Lrrk2-IN-1
Description
inhibits leucine-rich repeat kinase 2; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N8O3/c1-35-15-17-38(18-16-35)22-11-13-39(14-12-22)29(40)21-9-10-24(27(19-21)42-4)33-31-32-20-26-28(34-31)36(2)25-8-6-5-7-23(25)30(41)37(26)3/h5-10,19-20,22H,11-18H2,1-4H3,(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMCPJZTADUIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676751 | |
| Record name | 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234480-84-2 | |
| Record name | 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Lrrk2-IN-1: A Technical Guide to its Mechanism of Action in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Lrrk2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This document details the biochemical and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and relevant biological pathways.
Core Mechanism of Action: ATP-Competitive Inhibition of LRRK2 Kinase Activity
This compound functions as a potent, ATP-competitive inhibitor of the LRRK2 kinase domain.[1] This means that it directly competes with adenosine triphosphate (ATP) for binding to the active site of the LRRK2 enzyme, thereby preventing the transfer of a phosphate group to LRRK2 substrates. The G2019S mutation, the most common LRRK2 mutation associated with Parkinson's disease, enhances the kinase activity of the enzyme.[1][2] this compound effectively inhibits both wild-type (WT) and the pathogenic G2019S mutant form of LRRK2.[1][3][4][5][6]
The inhibitory potency of this compound has been quantified through various biochemical assays, with IC50 values in the low nanomolar range. This high potency underscores its effectiveness in suppressing LRRK2 kinase activity.
Quantitative Data: Inhibitory Potency and Kinase Selectivity
The efficacy and specificity of this compound have been extensively characterized. The following tables summarize key quantitative data regarding its inhibitory activity against LRRK2 and its selectivity profile against a broad range of other kinases.
| Target | IC50 Value (nM) | Assay Conditions | Reference |
| LRRK2 (WT) | 13 | 0.1 mM ATP | [1][3] |
| LRRK2 (G2019S) | 6 | 0.1 mM ATP | [1][3][4] |
| LRRK2 (A2016T) | >2450 | Not specified | [1][4] |
| LRRK2 (A2016T+G2019S) | >3080 | Not specified | [1][4] |
Table 1: Inhibitory Potency (IC50) of this compound against LRRK2 Variants.
| Kinase | IC50 Value (nM) | Reference |
| DCLK2 | 45 | [1][3] |
| MAPK7 | 160 (EC50) | [1][3] |
| AURKB | >1000 | [1][3] |
| CHEK2 | >1000 | [1][3] |
| MKNK2 | >1000 | [1][3] |
| MYLK | >1000 | [1][3] |
| NUAK1 | >1000 | [1][3] |
| PLK1 | >1000 | [1][3] |
Table 2: Selectivity Profile of this compound against a Panel of Off-Target Kinases.
Cellular Effects: Downstream Consequences of LRRK2 Inhibition
Inhibition of LRRK2 by this compound triggers a cascade of downstream cellular events, providing valuable insights into the physiological and pathological roles of LRRK2.
Dephosphorylation of LRRK2 and Disruption of 14-3-3 Binding
A key cellular consequence of this compound treatment is the rapid dephosphorylation of LRRK2 at serine residues 910 and 935 (Ser910/Ser935).[1][4][7] These phosphorylation sites are crucial for the binding of 14-3-3 proteins, which regulate LRRK2's subcellular localization and function. By inhibiting LRRK2 kinase activity, this compound leads to the dephosphorylation of these sites, causing the dissociation of 14-3-3 proteins.[1]
Altered Subcellular Localization and Aggregation
The loss of 14-3-3 binding induced by this compound results in a striking change in the subcellular localization of LRRK2. The protein redistributes from a diffuse cytoplasmic pattern to form filamentous aggregates or inclusion bodies within the cytoplasm.[1][8] This alteration in localization is a direct consequence of LRRK2 kinase inhibition.
Caption: Cellular consequences of LRRK2 inhibition by this compound.
LRRK2 Signaling Pathway and Point of Intervention
LRRK2 is a complex, multi-domain protein that participates in various cellular signaling pathways. Its kinase activity is central to its pathological effects in Parkinson's disease. LRRK2 has been shown to phosphorylate a subset of Rab GTPases, which are key regulators of vesicular trafficking. Pathogenic mutations in LRRK2, such as G2019S, lead to hyperactivation of its kinase activity, resulting in aberrant phosphorylation of Rab proteins and subsequent disruption of cellular processes like autophagy and endosomal trafficking.[9][10] this compound intervenes at the core of this pathological cascade by directly inhibiting the kinase activity of LRRK2.
Caption: LRRK2 signaling and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the kinase activity of LRRK2 and the inhibitory effect of this compound.
Materials:
-
Recombinant LRRK2 (WT or G2019S)
-
LRRKtide peptide substrate
-
ATP
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of this compound dilution or DMSO (vehicle control).
-
Add 2 µL of LRRK2 enzyme diluted in Kinase Buffer.
-
Add 2 µL of a substrate/ATP mix (containing LRRKtide and ATP) to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 120 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blotting for LRRK2 Phosphorylation (pSer935) in Cultured Cells
This protocol details the detection of LRRK2 phosphorylation at Ser935 in cell lysates following treatment with this compound.
Materials:
-
HEK293 cells (or other suitable cell line) expressing LRRK2
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 90 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pSer935-LRRK2 and anti-total LRRK2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal.
Caption: Workflow for assessing LRRK2 phosphorylation via Western blot.
Conclusion
This compound is a highly potent and selective inhibitor of LRRK2 kinase activity. Its mechanism of action involves direct, ATP-competitive inhibition of the LRRK2 enzyme, leading to a cascade of downstream cellular events, most notably the dephosphorylation of LRRK2 at Ser910/Ser935, disruption of 14-3-3 protein binding, and a subsequent alteration in the subcellular localization of LRRK2. By elucidating these mechanisms, this compound serves as an invaluable tool for interrogating the complex biology of LRRK2 and its role in Parkinson's disease pathogenesis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to advance our understanding and treatment of this neurodegenerative disorder.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Synthesis and In Vitro and In Vivo Evaluation of [3H]this compound as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
Lrrk2-IN-1: A First-Generation LRRK2 Inhibitor - A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme in cellular signaling and a high-priority drug target, particularly for Parkinson's disease (PD), where mutations are the most common cause of the familial form of the disease.[1][2][3] The discovery of potent and selective inhibitors is paramount to interrogating LRRK2's complex biology and validating its therapeutic potential. Lrrk2-IN-1 was the first selective and potent small molecule inhibitor reported for LRRK2, establishing a foundational tool for the field.[4] This document provides an in-depth technical overview of this compound, detailing its biochemical and cellular activity, selectivity, pharmacokinetic properties, and the experimental protocols used for its characterization.
Mechanism of Action and Biochemical Activity
This compound is an ATP-competitive inhibitor that targets the kinase domain of LRRK2.[4] It potently inhibits both the wild-type (WT) enzyme and the common pathogenic G2019S mutant, which exhibits enhanced kinase activity.[4][5][6] The G2019S mutation is frequently found in both familial and sporadic PD cases, making inhibition of this variant particularly relevant.[4] The inhibitor is significantly less potent against the engineered A2016T mutant, which is often used to confirm on-target activity in cellular models.[1][4]
Data Presentation: In Vitro Inhibitory Activity
The inhibitory potency of this compound has been quantified across multiple assays and LRRK2 variants. The data below summarizes its half-maximal inhibitory concentrations (IC50) and binding affinities (Kd).
| Target Protein | Assay Type | Parameter | Value (nM) | Reference |
| LRRK2 WT | Biochemical Kinase Assay | IC50 | 13 | [4][7] |
| Binding Assay | Kd | 20 | [7] | |
| LRRK2 G2019S | Biochemical Kinase Assay | IC50 | 6 | [4][7] |
| Binding Assay | Kd | 11 | [7] | |
| LRRK2 A2016T | Biochemical Kinase Assay | IC50 | 2450 | [1] |
| LRRK2 A2016T+G2019S | Biochemical Kinase Assay | IC50 | 3080 | [1] |
| DCLK2 | Biochemical Kinase Assay | IC50 | 45 | [4] |
| Binding Assay | Kd | 16 | [7] | |
| MAPK7 | Binding Assay | Kd | 28 | [7] |
| Cellular Assay (HeLa) | EC50 | 160 | [4] |
Cellular Activity and LRRK2 Signaling
In cellular systems, LRRK2 kinase activity regulates its phosphorylation at several key serine residues, including Ser910 and Ser935. These phosphorylation events are critical for the binding of 14-3-3 proteins, which in turn regulate LRRK2's subcellular localization and function.[4] Inhibition of LRRK2's kinase activity by this compound leads to a rapid and dose-dependent dephosphorylation at Ser910 and Ser935.[1][4] This loss of phosphorylation prevents 14-3-3 binding and causes a dramatic relocalization of LRRK2 from a diffuse cytoplasmic pattern into filamentous aggregate-like structures.[4] This cellular phenotype has become a hallmark of LRRK2 kinase inhibition.
Mandatory Visualization: LRRK2 Signaling Pathway
Caption: LRRK2 signaling and the mechanism of this compound inhibition.
Kinase Selectivity Profile
A critical attribute of a chemical probe is its selectivity. This compound was comprehensively profiled against a wide array of kinases using multiple independent methods to ensure its specificity for LRRK2.
-
KINOMEscan™ (Ambit Biosciences): This is a binding assay that quantitatively measures the interaction of a compound against a large panel of kinases. This compound was tested against 442 distinct kinases at a concentration of 10 µM and was found to bind to only 12 other kinases with a score of less than 10% of the DMSO control.[4][8]
-
Dundee Profiling: This method uses standard radioactive-based enzymatic assays to measure the inhibitory activity of a compound against a panel of kinases.
-
KiNativ™ (ActivX Biosciences): This is an activity-based proteomics platform that profiles kinase inhibition directly in a complex biological sample, such as a cell or tissue lysate.[4] This approach confirmed the inhibition of LRRK2, DCLK1, and MAPK7 in human peripheral blood mononuclear cells (hPBMCs) and mouse brain tissue.[4]
Data Presentation: Kinase Selectivity
| Method | Kinases Profiled | Concentration | Results | Reference |
| KINOMEscan™ | 442 | 10 µM | Inhibited only 12 kinases >90% | [4][8] |
| Dundee Profiling | 105 | Various | IC50 > 1 µM for AURKB, CHEK2, MKNK2, MYLK, NUAK1 | [4] |
| KiNativ™ (hPBMC) | 180 | Various | Confirmed inhibition of LRRK2, DCLK1, MAPK7 | [4] |
Pharmacokinetic and In Vivo Properties
This compound exhibits favorable pharmacokinetic properties in mice, demonstrating good oral bioavailability and a reasonable half-life for in vivo studies. However, its utility for studying LRRK2 in the central nervous system is limited by its poor ability to cross the blood-brain barrier. Following intraperitoneal injection in mice, this compound effectively suppressed LRRK2 Ser910/Ser935 phosphorylation in peripheral tissues like the kidney, but no significant effect was observed in the brain.[1][4]
Data Presentation: Pharmacokinetics in Mice
| Parameter | Symbol | Value | Unit | Reference |
| Half-life | T1/2 | 4.5 | hours | [4] |
| Area Under Curve | AUC | 14,758 | hr*ng/mL | [4] |
| Oral Bioavailability | %F | 49.3 | % | [4][7] |
| Clearance | CL | 5.6 | mL/min/Kg | [7] |
| Volume of Distribution | Vss | 1.7 | L/Kg | [7] |
Experimental Protocols
Detailed and reproducible protocols are essential for the scientific application of this compound. The following sections describe standard methods for assessing LRRK2 kinase activity and target engagement.
In Vitro LRRK2 Kinase Assay (Radioactive)
This protocol describes a standard method for measuring the phosphorylation of a substrate by recombinant LRRK2.[9][10]
-
Reaction Preparation: On ice, prepare a master mix for each reaction in a 1.5 mL tube. For a 50 µL final volume, combine:
-
10 nM recombinant LRRK2 (e.g., GST-LRRK2 970-2527)
-
0.5 µg/µL substrate (e.g., Myelin Basic Protein or LRRKtide)
-
5 µL of 10x Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 10 mM DTT, 100 mM MgCl2)
-
Desired concentration of this compound (or DMSO for control)
-
Nuclease-free water to 45 µL.
-
-
Reaction Initiation: Add 5 µL of 10x ATP mix (containing 1 mM cold ATP and [γ-32P]ATP) to start the reaction.
-
Incubation: Incubate the reactions at 30°C for 30-60 minutes with gentle shaking.
-
Reaction Termination: Stop the reaction by adding 25 µL of 4x LDS sample buffer with reducing agent.
-
Detection:
-
Boil samples at 95°C for 5 minutes.
-
Resolve the samples on an SDS-PAGE gel.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporated radioactivity using a phosphorimager.
-
Mandatory Visualization: In Vitro Kinase Assay Workflow
Caption: Workflow for a standard in vitro radioactive kinase assay.
Western Blotting for Cellular LRRK2 pS935
This protocol is for detecting changes in LRRK2 phosphorylation in response to inhibitor treatment in cultured cells.[11][12][13]
-
Cell Treatment: Plate cells (e.g., HEK293 stably expressing LRRK2) and allow them to adhere. Treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Scrape and collect the lysate. Centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Prepare lysates by adding 4x NuPAGE LDS sample buffer and a reducing agent to a final protein concentration of 1-2 µg/µL. Boil at 70-95°C for 10 minutes.
-
SDS-PAGE: Load 15-30 µg of total protein per lane onto a 4-12% Bis-Tris or similar large-format gel suitable for high molecular weight proteins.
-
Protein Transfer: Transfer proteins to a PVDF membrane. Due to LRRK2's large size (~280 kDa), perform a wet transfer overnight at 4°C at a low constant voltage (e.g., 30-35V).[14]
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate with a primary antibody against pS935-LRRK2 (e.g., rabbit anti-pS935) and a total LRRK2 antibody (e.g., mouse anti-LRRK2) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP, anti-mouse HRP) for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Quantify band intensity and normalize the pS935 signal to the total LRRK2 signal.
Role as a First-Generation Tool Compound
The discovery of this compound was a significant milestone. Prior to its development, researchers relied on non-specific multi-kinase inhibitors like staurosporine, which made it difficult to attribute observed effects specifically to LRRK2 inhibition.[6] As the first potent and selective inhibitor, this compound provided the scientific community with a crucial tool to pharmacologically interrogate the function of LRRK2, validate cellular assay readouts, and confirm that LRRK2 kinase activity is directly linked to downstream signaling events like Ser910/Ser935 phosphorylation.
Mandatory Visualization: this compound Development Logic
Caption: The logical role of this compound in advancing LRRK2 research.
Conclusion
This compound is a pioneering first-generation inhibitor of LRRK2 kinase. Its high potency, well-defined selectivity, and robust effects in cellular models have made it an indispensable tool for dissecting LRRK2 signaling pathways.[4] While its limited brain penetration restricts its use in neurological studies in vivo, its contribution has been to provide definitive proof-of-concept for LRRK2 inhibition and to establish the foundational assays and biological understanding upon which subsequent, more advanced inhibitor programs have been built. It remains a valuable reference compound for in vitro and cellular LRRK2 research.
References
- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico, in vitro and cellular analysis with a kinome-wide inhibitor panel correlates cellular LRRK2 dephosphorylation to inhibitor activity on LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRRK2 Structure-Based Activation Mechanism and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro and In Vivo Evaluation of [3H]this compound as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a selective in ... | Article | H1 Connect [archive.connect.h1.co]
- 7. graylab.stanford.edu [graylab.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 13. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 14. researchgate.net [researchgate.net]
Lrrk2-IN-1 Treatment: A Deep Dive into Affected Cellular Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease, making it a prime target for therapeutic intervention. The small molecule inhibitor, Lrrk2-IN-1, has been instrumental in elucidating the cellular functions of LRRK2 and holds promise for drug development. This technical guide provides a comprehensive overview of the cellular pathways significantly affected by this compound treatment. We will delve into the inhibitor's impact on global protein phosphorylation, with a particular focus on Rab GTPases, and explore its complex role in regulating autophagy and the endolysosomal system. Furthermore, this document will touch upon the inhibitor's influence on inflammatory responses and neuronal morphology. Detailed experimental protocols for key assays and quantitative data are presented to facilitate reproducible research in this field.
Introduction to this compound
This compound is a potent and selective inhibitor of LRRK2 kinase activity, with IC50 values of 13 nM for wild-type LRRK2 and 6 nM for the common G2019S mutant.[1] Its development has been a significant step forward in studying the downstream consequences of LRRK2 kinase inhibition. However, it is crucial to acknowledge that this compound has demonstrated off-target effects in some studies, as similar cellular changes were observed in LRRK2 knockout models.[2] This underscores the importance of utilizing multiple pharmacological and genetic tools to validate findings.
Core Cellular Pathways Modulated by this compound
The Phosphoproteome: A Primary Target
This compound treatment profoundly alters the cellular phosphoproteome. Quantitative phosphoproteomic studies using techniques like Stable Isotope Labeling of Amino Acids in Culture (SILAC) combined with mass spectrometry have been pivotal in identifying the downstream targets of LRRK2 kinase activity.
A key discovery has been the identification of a subset of Rab GTPases as bona fide substrates of LRRK2.[3][4][5] LRRK2 directly phosphorylates these proteins on a conserved residue within their switch II domain.[3][4] Pathogenic LRRK2 mutations often lead to increased phosphorylation of these Rab proteins.[6][7] this compound treatment effectively reverses this hyperphosphorylation.
Table 1: Impact of this compound on Protein Phosphorylation
| Cellular Context | Key Findings | Quantitative Change | Reference |
| SH-SY5Y neuroblastoma cells (G2019S LRRK2) | Identification of numerous phosphosites regulated by LRRK2 kinase activity. | 776 phosphorylation sites increased or decreased by at least 50% | [2] |
| Mouse Embryonic Fibroblasts (MEFs) | Identification of Rab GTPases as key LRRK2 substrates. | Strong reduction in phosphorylation of Rab10 at T73. | [3][4] |
| HEK293 cells | Inhibition of LRRK2 autophosphorylation at Ser910 and Ser935. | Dose-dependent inhibition. | [1] |
Experimental Protocol: Quantitative Phosphoproteomics using SILAC and LC-MS/MS
This protocol provides a general workflow for identifying changes in the phosphoproteome following this compound treatment.
-
Cell Culture and SILAC Labeling:
-
Culture cells (e.g., SH-SY5Y) in SILAC DMEM supplemented with either "light" (normal) or "heavy" (¹³C₆¹⁵N₂-Lysine and ¹³C₆¹⁵N₄-Arginine) amino acids for at least five cell doublings to ensure complete incorporation.
-
-
This compound Treatment:
-
Treat the "heavy" labeled cells with this compound (e.g., 1-5 µM) for a specified time (e.g., 90 minutes to overnight). Treat the "light" labeled cells with vehicle (DMSO) as a control.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a urea-based buffer.
-
Combine equal amounts of protein from the "light" and "heavy" samples.
-
Reduce, alkylate, and digest the protein mixture with trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Use software such as MaxQuant to identify and quantify the "heavy" to "light" ratios of phosphopeptides. Ratios significantly deviating from 1 indicate changes in phosphorylation in response to this compound.[3]
-
DOT Script for LRRK2-Rab Signaling Pathway
Caption: LRRK2 phosphorylates Rab GTPases, a process inhibited by this compound.
Autophagy and the Lysosomal Pathway: A Complex Interplay
The role of LRRK2 and the effect of its inhibition on autophagy is an area of intense research, with some seemingly contradictory findings.[8] Many studies suggest that LRRK2 kinase activity acts as a negative regulator of autophagy.[9][10] Therefore, treatment with this compound is often reported to stimulate autophagic flux.
Key Observations:
-
Increased LC3-II Levels: this compound treatment has been shown to cause a dose-dependent increase in the levels of LC3-II, a marker of autophagosome formation, in various cell lines.[11]
-
Autophagosome-Lysosome Fusion: The impact on the fusion of autophagosomes with lysosomes is less clear, with some studies suggesting LRRK2 mutations may impair this step.[9][12]
-
mTORC1-Independent Pathway: The pro-autophagic effect of this compound appears to be independent of the canonical mTORC1 signaling pathway.[11][12]
-
Lysosomal Homeostasis: LRRK2 kinase activity is implicated in maintaining lysosomal homeostasis.[13] Inhibition of LRRK2 can increase the expression of multiple lysosomal hydrolases and LAMP1.[14] LRRK2 may regulate the MiT-TFE family of transcription factors that control lysosomal gene expression.[14]
Table 2: Effects of this compound on Autophagy Markers
| Cell Type | Marker | Effect of this compound | Reference |
| H4 neuroglioma | LC3-II | Significant increase | [11] |
| Mouse astrocytes | LC3-II | Increased levels | [9] |
| Rat cortical neurons | LC3-II and p62 | Increased levels | [9] |
Experimental Protocol: Western Blot for LC3-II
-
Cell Treatment:
-
Plate cells (e.g., H4 neuroglioma) and treat with a range of this compound concentrations (e.g., 1-5 µM) or vehicle (DMSO) for a specified duration (e.g., overnight).
-
For autophagic flux analysis, include a condition with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of treatment.
-
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates on an SDS-PAGE gel (e.g., 12-15%).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against LC3 (which detects both LC3-I and LC3-II).
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to LC3-I or to a loading control (e.g., actin) is used as an indicator of autophagosome formation.
-
DOT Script for LRRK2's Role in Autophagy
Caption: LRRK2 kinase activity negatively regulates autophagy, an effect reversed by this compound.
Endolysosomal Trafficking
LRRK2's influence extends to the broader endolysosomal system, a critical network for cellular homeostasis.[13][15] By phosphorylating Rab GTPases, which are master regulators of vesicle transport, LRRK2 can modulate various trafficking events.
Affected Processes:
-
Endosomal Trafficking: LRRK2 can influence the trafficking of proteins like the EGF receptor and lysosomal membrane proteins (LMPs) such as LAMP1 and LAMP2.[13]
-
Golgi Integrity: Both overexpression of mutant LRRK2 and LRRK2 depletion can lead to Golgi fragmentation.[15]
-
Synaptic Vesicle Endocytosis: LRRK2 interacts with several proteins involved in synaptic vesicle cycling.[6][16]
Treatment with this compound, by inhibiting Rab phosphorylation, is expected to counteract the trafficking defects caused by hyperactive LRRK2.
DOT Script for Experimental Workflow to Study Endolysosomal Trafficking
Caption: Workflow for assessing the impact of this compound on endolysosomal trafficking.
Other Cellular Processes Influenced by this compound
Inflammatory Response
LRRK2 is expressed in immune cells and plays a role in the inflammatory response.[11] this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like TNFα and CXCL10 in astrocytes.[2] However, as these effects were also seen in LRRK2 knockout mice, an off-target mechanism may be involved.[2]
Neurite Outgrowth
LRRK2 has been implicated in the regulation of neurite morphology.[16] Treatment of primary neuronal cultures with this compound has been observed to enhance multiple neurite characteristics.[2] Similar to the findings on inflammation, these effects were also present in neurons from LRRK2 knockout mice, suggesting the involvement of LRRK2-independent pathways.[2]
Methodologies for Key Experiments
In Vitro LRRK2 Kinase Assay
Several methods exist to measure LRRK2 kinase activity in vitro. A common approach uses a generic substrate like Myelin Basic Protein (MBP) or a specific peptide substrate like LRRKtide.[17][18]
Protocol: ADP-Glo™ Kinase Assay (adapted from Promega)[18]
-
Reaction Setup: In a 384-well plate, combine:
-
LRRK2 enzyme (e.g., 25 ng).
-
Substrate (e.g., LRRKtide) and ATP in kinase buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
-
This compound at various concentrations or DMSO.
-
-
Incubation: Incubate at room temperature for a defined period (e.g., 120 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Measurement: Read luminescence using a plate reader. The signal is proportional to the ADP produced and thus to the kinase activity.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm the engagement of this compound with LRRK2 in a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.
Conclusion
This compound is a powerful tool for dissecting the complex cellular roles of LRRK2. Its primary effects are centered on the inhibition of LRRK2's kinase activity, leading to widespread changes in the phosphoproteome, most notably the dephosphorylation of Rab GTPases. This has significant downstream consequences for autophagy, lysosomal function, and endosomal trafficking. While the inhibitor has also been shown to modulate inflammation and neurite outgrowth, the potential for off-target effects in these areas necessitates careful experimental design and interpretation. The protocols and data presented in this guide are intended to provide a solid foundation for researchers investigating the multifaceted cellular impact of LRRK2 inhibition. As research progresses, a deeper understanding of these pathways will be crucial for the development of safe and effective LRRK2-targeted therapies for Parkinson's disease and other related disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphoproteomic evaluation of pharmacological inhibition of leucine-rich repeat kinase 2 reveals significant off-target effects of LRRK-2-IN-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases | Parkinson's Disease [michaeljfox.org]
- 5. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases | MRC PPU [ppu.mrc.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Autophagy and LRRK2 in the Aging Brain [frontiersin.org]
- 9. “LRRK2: Autophagy and Lysosomal Activity” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LRRK2 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of LRRK2 kinase activity stimulates macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | “LRRK2: Autophagy and Lysosomal Activity” [frontiersin.org]
- 13. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]
- 14. LRRK2 suppresses lysosome degradative activity in macrophages and microglia through MiT-TFE transcription factor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LRRK2 and the Endolysosomal System in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
Investigating LRRK2 Biology with Lrrk2-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Leucine-rich repeat kinase 2 (LRRK2) biology and the utility of Lrrk2-IN-1, a potent and selective kinase inhibitor, as a critical tool for its investigation. This document details the mechanism of LRRK2, its implication in Parkinson's disease, and how this compound can be employed in various experimental settings to dissect its complex signaling pathways.
Introduction to LRRK2 Biology
Leucine-rich repeat kinase 2 (LRRK2), also known as dardarin, is a large, multi-domain protein that has garnered significant attention due to its strong genetic association with Parkinson's disease (PD).[1][2] Mutations in the LRRK2 gene are the most common cause of both familial and sporadic forms of PD.[3][4][5] The LRRK2 protein is comprised of several functional domains, including a kinase domain, a GTPase domain (ROC-COR), and multiple protein-protein interaction domains.[2][4][6]
The most prevalent pathogenic mutation, G2019S, occurs within the kinase domain and leads to a toxic gain-of-function through increased kinase activity.[1][4][5] This has propelled the development of LRRK2 kinase inhibitors as potential therapeutic agents for Parkinson's disease.[1][5] LRRK2 is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and immune responses, primarily through its kinase activity.[7][8][9][10][11] A key set of substrates for LRRK2 are Rab GTPases, which are master regulators of membrane trafficking.[12][13][14]
This compound: A Selective LRRK2 Kinase Inhibitor
This compound is a potent, ATP-competitive, and selective small molecule inhibitor of LRRK2 kinase activity.[15][16] It effectively inhibits both wild-type (WT) LRRK2 and the pathogenic G2019S mutant.[15][17][18][19] The use of this compound has been instrumental in elucidating the cellular consequences of LRRK2 kinase activity inhibition. A key cellular effect of this compound is the dephosphorylation of LRRK2 at serine residues 910 and 935, which leads to the dissociation of 14-3-3 proteins and a change in LRRK2's subcellular localization.[16][20]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C31H38N8O3 | [17] |
| Molecular Weight | 570.69 g/mol | [15][17] |
| CAS Number | 1234480-84-2 | [17] |
| Solubility | Soluble to 100 mM in DMSO | [17] |
| Storage | Store at -20°C | [17] |
In Vitro and Cellular Activity of this compound
This compound exhibits high potency against LRRK2 in biochemical assays and effectively inhibits LRRK2 signaling in cellular models.
| Assay Type | Target | IC50 | Reference |
| Biochemical | LRRK2 (WT) | 13 nM | [15][16][18] |
| Biochemical | LRRK2 (G2019S) | 6 nM | [15][16][18] |
| Biochemical | DCLK2 | 45 nM | [18] |
| Biochemical | MAPK7 | - (EC50 = 160 nM) | [18] |
| Cellular (TR-FRET) | LRRK2 (WT) | 0.08 µM | [18] |
| Cellular (TR-FRET) | LRRK2 (G2019S) | 0.03 µM | [18] |
| Cellular (HEK293) | LRRK2 (WT & G2019S) | 1-3 µM | [21] |
In Vivo Studies with this compound
While this compound has poor blood-brain barrier penetration, it has been valuable in peripheral and proof-of-concept in vivo studies.[15]
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Mice | 100 mg/kg, intraperitoneal | Induces dephosphorylation of LRRK2 in the kidney. | [18] |
| Mice (AsPC-1 xenograft) | 100 mg/kg, peritumoral injection | Significant decrease in tumor volume and weight. | [18] |
| Mice (biodistribution) | [3H]this compound | High uptake in kidney, spleen, lung, and heart; low uptake in the brain. | [22] |
LRRK2 Signaling Pathways and Investigation with this compound
LRRK2 is a central node in several signaling pathways. This compound allows for the pharmacological dissection of these pathways by acutely inhibiting LRRK2's kinase function.
LRRK2 and Rab GTPase Phosphorylation
A major breakthrough in understanding LRRK2 function was the discovery that it phosphorylates a subset of Rab GTPases, including Rab8, Rab10, and Rab12.[13][23] This phosphorylation event occurs on a conserved residue within the switch II domain of the Rab proteins.[13] Pathogenic LRRK2 mutations enhance this phosphorylation.[13][23] Phosphorylation of Rabs by LRRK2 alters their ability to interact with regulatory proteins like GDP dissociation inhibitors (GDIs), leading to their accumulation on membranes.[13][14] This dysregulation of Rab function impacts vesicular trafficking, a cellular process critical for neuronal health.[7][11] this compound can be used to reverse this hyperphosphorylation, providing a direct readout of LRRK2 kinase activity in cells and tissues.
Caption: LRRK2-mediated phosphorylation of Rab GTPases.
LRRK2 Autoregulation and 14-3-3 Binding
LRRK2 itself is subject to complex regulation involving phosphorylation at multiple sites. Phosphorylation at serines 910 and 935 is crucial for the binding of 14-3-3 proteins.[16][20] This interaction is thought to maintain LRRK2 in a specific cytoplasmic conformation. Inhibition of LRRK2 kinase activity by this compound leads to the rapid dephosphorylation of these sites, causing the release of 14-3-3 and the relocalization of LRRK2 into cytoplasmic puncta.[16] This provides a robust and widely used cellular biomarker for LRRK2 kinase inhibition.
Caption: Effect of this compound on LRRK2 phosphorylation and localization.
Experimental Protocols
The following protocols provide a framework for using this compound to investigate LRRK2 biology.
In Vitro LRRK2 Kinase Assay
This protocol is adapted from standard kinase assay methodologies to measure the direct inhibitory effect of this compound on LRRK2.[24][25]
Materials:
-
Recombinant LRRK2 (WT or G2019S)
-
Myelin Basic Protein (MBP) or LRRKtide as a substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.1% Triton X-100)
-
ATP solution (containing [γ-32P]ATP)
-
This compound stock solution in DMSO
-
5x Laemmli sample buffer
-
SDS-PAGE gels and blotting equipment
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing recombinant LRRK2 protein in kinase assay buffer.
-
Add this compound at various concentrations (and a DMSO vehicle control).
-
Pre-incubate the LRRK2 and inhibitor mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding the kinase reaction buffer containing the substrate (e.g., MBP) and [γ-32P]ATP.
-
Incubate the reaction for 15-30 minutes at 30°C with gentle agitation.
-
Stop the reaction by adding 5x Laemmli sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and expose to a phosphor screen.
-
Quantify the incorporation of 32P into the substrate using a phosphorimager to determine the IC50 of this compound.
Caption: Workflow for an in vitro LRRK2 kinase inhibition assay.
Cellular LRRK2 and Rab Phosphorylation Assay by Western Blot
This protocol is designed to measure the effect of this compound on the phosphorylation status of LRRK2 and its substrate Rab10 in a cellular context.[26][27]
Materials:
-
HEK293 cells (or other relevant cell line) transiently or stably expressing LRRK2.
-
This compound stock solution in DMSO.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-LRRK2, anti-pS935-LRRK2, anti-Rab10, anti-pT73-Rab10, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE and Western blot equipment.
-
Chemiluminescence detection reagents and imager.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0-10 µM) or for a time course (e.g., 0-120 minutes) at a fixed concentration (e.g., 1 µM). Include a DMSO vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes.
-
Resolve 10-20 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Multiplexing with fluorescent secondary antibodies is recommended for quantitative analysis.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescence substrate.
-
Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
Caption: Workflow for cellular analysis of LRRK2 pathway inhibition.
LRRK2 Immunoprecipitation
This protocol allows for the isolation of LRRK2 to study its interactions and post-translational modifications.[20][28]
Materials:
-
Cell or tissue lysates prepared as described above.
-
Anti-LRRK2 antibody or anti-FLAG antibody (for tagged LRRK2).
-
Protein A/G agarose beads.
-
Wash Buffer (e.g., lysis buffer with a lower concentration of detergents).
-
Elution Buffer (e.g., low pH glycine buffer or Laemmli sample buffer).
Procedure:
-
Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody for 2-4 hours or overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by gentle centrifugation and wash them 3-5 times with ice-cold wash buffer.
-
Elute the LRRK2 protein from the beads using elution buffer. If using Laemmli buffer, the sample can be directly analyzed by Western blot.
-
Analyze the immunoprecipitated LRRK2 and any co-precipitating proteins by Western blot or mass spectrometry.
Conclusion
This compound is an invaluable chemical probe for the functional investigation of LRRK2. Its high potency and selectivity allow for the acute and specific inhibition of LRRK2 kinase activity in a variety of experimental systems. By utilizing this compound in concert with the biochemical and cellular assays outlined in this guide, researchers can effectively dissect the complex roles of LRRK2 in normal physiology and in the pathogenesis of Parkinson's disease. The insights gained from such studies are crucial for validating LRRK2 as a therapeutic target and for the development of next-generation LRRK2 inhibitors for clinical use.
References
- 1. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 2. LRRK2 - Wikipedia [en.wikipedia.org]
- 3. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biology and pathobiology of LRRK2: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leucine-rich repeat kinase 2 (LRRK2) cellular biology: a review of recent advances in identifying physiological substrates and cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Cellular functions of LRRK2 implicate vesicular trafficking pathways in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating Signaling Pathway Dysfunction Linked to LRRK2 | Parkinson's Disease [michaeljfox.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. LRRK2 and membrane trafficking: nexus of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LRRK2 phosphorylation of Rab GTPases in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases | eLife [elifesciences.org]
- 14. portlandpress.com [portlandpress.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | LRRK2 Inhibitors: R&D Systems [rndsystems.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. This compound - Nordic Biosite [nordicbiosite.com]
- 20. 14-3-3 binding to LRRK2 is disrupted by multiple Parkinson's disease-associated mutations and regulates cytoplasmic localization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. graylab.stanford.edu [graylab.stanford.edu]
- 22. Synthesis and In Vitro and In Vivo Evaluation of [3H]this compound as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases | Parkinson's Disease [michaeljfox.org]
- 24. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 27. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 28. LRRK2 expression and purification [protocols.io]
Off-Target Effects of Lrrk2-IN-1 in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects of Lrrk2-IN-1, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). While a valuable tool for studying LRRK2 biology, understanding its off-target interactions is crucial for the accurate interpretation of experimental results and for its potential therapeutic development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.
Data Presentation: Kinase Inhibition Profile of this compound
The following tables summarize the in vitro potency and selectivity of this compound against its primary target, LRRK2, and known off-target kinases. These values have been compiled from various kinase profiling platforms.
Table 1: On-Target Potency of this compound
| Target | Mutant | Assay Type | IC50 (nM) | Reference |
| LRRK2 | Wild-Type | Biochemical | 13 | [1][2][3][4] |
| LRRK2 | G2019S | Biochemical | 6 | [1][2][3][4] |
| LRRK2 | Wild-Type | TR-FRET | 80 | [3] |
| LRRK2 | G2019S | TR-FRET | 30 | [3] |
| LRRK2 | A2016T | Biochemical | 2450 | [2] |
| LRRK2 | G2019S + A2016T | Biochemical | 3080 | [2] |
Table 2: Off-Target Kinase Inhibition by this compound
| Off-Target Kinase | Assay Type | IC50 (nM) | EC50 (nM) | Reference |
| DCLK2 | Biochemical | 45 | [3] | |
| MAPK7 (ERK5) | Cellular | 160 | [3] | |
| AURKB | Biochemical | >1000 | [3] | |
| CHEK2 | Biochemical | >1000 | [3] | |
| MKNK2 | Biochemical | >1000 | [3] | |
| MYLK | Biochemical | >1000 | [3] | |
| NUAK1 | Biochemical | >1000 | [3] | |
| PLK1 | Biochemical | >1000 | [3] |
Table 3: Cellular Effects of this compound
| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| HepG2 | Cytotoxicity | Cell Viability | 49.3 | [3] |
| HCT116 | Apoptosis | Cell Death | - | [3] |
| AsPC-1 | Apoptosis | Cell Death | - | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Kinase Profiling Assays
1. KINOMEscan™ (Competition Binding Assay)
This method quantifies the binding of a test compound to a panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is detected and quantified using qPCR.[5][6]
-
Protocol Outline:
-
Kinase-tagged T7 phage is incubated with the test compound (this compound) at various concentrations.
-
An immobilized, broad-spectrum kinase inhibitor is introduced to the mixture.
-
The mixture is incubated to allow for binding competition.
-
The beads with the immobilized ligand are washed to remove unbound components.
-
The amount of kinase-tagged phage bound to the beads is quantified using qPCR of the DNA tag.
-
Dissociation constants (Kd) are calculated by measuring the amount of captured kinase as a function of the test compound concentration.[5][6]
-
2. KiNativ™ (Activity-Based Protein Profiling)
This assay measures the ability of a compound to inhibit the binding of an ATP probe to the active site of kinases in a cellular lysate.
-
Principle: A biotinylated acyl-phosphate derivative of ATP or ADP is used as a probe that covalently labels the catalytic lysine in the ATP-binding pocket of active kinases.[7][8] If a kinase is inhibited by the test compound, the probe cannot bind, resulting in reduced labeling.
-
Protocol Outline:
-
Cell lysates are prepared to maintain native kinase conformations.
-
The lysate is incubated with the test compound (this compound) at various concentrations.
-
The desthiobiotin-ATP/ADP acyl-phosphate probe is added to the lysate and incubated.
-
The reaction is quenched, and the proteome is digested with trypsin.
-
Biotinylated peptides are enriched using streptavidin affinity chromatography.
-
The enriched peptides are analyzed by LC-MS/MS to identify and quantify the labeled kinases. The level of labeling is inversely proportional to the inhibitory activity of the compound.[7][8][9]
-
3. Dundee Kinase Profiling (Radioactive Filter Binding Assay)
This service provides a direct measure of kinase activity by quantifying the incorporation of radioactive phosphate into a substrate.
-
Principle: The assay measures the transfer of the gamma-phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase of interest in the presence of an inhibitor.
-
Protocol Outline:
-
The kinase, substrate, and test compound (this compound) are incubated together in an appropriate reaction buffer.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the mixture is spotted onto a phosphocellulose filter paper.
-
The filter paper is washed extensively to remove unincorporated [γ-³³P]ATP.
-
The amount of radioactivity incorporated into the substrate, which is bound to the filter paper, is measured using a scintillation counter.
-
The percentage of kinase activity remaining relative to a DMSO control is calculated.[10]
-
Cellular Assays
1. Western Blotting for LRRK2 Phosphorylation (pSer935)
This is a common method to assess the cellular activity of LRRK2 inhibitors.
-
Principle: This immunoassay detects the phosphorylation status of LRRK2 at serine 935, a key residue in a regulatory phosphorylation site. Inhibition of LRRK2 kinase activity leads to dephosphorylation at this site.
-
Protocol Outline:
-
Cell Lysis:
-
Culture cells (e.g., HEK293 expressing LRRK2) and treat with this compound at desired concentrations for a specified time (e.g., 90 minutes).[1]
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for LRRK2 pSer935.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total LRRK2 or a housekeeping protein like β-actin.[11][12][13]
-
-
2. Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 hours).
-
Add MTT reagent to each well and incubate for a few hours at 37°C, allowing formazan crystals to form.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[14]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the off-target effects of this compound.
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Caption: MAPK7 (ERK5) Signaling Pathway, an Off-Target of this compound.
Caption: DCLK2 Signaling and Cellular Functions, an Off-Target of this compound.
Caption: General Experimental Workflow for Kinase Inhibitor Profiling.
References
- 1. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. chayon.co.kr [chayon.co.kr]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Services | Premier Screen | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 11. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 13. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Challenges of Lrrk2-IN-1 for In Vivo Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lrrk2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), has been an invaluable tool for in vitro studies dissecting the kinase's role in cellular pathways implicated in Parkinson's disease. However, its transition to in vivo models is fraught with significant limitations that researchers must carefully consider. This technical guide provides a comprehensive overview of these challenges, supported by quantitative data, detailed experimental protocols, and visualizations to aid in the design and interpretation of in vivo studies involving this compound and other LRRK2 inhibitors.
Pharmacokinetic Profile: The Blood-Brain Barrier Imperative
A primary hurdle for the use of this compound in neurological research is its poor permeability across the blood-brain barrier (BBB). While exhibiting favorable pharmacokinetic properties in mice, its limited access to the central nervous system curtails its utility for studying LRRK2's role in the brain.
| Parameter | Value | Species | Administration | Citation |
| Half-life (T1/2) | 4.5 hours | Mouse | Intraperitoneal | [1] |
| Area Under the Curve (AUC) | 14758 hr*ng/mL | Mouse | Intraperitoneal | [1] |
| Oral Bioavailability (%F) | 49.3% | Mouse | Oral | [1] |
| Brain-to-Plasma Ratio | 0.22 - 0.33 | Mouse | Intravenous | [2] |
Table 1: Pharmacokinetic Parameters of this compound in Mice. This table summarizes the key pharmacokinetic properties of this compound, highlighting its systemic exposure and limited brain penetration.
In Vitro Potency and Selectivity: A Double-Edged Sword
This compound demonstrates high potency against both wild-type LRRK2 and the common G2019S mutant in biochemical assays. Its selectivity has been profiled against a broad panel of kinases, revealing a relatively clean profile, though with some notable off-targets.
| Target | IC50 (nM) | Assay Type | Citation |
| LRRK2 (Wild-Type) | 13 | Biochemical | [1] |
| LRRK2 (G2019S mutant) | 6 | Biochemical | [1] |
| DCLK2 | 45 | Biochemical | [3] |
| MAPK7 (ERK5) | 160 (EC50) | Cellular | [3] |
Table 2: In Vitro Potency and Selectivity of this compound. This table highlights the potent inhibition of LRRK2 by this compound and lists key off-targets that should be considered when interpreting experimental results.
On-Target Toxicity: A Class Effect in Peripheral Tissues
A significant concern for the in vivo use of LRRK2 inhibitors, including this compound, is the emergence of on-target toxicities in peripheral organs, particularly the lungs and kidneys. These effects are thought to be mechanism-based and have been observed across different inhibitor scaffolds and animal species.
Kidney Pathology:
-
Histological Findings: In LRRK2 knockout mice and rats, as well as in animals treated with LRRK2 inhibitors, renal abnormalities are consistently observed. These include cytoplasmic vacuolation, the accumulation of hyaline droplets, and pigment deposition in the proximal tubules.[4][5] These changes are progressive with age and dose.[4][5]
-
Biomarkers: Elevated levels of kidney injury molecule-1 (KIM-1) have been detected in the serum of LRRK2 knockout mice, indicating renal damage.[5]
Lung Pathology:
-
Histological Findings: The most prominent finding in the lungs of animals with inhibited LRRK2 function is the abnormal accumulation of lamellar bodies within type II pneumocytes, leading to cytoplasmic vacuolation.[4][6] This phenotype is more severe in mice than in rats.[4]
-
Functional Consequences: While morphologically apparent, the functional consequences of these lung abnormalities in rodents appear to be limited in the short term.[7] However, in non-human primates, these changes have raised significant safety concerns for chronic dosing.[6]
| Organ | Histopathological Finding | Species | Citation |
| Kidney | Cytoplasmic vacuolation, hyaline droplets, pigment accumulation in proximal tubules | Mouse, Rat | [4][5] |
| Lung | Accumulation of lamellar bodies in type II pneumocytes, cytoplasmic vacuolation | Mouse, Rat, Non-human primate | [4][6] |
Table 3: Summary of In Vivo Toxicities Associated with LRRK2 Inhibition. This table outlines the key pathological findings in peripheral organs resulting from the inhibition or knockout of LRRK2.
LRRK2 Signaling and Inhibition
LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of LRRK2, preventing the phosphorylation of its substrates, such as a subset of Rab GTPases.
Figure 1: LRRK2 Signaling Pathway and Point of Inhibition by this compound. This diagram illustrates the central role of LRRK2 in various cellular processes and its interaction with downstream effectors. This compound specifically inhibits the kinase domain of LRRK2.
Experimental Protocols: Best Practices for In Vivo Studies
Given the limitations of this compound, careful experimental design is crucial for obtaining meaningful and interpretable in vivo data.
Animal Models and Administration
-
Species: C57BL/6 mice are commonly used for pharmacokinetic and initial efficacy studies.
-
Dosing: A typical dose for assessing peripheral LRRK2 inhibition is 100 mg/kg administered via intraperitoneal (i.p.) injection.[3]
-
Vehicle Formulation: this compound has poor aqueous solubility. A common vehicle is Captisol (a modified cyclodextrin).[3] Other formulations may include 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Workflow:
Figure 2: General Experimental Workflow for In Vivo this compound Studies. This diagram outlines the key steps for assessing the peripheral activity of this compound in mice.
Western Blotting for pS935-LRRK2
Assessing the phosphorylation status of LRRK2 at serine 935 (pS935) is a key pharmacodynamic marker of inhibitor activity.
-
Tissue Homogenization:
-
Rapidly dissect and snap-freeze tissues in liquid nitrogen.
-
Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Run the gel at 150V for 1.5-2 hours.
-
Transfer proteins to a PVDF membrane at 100V for 2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against pS935-LRRK2 (e.g., rabbit anti-pS935-LRRK2, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image using a digital imager.
-
Normalize the pS935-LRRK2 signal to total LRRK2 or a loading control like GAPDH or β-actin.
-
Comparative Analysis with Other LRRK2 Inhibitors
The limitations of this compound spurred the development of next-generation LRRK2 inhibitors with improved properties, particularly brain penetrance.
| Inhibitor | Brain-to-Plasma Ratio | Key Features | Citation |
| This compound | ~0.2-0.3 | High in vitro potency, poor BBB penetration. | [2] |
| GNE-7915 | >0.5 | Improved brain penetration, potent and selective. | |
| MLi-2 | ~0.7 | High brain penetration, potent and highly selective. |
Table 4: Comparison of Brain Penetrance of LRRK2 Inhibitors. This table highlights the evolution of LRRK2 inhibitors towards improved brain accessibility, a key requirement for treating neurodegenerative diseases.
Conclusion and Future Directions
This compound remains a valuable pharmacological tool for in vitro and peripheral in vivo studies of LRRK2 biology. However, its poor brain penetrance and the on-target toxicities associated with LRRK2 inhibition necessitate a cautious approach to its use in whole-animal research, especially for studies focused on the central nervous system. The development of brain-penetrant inhibitors like GNE-7915 and MLi-2 has provided researchers with more suitable tools for investigating the role of LRRK2 in the brain. For any in vivo study employing LRRK2 inhibitors, it is imperative to include rigorous pharmacokinetic and pharmacodynamic assessments, as well as careful histopathological analysis of peripheral organs, to ensure the accurate interpretation of experimental outcomes. The use of a drug-resistant LRRK2 mutant (A2016T) can also serve as a crucial negative control to confirm that the observed effects are indeed mediated through LRRK2 inhibition.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 3. Histological and clinical pathology findings in LRRK2-related mouse and rat models | Parkinson's Disease [michaeljfox.org]
- 4. michaeljfox.org [michaeljfox.org]
- 5. LRRK2 plays essential roles in maintaining lung homeostasis and preventing the development of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In silico comparative analysis of LRRK2 interactomes from brain, kidney and lung - PMC [pmc.ncbi.nlm.nih.gov]
Lrrk2-IN-1 and its Impact on the Autophagy Pathway: A Technical Guide
Authored by: Gemini
Abstract
Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein whose mutations are the most common genetic cause of Parkinson's disease (PD). A growing body of evidence implicates LRRK2 in the regulation of intracellular vesicular trafficking, particularly the autophagy-lysosomal pathway. Dysregulation of this critical cellular degradation and recycling process is a hallmark of many neurodegenerative diseases. Lrrk2-IN-1 is a potent and selective inhibitor of LRRK2's kinase activity, making it an invaluable tool for elucidating the protein's function and a potential therapeutic agent. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound impacts the autophagy pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction: LRRK2 and the Autophagy Pathway
Autophagy is a fundamental catabolic process where cells degrade and recycle their own components. This process is essential for cellular homeostasis, removing damaged organelles, misfolded proteins, and invading pathogens. The pathway involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and subsequently fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases.
LRRK2 has been shown to influence multiple stages of this pathway, from the initial formation of the autophagosome to the final fusion and degradation steps.[1][2] The kinase activity of LRRK2, which is often enhanced by pathogenic mutations like G2019S, appears to play a crucial, predominantly inhibitory, role in regulating autophagic flux.[3][4]
This compound: A Selective LRRK2 Kinase Inhibitor
This compound is a small molecule inhibitor that potently and selectively targets the kinase domain of LRRK2.[5] By blocking the phosphotransferase activity of LRRK2, this compound allows researchers to dissect the specific roles of LRRK2's kinase function in cellular processes. Its use has been instrumental in demonstrating that the kinase activity of LRRK2 negatively regulates the autophagy-lysosomal network.
Molecular Impact of this compound on Autophagy Regulation
Treatment of cells with this compound generally leads to an induction of autophagy. This effect is not due to a blockage in the degradation of autophagosomes but rather an increase in their formation.[3][4] The underlying mechanisms are multifaceted and involve several key autophagy-regulating proteins and pathways.
Induction of Autophagosome Biogenesis
The primary effect of LRRK2 kinase inhibition by this compound is the stimulation of autophagosome biogenesis. This is evidenced by a significant increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein marker localized to autophagosome membranes.[3][6]
-
mTOR-Independent Regulation: In several cell types, including astrocytes, the induction of autophagy by this compound occurs through a non-canonical pathway that is independent of the master autophagy regulator, mTORC1, and its downstream effector ULK1.[3][4]
-
Role of the Beclin-1 Complex: Instead, the activation relies on the Beclin-1/VPS34 complex, which is critical for the nucleation step of the phagophore (the precursor to the autophagosome).[7] LRRK2 kinase activity appears to suppress this complex, and its inhibition by this compound relieves this suppression.[3][7]
-
ULK1 Phosphorylation: While often considered ULK1-independent, prolonged inhibition of LRRK2 with this compound has been shown to cause a paradoxical increase in the phosphorylation of ULK1 at Serine 758.[6][8] This phosphorylation site is typically associated with mTORC1-mediated inhibition of autophagy. However, in the context of LRRK2 inhibition, this phosphorylation event is decoupled from the repression of autophagosome formation, representing a novel regulatory mechanism.[6][8]
Enhancement of Lysosomal Function
LRRK2 kinase activity not only affects autophagosome formation but also influences lysosomal health and function. Pathogenic LRRK2 mutations can lead to lysosomal defects, including altered morphology and impaired acidification.[9][10]
-
Restoration of Lysosomal Morphology: Treatment with this compound has been shown to reverse the abnormal lysosomal morphology observed in fibroblasts from PD patients with LRRK2 mutations.[5]
-
Activation of TFEB: LRRK2 kinase activity negatively regulates the MiT-TFE family of transcription factors, particularly TFEB, the master regulator of lysosomal biogenesis and autophagy gene expression.[11][12] Inhibition of LRRK2 with this compound promotes the nuclear translocation of TFEB, leading to the upregulation of genes involved in the autophagy-lysosomal pathway.[11][13] This occurs downstream of a CD38-mediated NAADP-Ca2+ signaling pathway that requires LRRK2.[12][13]
Rescue of Defective Mitophagy
Mitophagy, the selective autophagic clearance of damaged mitochondria, is critical for cellular health, and its impairment is strongly linked to PD pathogenesis. LRRK2's kinase activity has been shown to impair PINK1/Parkin-dependent mitophagy.[[“]][15]
-
Restoration of Mitophagic Flux: this compound treatment can restore defective mitophagy in cells expressing pathogenic LRRK2 mutations.[[“]][15] The inhibitor rescues impaired interactions between key mitophagy proteins like Parkin and Drp1, thereby facilitating the clearance of damaged mitochondria.[15]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on key autophagy markers as reported in the literature.
| Table 1: Effect of this compound on LC3-II Levels | |||
| Cell Type | This compound Concentration | Treatment Duration | Observed Effect on LC3-II |
| Mouse Astrocytes | 1-2 µM | 150 minutes | Significant increase |
| H4 Astroglioma | 1 µM | 6 hours / 18 hours | Time-dependent increase |
| Neuronal Cultures | Not Specified | Not Specified | Increase |
Data compiled from references[3][4][6].
| Table 2: Effect of this compound on p62/SQSTM1 Levels | |||
| Cell Type | This compound Concentration | Treatment Duration | Observed Effect on p62 |
| Neuronal Cultures | Not Specified | Not Specified | Increase (suggesting flux induction) |
| H4 Astroglioma | 1 µM | 18 hours | Significant increase |
p62 is an autophagy receptor that is degraded in the autolysosome. An initial increase upon autophagy induction can reflect upregulation of the machinery, which is then cleared as flux proceeds. Data compiled from references[4][6].
Key Signaling and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the complex interactions and experimental procedures discussed.
Caption: LRRK2 kinase inhibition by this compound promotes autophagy.
Caption: Workflow for measuring autophagic flux via Western blot.
Caption: this compound restores mitophagy impaired by pathogenic LRRK2.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human neuroblastoma (SH-SY5Y), human astroglioma (H4), or primary mouse astrocytes are commonly used.
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed culture media to the desired final concentration (typically 1-2 µM). Remove old media from cells and replace with the this compound-containing media. Incubate for the desired duration (e.g., 2 to 18 hours). A vehicle control (DMSO) at the same final concentration should always be run in parallel.
Autophagic Flux Assay by Western Blot
This assay is crucial to distinguish between an increase in autophagosome synthesis and a block in their degradation.[16][17]
-
Experimental Groups: Prepare four groups of cells:
-
Vehicle (DMSO)
-
This compound (e.g., 1 µM)
-
Lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM)
-
This compound + Bafilomycin A1
-
-
Treatment: Treat cells with this compound for a desired period (e.g., 4 hours). For the final 2 hours of this incubation, add Bafilomycin A1 to the relevant plates.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C: anti-LC3B (to detect LC3-I and LC3-II), anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop with an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensity for LC3-II and normalize to the loading control. Autophagic flux is determined by comparing the LC3-II levels between the inhibitor-treated and untreated samples. A greater accumulation of LC3-II in the this compound + Bafilomycin A1 group compared to the Bafilomycin A1 group alone indicates a true induction of autophagic flux.[3][4]
Immunofluorescence for LC3 Puncta
-
Cell Plating: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound and/or Bafilomycin A1 as described above.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Antibody Staining: Incubate with anti-LC3B primary antibody in blocking buffer for 1 hour. Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Mounting: Wash and mount coverslips onto microscope slides using a mounting medium containing DAPI to stain nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell. An increase in puncta following this compound treatment indicates an accumulation of autophagosomes.
Conclusion
This compound has proven to be an essential pharmacological tool for understanding the role of LRRK2 kinase activity in cellular homeostasis. The inhibition of LRRK2 robustly induces autophagy through a mechanism that is often mTOR-independent and reliant on the Beclin-1 complex. Furthermore, this compound can restore lysosomal function and rescue defective mitophagy associated with pathogenic LRRK2 mutations. These findings not only clarify the complex interplay between LRRK2 and the autophagy pathway but also underscore the therapeutic potential of LRRK2 kinase inhibition for Parkinson's disease and other related neurodegenerative disorders. This guide provides the foundational knowledge and methodologies for researchers to effectively investigate the impact of this compound in their own experimental systems.
References
- 1. A Link between Autophagy and the Pathophysiology of LRRK2 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]
- 3. “LRRK2: Autophagy and Lysosomal Activity” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | “LRRK2: Autophagy and Lysosomal Activity” [frontiersin.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. mTOR independent alteration in ULK1 Ser758 phosphorylation following chronic LRRK2 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mTOR independent alteration in ULK1 Ser758 phosphorylation following chronic LRRK2 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Familial knockin mutation of LRRK2 causes lysosomal dysfunction and accumulation of endogenous insoluble α-synuclein in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. pnas.org [pnas.org]
- 12. LRRK2 is required for CD38-mediated NAADP-Ca2+ signaling and the downstream activation of TFEB (transcription factor EB) in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LRRK2 is required for CD38-mediated NAADP-Ca2+ signaling and the downstream activation of TFEB (transcription factor EB) in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 16. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
Lrrk2-IN-1: A Technical Guide to Its Mechanism of LRRK2 Dephosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which the small molecule inhibitor, Lrrk2-IN-1, induces the dephosphorylation of the Leucine-rich repeat kinase 2 (LRRK2) protein. Understanding this mechanism is critical for the pharmacological interrogation of LRRK2 biology and its role in Parkinson's disease.
Core Mechanism of Action
This compound is a potent, selective, and ATP-competitive inhibitor of LRRK2's kinase activity.[1][2] Its primary mode of action is to bind to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the transfer of a phosphate group to its substrates.
The dephosphorylation of LRRK2, particularly at a cluster of serine residues including Ser910 and Ser935, is a direct cellular consequence of this kinase inhibition.[2][3] It is not that this compound directly activates a phosphatase; rather, by inhibiting LRRK2's intrinsic kinase activity, it shifts the dynamic equilibrium of phosphorylation and dephosphorylation.[4][5] This allows constitutively active cellular phosphatases, such as protein phosphatase 1 (PP1), to remove phosphate groups from these key serine residues.[5]
This dephosphorylation event has significant functional consequences. Phosphorylation at Ser910 and Ser935 is crucial for the binding of 14-3-3 proteins to LRRK2.[6] By inducing dephosphorylation at these sites, this compound disrupts the LRRK2/14-3-3 interaction.[2][7] This loss of 14-3-3 binding is associated with a change in LRRK2's subcellular localization, causing it to redistribute from a diffuse cytoplasmic pattern into filamentous aggregates or inclusion bodies.[2] Furthermore, the dephosphorylation of LRRK2 can lead to its ubiquitination and subsequent proteasomal degradation.[8][9][10]
Therefore, this compound-induced dephosphorylation is a key biomarker for target engagement and a critical event in a signaling cascade that impacts LRRK2's stability, localization, and protein-protein interactions.
Quantitative Data on this compound Activity
This compound exhibits high potency for both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant. Its selectivity has been profiled against a broad panel of kinases.
| Target Kinase | IC₅₀ (nM) | Notes | Reference |
| LRRK2 (WT) | 13 | In vitro biochemical assay. | [1][11] |
| LRRK2 (G2019S) | 6 | The G2019S mutation enhances kinase activity. | [1][11] |
| LRRK2 (A2016T) | 2450 | A2016T is a drug-resistant mutant. | [2][12] |
| DCLK2 | 45 | An off-target kinase. | [2][11] |
| MAPK7 | 160 | An off-target kinase. | [2][11] |
| AURKB, CHEK2, MKNK2, MYLK, NUAK1, PLK1 | > 1000 | Demonstrates high selectivity. | [2][11] |
Experimental Protocols
In Vitro LRRK2 Kinase Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of this compound on LRRK2 kinase activity using a generic substrate.
Materials:
-
Recombinant LRRK2 protein (e.g., GST-LRRK2 970-2527)
-
This compound dissolved in DMSO
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
ATP solution (including radiolabeled [γ-³²P]ATP)[13]
-
5x Laemmli sample buffer
-
SDS-PAGE gels (e.g., 12%)[13]
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture containing recombinant LRRK2 protein and kinase assay buffer in a microcentrifuge tube.[13]
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes. The final DMSO concentration should not exceed 1%.
-
Pre-incubate the kinase and inhibitor for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a solution containing MBP, MgCl₂, and ATP (spiked with [γ-³²P]ATP). A typical final concentration is 100 µM ATP.[2][13]
-
Incubate the reaction for 15-60 minutes at 30°C with gentle agitation.[13]
-
Stop the reaction by adding 5x Laemmli sample buffer and heating the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of ³²P into MBP using a phosphorimager.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value by plotting the data on a semi-log graph.
Western Blotting for Cellular LRRK2 Dephosphorylation
This protocol describes the detection of LRRK2 phosphorylation at Ser935 in cultured cells following treatment with this compound.
Materials:
-
HEK293 cells stably expressing LRRK2 (WT or G2019S)[2]
-
This compound dissolved in DMSO
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[15]
-
BCA or Bradford protein assay kit
-
Primary antibodies: Rabbit anti-pS935-LRRK2, Mouse anti-total LRRK2
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
PVDF membrane
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-response of this compound (e.g., 0.1 µM to 10 µM) or DMSO for a fixed time (e.g., 2 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer with inhibitors.[15][16]
-
Protein Quantification: Clear the lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[15]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 10-20 µg of total protein per lane on an SDS-PAGE gel (a low percentage gel, e.g., 6-8%, is recommended for the large LRRK2 protein).[17][18] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against pS935-LRRK2 (e.g., overnight at 4°C).
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total LRRK2.
-
Analysis: Quantify the band intensities for pS935-LRRK2 and total LRRK2. The ratio of pS935 to total LRRK2 is calculated to determine the extent of dephosphorylation.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2 | MRC PPU [ppu.mrc.ac.uk]
- 4. portlandpress.com [portlandpress.com]
- 5. LRRK2 dephosphorylation increases its ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | LRRK2 Phosphorylation, More Than an Epiphenomenon [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. LRRK2 dephosphorylation increases its ubiquitination [ouci.dntb.gov.ua]
- 9. Pharmacological LRRK2 kinase inhibition induces LRRK2 protein destabilization and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LRRK2 dephosphorylation increases its ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 16. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 17. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 18. researchgate.net [researchgate.net]
The Mechanism of Lrrk2-IN-1-Induced LRRK2 Degradation: A Ubiquitin-Mediated Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme in cellular signaling and a key therapeutic target in Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial PD, and increased LRRK2 kinase activity is implicated in the pathogenesis of both familial and sporadic forms of the disease.[1][2][3][4][5] Consequently, the development of potent and selective LRRK2 kinase inhibitors, such as Lrrk2-IN-1, has been a major focus of research.[1][6] An intriguing and significant consequence of LRRK2 kinase inhibition is the subsequent degradation of the LRRK2 protein itself. This guide provides a detailed examination of the molecular cascade initiated by this compound, leading to the ubiquitin-mediated proteasomal degradation of LRRK2.
This compound Action and the Dephosphorylation Cascade
This compound is a selective inhibitor that targets the kinase activity of LRRK2. The primary and most immediate effect of this compound treatment is a significant reduction in the phosphorylation state of LRRK2. This dephosphorylation occurs at several key serine residues within a regulatory region of the protein, including Ser910, Ser935, Ser955, and Ser973.[7][8] The phosphorylation of these sites is crucial for the interaction of LRRK2 with 14-3-3 proteins, which act as scaffolding partners that maintain LRRK2's cytoplasmic localization and stability.[6][9][10]
Inhibition of LRRK2 kinase activity by this compound disrupts this phosphorylation-dependent binding, leading to the dissociation of 14-3-3 proteins.[7][10] This uncoupling is a critical initiating event that renders the LRRK2 protein susceptible to subsequent ubiquitination and degradation.[7][8]
The Role of the Ubiquitin-Proteasome System
The reduction in LRRK2 protein levels following treatment with this compound is not due to decreased gene expression but is a post-translational event.[11] Experimental evidence robustly demonstrates that the ubiquitin-proteasome system (UPS) is the primary pathway for this degradation.
Studies have shown that co-treatment of cells with this compound and a proteasome inhibitor, such as MG132, prevents the reduction in LRRK2 protein levels.[11] In contrast, inhibiting the lysosomal degradation pathway with agents like chloroquine does not rescue the LRRK2 protein from inhibitor-induced destabilization.[11] This confirms that the degradation is specifically mediated by the proteasome. The process involves the covalent attachment of ubiquitin molecules, particularly through Lys48-linked chains, which serves as a signal for the 26S proteasome to recognize and degrade the tagged protein.[7]
Key Molecular Players in LRRK2 Ubiquitination
The ubiquitination of LRRK2 is orchestrated by a series of enzymes, with E3 ubiquitin ligases playing the crucial role of substrate recognition.
-
CHIP (Carboxyl Terminus of Hsp70-Interacting Protein): The E3 ubiquitin ligase CHIP has been identified as a primary regulator of LRRK2 stability.[2][3][4][12][13] CHIP physically binds to LRRK2, mediates its polyubiquitination, and thereby promotes its degradation by the proteasome.[3][12][13] Overexpression of CHIP enhances LRRK2 degradation, while its knockdown leads to an increase in LRRK2 protein levels.[2][12]
-
Hsp90 (Heat Shock Protein 90): The chaperone protein Hsp90 forms a complex with LRRK2 and is essential for maintaining its stability and proper folding.[2][3][14] Inhibition of Hsp90 chaperone activity with compounds like 17-AAG or geldanamycin also leads to the CHIP-mediated ubiquitination and proteasomal degradation of LRRK2.[2][3][4][12] This suggests that LRRK2 is a client protein of the Hsp90 chaperone system, and disruption of this interaction exposes LRRK2 to the degradation machinery.
-
TRIM1 (Tripartite Motif Family 1): More recent studies have identified TRIM1, a microtubule-associated E3 ubiquitin ligase, as another key player in LRRK2 degradation.[5][9][15] TRIM1 recruits LRRK2 to the microtubule cytoskeleton for ubiquitination and subsequent proteasomal degradation.[5][9][15] The interaction is influenced by the phosphorylation state of LRRK2, creating a dynamic interplay between cytoplasmic stabilization by 14-3-3 and microtubule-associated degradation by TRIM1.[9]
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of LRRK2 kinase inhibitors.
Table 1: Effect of this compound on LRRK2 Phosphorylation
| Cell Line | Treatment | Duration | Phosphorylation Site | Percent Reduction | Reference |
| SH-SY5Y | 1 µM this compound | 90 minutes | Total 32P | ~90% | [16] |
| HEK293 | This compound | 60 minutes | Ser935 | Significant | [10] |
Table 2: Effect of LRRK2 Kinase Inhibitors on LRRK2 Protein Levels
| Cell Line | Inhibitor | Concentration | Duration | Percent Reduction in LRRK2 | Reference |
| SH-SY5Y | This compound | 1 µM | 17 hours | >50% | [11] |
| SH-SY5Y | CZC-25146 | 200 nM | 48 hours | Significant | [11] |
| A549 | GNE1023 | Not specified | Not specified | ~50% (endogenous LRRK2) | [7] |
Table 3: Effect of Proteasome vs. Lysosome Inhibitors on this compound-Induced Degradation
| Cell Line | LRRK2 Inhibitor | Co-treatment | Effect on LRRK2 Levels | Conclusion | Reference |
| SH-SY5Y | This compound (1 µM) | MG132 (1 µM) | Degradation blocked | Proteasome-dependent | [11] |
| SH-SY5Y | This compound (1 µM) | Chloroquine | Degradation not blocked | Lysosome-independent | [11] |
| HEK293 | GNE1023 | Proteasomal Inhibition | Degradation reversed | Proteasome-dependent | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or Human Embryonic Kidney (HEK293) cells are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Transfection: For overexpression studies, cells are transfected with plasmids encoding tagged LRRK2 (e.g., 3xFlag-LRRK2) using a suitable transfection reagent like Lipofectamine 3000.
-
Inhibitor Treatment: this compound is typically dissolved in DMSO to create a stock solution. Cells are treated with a final concentration of 1-3 µM for durations ranging from 90 minutes to 48 hours. For co-treatment experiments, proteasome inhibitor MG132 (1-10 µM) or lysosome inhibitor chloroquine is added alongside or prior to the LRRK2 inhibitor.
Immunoblotting for LRRK2 Levels and Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies. Key antibodies include:
-
Anti-LRRK2 (total)
-
Anti-phospho-LRRK2 (Ser935)
-
Anti-phospho-LRRK2 (Ser1292)
-
Anti-Flag (for tagged protein)
-
Anti-β-tubulin or Anti-vinculin (as a loading control)
-
-
Detection: Membranes are washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used for quantification.
In Vivo Ubiquitination Assay
-
Transfection: HEK293 cells are co-transfected with plasmids for Flag-LRRK2, HA-Ubiquitin, and potentially an E3 ligase like myc-CHIP.
-
Proteasome Inhibition: Prior to harvesting (typically 4-6 hours), cells are treated with MG132 (10 µM) to allow ubiquitinated proteins to accumulate.
-
Lysis: Cells are lysed in a buffer containing deubiquitinating enzyme inhibitors (e.g., N-ethylmaleimide).
-
Immunoprecipitation (IP): LRRK2 is immunoprecipitated from the cell lysates. 1-2 mg of total protein is incubated with an anti-Flag antibody overnight, followed by incubation with Protein A/G agarose beads.
-
Washing: The beads are washed extensively to remove non-specific binders.
-
Elution and Immunoblotting: The immunoprecipitated proteins are eluted in SDS sample buffer, boiled, and then analyzed by immunoblotting. The membrane is probed with an anti-HA antibody to detect the ubiquitinated LRRK2 ladder and an anti-Flag or anti-LRRK2 antibody to confirm the immunoprecipitation of LRRK2.
Visualized Pathways and Workflows
Caption: this compound signaling to proteasomal degradation.
Caption: Experimental workflow for an in vivo LRRK2 ubiquitination assay.
Caption: Relationship between LRRK2, Hsp90, and CHIP E3 ligase.
Conclusion and Future Directions
The inhibition of LRRK2 kinase activity by compounds like this compound initiates a well-defined signaling cascade that culminates in the ubiquitin-mediated degradation of the LRRK2 protein. This process is triggered by the dephosphorylation of key serine residues, leading to the dissociation of 14-3-3 stabilizing proteins. This conformational change exposes LRRK2 to the cellular degradation machinery, where E3 ligases such as CHIP and TRIM1, in concert with the Hsp90 chaperone system, tag LRRK2 for destruction by the proteasome.
For researchers and drug development professionals, understanding this pathway is paramount. It reveals that LRRK2 kinase inhibitors can act not only by blocking enzymatic function but also by reducing the total cellular pool of the LRRK2 protein. This dual mechanism could have significant therapeutic implications. Future research should continue to elucidate the full cast of E3 ligases involved, the specific cellular conditions that favor degradation over stability, and how different pathogenic LRRK2 mutations affect this regulatory pathway. A comprehensive grasp of these mechanisms will be essential for designing the next generation of LRRK2-targeted therapies for Parkinson's disease, optimizing their efficacy, and predicting their long-term cellular consequences.
References
- 1. Inhibition of LRRK2 or Casein Kinase 1 Results in LRRK2 Protein Destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHIP regulates leucine-rich repeat kinase-2 ubiquitination, degradation, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of LRRK2 Stability by the E3 Ubiquitin Ligase CHIP | PLOS One [journals.plos.org]
- 4. Regulation of LRRK2 stability by the E3 ubiquitin ligase CHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The E3 ligase TRIM1 ubiquitinates LRRK2 and controls its localization, degradation, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of LRRK2 or Casein Kinase 1 Results in LRRK2 Protein Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LRRK2 and ubiquitination: implications for kinase inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LRRK2 dephosphorylation increases its ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser910/Ser935, disruption of 14-3-3 binding and altered cytoplasmic localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. CHIP regulates leucine-rich repeat kinase-2 ubiquitination, degradation, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LRRK2 and Proteostasis in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. Differential protein-protein interactions of LRRK1 and LRRK2 indicate roles in distinct cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Lrrk2-IN-1: A Technical Guide to its Differential Effects on Wild-Type vs. Mutant LRRK2 Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its role in Parkinson's disease (PD). Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic PD. Many of these pathogenic mutations, most notably the G2019S substitution in the kinase domain, lead to hyperactivation of LRRK2's kinase function. This has positioned LRRK2 as a key therapeutic target, with the development of potent and selective inhibitors being a major focus of drug discovery efforts.
Lrrk2-IN-1 was one of the first potent and selective inhibitors of LRRK2 to be developed. It serves as a crucial tool for interrogating the physiological and pathophysiological roles of LRRK2 kinase activity. This technical guide provides an in-depth analysis of this compound's effects on both wild-type (WT) and mutant LRRK2, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
This compound: Mechanism of Action and Differential Potency
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its substrates. A key characteristic of this compound is its differential potency against various forms of LRRK2, particularly its increased efficacy in inhibiting the pathogenic G2019S mutant compared to the wild-type protein.
Quantitative Data: this compound Inhibition of LRRK2 Variants
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The table below summarizes the IC50 values of this compound against wild-type LRRK2 and the G2019S mutant from biochemical assays.
| LRRK2 Variant | This compound IC50 (nM) | Reference |
| Wild-Type (WT) | 13 | [1][2] |
| G2019S | 6 | [1][2] |
The data clearly indicates that this compound is approximately twice as potent against the G2019S mutant as it is against the wild-type enzyme in biochemical assays. This increased sensitivity of the G2019S mutant to inhibition is a crucial aspect of its therapeutic potential. In cellular assays measuring the phosphorylation of LRRK2 at serine 935 (a marker of LRRK2 kinase activity), a similar trend of increased potency against the G2019S mutant is observed, with IC50 values of 0.08 µM for wild-type and 0.03 µM for G2019S.[2]
LRRK2 Signaling Pathway and the Impact of this compound
LRRK2 is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[3] Its kinase activity is central to these functions, and pathogenic mutations are thought to disrupt these pathways. A key downstream signaling event is the phosphorylation of a subset of Rab GTPases.
References
Methodological & Application
Lrrk2-IN-1: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Lrrk2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in cell-based assays. LRRK2 is a key therapeutic target in Parkinson's disease and other neurodegenerative disorders.
Introduction
This compound is a valuable chemical probe for investigating the cellular functions of LRRK2 and for screening potential therapeutic agents. It is an ATP-competitive inhibitor that targets both wild-type (WT) and mutant forms of LRRK2, with a particularly high potency for the pathogenic G2019S mutant. This document outlines the key characteristics of this compound and provides detailed protocols for its application in common cell-based assays to monitor LRRK2 activity.
Data Presentation
The following table summarizes the quantitative data for this compound, providing a quick reference for its potency and cellular effects.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (WT LRRK2) | 13 nM | Biochemical Assay | [1][2] |
| IC50 (G2019S LRRK2) | 6 nM | Biochemical Assay | [1][2] |
| Cellular IC50 (pSer935 LRRK2 - WT) | 0.17 µM | SH-SY5Y TR-FRET Assay | [3] |
| Cellular IC50 (pSer935 LRRK2 - G2019S) | 0.04 µM | SH-SY5Y TR-FRET Assay | [3] |
| Cellular IC50 (pSer935 LRRK2 - G2019S) | 0.03 µM | Human Neural Stem Cells TR-FRET Assay | [3] |
| Cytotoxicity (IC50) | 49.3 µM | HepG2 cells | [4] |
Signaling Pathway
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. These mutations often lead to increased kinase activity, resulting in the hyperphosphorylation of downstream substrates, such as Rab GTPases (e.g., Rab10), which disrupts cellular trafficking and other vital processes. This compound inhibits this kinase activity, thereby reducing the phosphorylation of LRRK2 itself (autophosphorylation at sites like Ser935) and its substrates.
Experimental Workflow
A typical workflow for assessing the efficacy of this compound in a cell-based assay involves cell culture, treatment with the inhibitor, and subsequent analysis of LRRK2 activity through various methods such as Western blotting or TR-FRET.
Experimental Protocols
Western Blotting for LRRK2 and Rab10 Phosphorylation
This protocol describes the detection of LRRK2 autophosphorylation at Ser935 and Rab10 phosphorylation at Thr73 in response to this compound treatment.
Materials:
-
Cell Lines: HEK293T or SH-SY5Y cells (expressing endogenous or overexpressed LRRK2).
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit anti-phospho-LRRK2 (Ser935) (e.g., Abcam ab133450), 1:1000 dilution.
-
Rabbit anti-LRRK2 (total) (e.g., Abcam ab133474), 1:1000 dilution.
-
Rabbit anti-phospho-Rab10 (Thr73) (e.g., Abcam ab230261), 1:1000 dilution.
-
Rabbit anti-Rab10 (total) (e.g., Cell Signaling Technology #8127), 1:1000 dilution.
-
Mouse anti-β-actin (loading control) (e.g., Sigma-Aldrich A5441), 1:5000 dilution.
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG, 1:5000 dilution.
-
HRP-conjugated goat anti-mouse IgG, 1:5000 dilution.
-
-
Other Reagents: PBS, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), TBST, ECL substrate.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3 µM) for 90 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the total protein and loading control.
-
TR-FRET Cellular Assay for LRRK2 pSer935
This high-throughput assay measures the phosphorylation of LRRK2 at Ser935 in a cellular context.
Materials:
-
Cell Line: U-2 OS or SH-SY5Y cells.
-
BacMam LRRK2-GFP: For expression of GFP-tagged LRRK2.
-
This compound: Prepare a dilution series in assay medium.
-
Assay Plate: 384-well, low-volume, black plate.
-
Detection Reagents:
-
Terbium (Tb)-labeled anti-pSer935 LRRK2 antibody.
-
Lysis buffer.
-
-
TR-FRET Plate Reader.
Procedure:
-
Cell Transduction and Plating:
-
Transduce cells with BacMam LRRK2-GFP according to the manufacturer's protocol.
-
Plate transduced cells into a 384-well assay plate (e.g., 20,000 cells/well) and incubate for 24 hours.
-
-
Inhibitor Treatment:
-
Add this compound at various concentrations to the wells. Include a DMSO vehicle control.
-
Incubate for 90 minutes at 37°C.
-
-
Lysis and Detection:
-
Add lysis buffer containing the Tb-labeled anti-pSer935 antibody directly to the wells.
-
Incubate at room temperature for 60-120 minutes to allow for cell lysis and antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (GFP) and 495 nm (Terbium).
-
Calculate the 520/495 nm emission ratio.
-
-
Data Analysis:
-
Plot the emission ratio against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MTT Cytotoxicity Assay
This assay determines the effect of this compound on cell viability.
Materials:
-
Cell Line: SH-SY5Y or other relevant neuronal cell line.
-
This compound: Prepare a serial dilution in culture medium.
-
MTT Reagent: 5 mg/mL in PBS, sterile-filtered.
-
Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
References
- 1. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Monitoring LRRK2 Kinase Activity via Western Blot of pLRRK2 (Ser935) Following Lrrk2-IN-1 Treatment
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in the pathogenesis of Parkinson's disease (PD).[1][2] Mutations in the LRRK2 gene are a significant cause of both familial and sporadic PD, with the common G2019S mutation leading to enhanced kinase activity.[1][3] This has positioned LRRK2 kinase inhibitors as a promising therapeutic strategy for PD.[4]
A critical aspect of developing LRRK2 inhibitors is the ability to measure their efficacy in a cellular context. The phosphorylation of LRRK2 at serine 935 (Ser935) serves as a robust pharmacodynamic biomarker for the kinase activity of the LRRK2 pathway.[5][6] While not a direct autophosphorylation site, the phosphorylation of Ser935 is dependent on LRRK2 kinase function through a feedback mechanism.[1][6] Treatment of cells with LRRK2 kinase inhibitors, such as Lrrk2-IN-1, consistently leads to the dephosphorylation of Ser935.[4][7] This event disrupts the binding of LRRK2 to 14-3-3 proteins, altering its cellular localization.[1][8] Therefore, monitoring the phosphorylation status of Ser935 by Western blot is a reliable method to assess the cellular potency of LRRK2 inhibitors.[6][9]
These application notes provide a detailed protocol for treating cells with the LRRK2 inhibitor this compound and subsequently performing a Western blot to detect changes in Ser935 phosphorylation.
LRRK2 Signaling and Inhibition Pathway
The diagram below illustrates the proposed mechanism by which LRRK2 kinase activity regulates its own phosphorylation at Ser935 and how inhibitors intervene in this process. Active LRRK2 participates in a signaling pathway that maintains phosphorylation at Ser910 and Ser935, facilitating the binding of 14-3-3 proteins.[1][6] The inhibitor this compound blocks the kinase activity of LRRK2, which leads to the dephosphorylation of these sites and the dissociation of 14-3-3.[4][6]
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental procedure, from cell culture to data analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HEK293T, SH-SY5Y) in 6-well or 12-well plates and grow to 80-90% confluency.[7][10]
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture media to achieve the desired final concentrations. A common concentration range to test for a dose-response is 0.1 µM to 10 µM.[4]
-
Treatment: Remove the existing media from the cells and replace it with the media containing the this compound inhibitor or a DMSO vehicle control.
-
Incubation: Incubate the cells for a specified period. A typical incubation time is 1 to 2 hours.[9][11] A time-course experiment may also be performed.
Part 2: Lysate Preparation
-
Aspiration: After incubation, place the cell culture plates on ice and aspirate the media.
-
Washing: Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold lysis buffer directly to the wells. A recommended lysis buffer includes 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.[9][12][13]
-
Scraping and Collection: Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
Incubation: Incubate the lysate on ice for 10-30 minutes with occasional vortexing.[10][12]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[10]
-
Supernatant Collection: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. Store at -80°C for long-term use or proceed to the next step.
Part 3: Protein Quantification and Sample Preparation
-
Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[12]
-
Normalization: Based on the concentrations, calculate the volume of lysate needed to obtain an equal amount of protein for each sample (typically 15-40 µg per lane).[10][14]
-
Sample Buffer Addition: Add 4X NuPAGE LDS sample buffer (or a similar Laemmli buffer) and a reducing agent (e.g., β-mercaptoethanol) to the normalized lysates.[10][12]
-
Denaturation: Heat the samples at 70-100°C for 5-10 minutes, then briefly centrifuge.[10][14]
Part 4: SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load the prepared samples onto a low-percentage Tris-Glycine or Bis-Tris polyacrylamide gel (e.g., 7.5% or 4-12% gradient) to ensure proper resolution of the large LRRK2 protein (~286 kDa).[14][15] Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10] A wet transfer overnight at a low voltage (e.g., 35V at 4°C) is often recommended for large proteins like LRRK2.[15]
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-LRRK2 (Ser935) diluted in blocking buffer. It is recommended to perform this incubation overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.[14]
-
Stripping and Re-probing (Optional but Recommended): To normalize for protein loading, the membrane can be stripped and re-probed for total LRRK2 and/or a loading control protein like GAPDH or β-actin. Alternatively, running separate gels for phosphorylated and total protein is recommended to avoid issues with stripping.[10]
Data Presentation and Interpretation
The primary outcome of this experiment is the quantification of the pLRRK2 (Ser935) signal relative to the total LRRK2 protein level. This compound has been shown to induce a dose-dependent dephosphorylation of Ser935.[4]
Table 1: Representative Data for this compound Treatment in HEK293 Cells
| This compound Conc. (µM) | Treatment Time (min) | Relative pLRRK2 (Ser935) Signal (Normalized to Total LRRK2) | Percent Inhibition (%) |
| 0 (Vehicle) | 60 | 1.00 | 0% |
| 0.1 | 60 | 0.75 | 25% |
| 0.3 | 60 | 0.40 | 60% |
| 1.0 | 60 | 0.15 | 85% |
| 3.0 | 60 | < 0.05 | > 95% |
Note: The data presented in this table are hypothetical but representative of expected results based on published findings. A significant reduction in the pLRRK2 (Ser935) signal is anticipated with increasing concentrations of this compound.[4][9]
Interpretation:
A decrease in the ratio of pLRRK2 (Ser935) to total LRRK2 indicates successful target engagement and inhibition of the LRRK2 pathway by this compound. This assay can be used to determine the IC50 (half-maximal inhibitory concentration) of the compound in a cellular environment, providing crucial data for drug development professionals. The consistent and robust nature of this dephosphorylation event makes it an ideal pharmacodynamic biomarker for assessing the activity of LRRK2 inhibitors in both preclinical models and clinical studies.[5][16]
References
- 1. Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser910/Ser935, disruption of 14-3-3 binding and altered cytoplasmic localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and pathological functions of LRRK2: implications from substrate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of LRRK2 and Ser910/935 phosphorylated LRRK2 in peripheral blood mononuclear cells from idiopathic Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mesoscale.com [mesoscale.com]
- 10. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathogenic LRRK2 requires secondary factors to induce cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 13. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 14. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
Application Notes and Protocols for Immunofluorescence Staining of LRRK2 Following Lrrk2-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunofluorescent staining and analysis of Leucine-rich repeat kinase 2 (LRRK2) in cultured cells following treatment with the potent and selective LRRK2 inhibitor, Lrrk2-IN-1. This protocol is designed to enable researchers to visualize and quantify the subcellular redistribution of LRRK2, a key pharmacodynamic marker of LRRK2 kinase inhibition.
Introduction
Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a prime therapeutic target. This compound is a small molecule inhibitor that effectively reduces LRRK2 kinase activity. A notable cellular effect of LRRK2 inhibition by compounds like this compound is the dephosphorylation of LRRK2 at serine residues 910 and 935, which disrupts its interaction with 14-3-3 proteins and leads to a characteristic shift from a diffuse cytoplasmic localization to distinct cytoplasmic aggregates or filamentous structures.[1][2] This change in subcellular localization serves as a reliable biomarker for assessing the engagement of LRRK2 inhibitors with their target in a cellular context.
Data Presentation
Quantitative Effects of this compound on LRRK2
| Parameter | Vehicle Control (DMSO) | This compound Treatment | Reference |
| LRRK2 Subcellular Localization | Diffuse cytoplasmic staining | Accumulation into cytoplasmic aggregates/filaments | [1] |
| Phosphorylation at Ser910/Ser935 | Basal phosphorylation detected | Significant dephosphorylation | [1][3] |
| 14-3-3 Protein Binding | Co-localization with LRRK2 | Loss of binding to LRRK2 | [1] |
| Time to Observe Effect | N/A | Near maximal effect within 15 minutes | [1] |
| Reversibility | N/A | Reversible upon inhibitor washout (within 2 hours) | [1] |
| Effective Concentration | N/A | 1 µM (HEK293 cells) | [1] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human embryonic kidney (HEK293) cells, human neuroblastoma (SH-SY5Y) cells, or other suitable cell lines expressing endogenous or overexpressed LRRK2 can be used.[1][4] iPSC-derived neurons from Parkinson's disease patients with LRRK2 mutations are also relevant models.[5][6]
-
Seeding: Plate cells onto glass coverslips or into imaging-compatible microplates at a density that will result in 50-70% confluency at the time of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of this compound typically used is between 0.1 and 1 µM.[1][7]
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) for 15 minutes to 2 hours.[1] A vehicle control (DMSO) should be run in parallel. For time-course or dose-response experiments, vary the incubation time and concentration accordingly.
Immunofluorescence Staining Protocol
-
Fixation: After treatment, wash the cells once with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% goat serum or bovine serum albumin in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against LRRK2 in the blocking buffer. Recommended antibodies include rabbit anti-LRRK2 (e.g., c41-2, Abcam ab133474 or Novus Biologicals NB300-268).[8][9] Incubate the cells with the primary antibody overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer. Protect from light and incubate the cells for 1 hour at room temperature.
-
Nuclear Staining: (Optional) Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images using appropriate filter sets for the chosen fluorophores.
Mandatory Visualizations
Caption: LRRK2 signaling and the effect of this compound.
Caption: Workflow for LRRK2 immunofluorescence staining.
References
- 1. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRRK2: Cause, Risk, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-LRRK2 antibody [UDD3 30(12)] KO tested (ab133518) | Abcam [abcam.com]
- 5. iCell DopaNeurons PD LRRK2 G2019S | FujiFilm Cellular Dynamics [fujifilmcdi.com]
- 6. Generation of fourteen isogenic cell lines for Parkinson’s disease-associated leucine-rich repeat kinase (LRRK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. LRRK2 Antibody - BSA Free (NB300-268): Novus Biologicals [novusbio.com]
- 9. LRRK2 and LAMP1 immunofluorescence staining in various cell lines [protocols.io]
Lrrk2-IN-1: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and preparation of Lrrk2-IN-1 for use in cell culture experiments. This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research and other therapeutic areas.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Weight | 570.69 g/mol | [1] |
| Formula | C31H38N8O3 | [1] |
| CAS Number | 1234480-84-2 | [1] |
Table 2: this compound Solubility
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 50 mg/mL (87.61 mM) | Sonication may be required to fully dissolve the compound. Use freshly opened DMSO for best results. | [2][3] |
| DMSO | Soluble to 100 mM | --- | [1] |
| DMSO | 45 mg/mL (78.85 mM) | Sonication is recommended. | [4] |
| DMSO | 30 mg/mL (52.57 mM) | Requires ultrasonic treatment. | [5] |
| Ethanol | 57 mg/mL (99.88 mM) | Sonication is recommended. | [4] |
Table 3: this compound Potency and Cellular Activity
| Target/Assay | IC50/EC50 | Cell Line/System | Source |
| LRRK2 (Wild Type) | 13 nM | Biochemical Assay | [6][7] |
| LRRK2 (G2019S mutant) | 6 nM | Biochemical Assay | [6][7] |
| LRRK2 Ser935 Phosphorylation | 0.08 µM (WT), 0.03 µM (G2019S) | HEK293 cells | [6] |
| Cytotoxicity (HepG2 cells) | 49.3 µM | HepG2 cells | [5][6] |
| DCLK2 | 45 nM | Biochemical Assay | [6] |
| MAPK7 | 160 nM | Biochemical Assay | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (570.69 g/mol ).
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 570.69 g/mol x 1000 mg/g = 5.71 mg
-
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM stock, add 1 mL of DMSO for every 5.71 mg of this compound.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[3][4] For short-term use (up to one week), aliquots can be stored at 4°C.[4]
Note: The final concentration of DMSO in cell culture media should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (DMSO alone) in your experiments.
Protocol 2: Western Blot for LRRK2 Phosphorylation
This protocol provides a method to assess the inhibitory activity of this compound in cells by measuring the dephosphorylation of LRRK2 at Serine 935.
Materials:
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-LRRK2 (Ser935)
-
Mouse anti-LRRK2 (total)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HEK293, SH-SY5Y) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for the desired time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pLRRK2 and anti-total LRRK2, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.
-
Visualizations
Caption: Experimental workflow for this compound preparation and analysis.
Caption: Lrrk2 signaling pathway and the inhibitory action of this compound.
References
- 1. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 3. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. embopress.org [embopress.org]
- 6. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 7. Video: Rab10 Phosphorylation Detection by LRRK2 Activity Using SDS-PAGE with a Phosphate-binding Tag [jove.com]
Application Notes and Protocols for Lrrk2-IN-1 in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Lrrk2-IN-1, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in neuronal cultures. This document includes typical incubation times, experimental protocols, and data presentation to facilitate the design and execution of robust and reproducible experiments.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are a significant genetic cause of Parkinson's disease (PD). The kinase activity of LRRK2 is implicated in various cellular processes, including neurite outgrowth, vesicular trafficking, and autophagy. This compound is a selective ATP-competitive inhibitor of LRRK2 kinase activity and serves as a critical tool to investigate the physiological and pathological roles of LRRK2 in neuronal function.
Data Presentation: this compound Incubation Parameters in Neuronal Cultures
The following tables summarize typical concentrations and incubation times for this compound and other commonly used LRRK2 inhibitors in various neuronal and non-neuronal cell culture models. These values serve as a starting point for experimental design and may require optimization depending on the specific cell type and experimental goals.
Table 1: this compound Incubation Conditions
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| HEK293 cells | 1 µM | 2 hours | Altered LRRK2 cytoplasmic localization | [1] |
| SH-SY5Y cells | 1 µM | 2 hours | Altered LRRK2 localization | [1] |
| Primary Neurons | >1 µM | Not specified | Toxic | [2] |
| Primary Neurons | 0.05, 0.1, 0.5 µM | Not specified | Reduced G2019S-LRRK2-induced toxicity | [2] |
Table 2: Incubation Conditions for Other LRRK2 Kinase Inhibitors
| Inhibitor | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| MLi-2 | Primary Cortical Neurons | 5, 30, 120 nM | 16 days | Prolonged inhibition of LRRK2 phosphorylation | [3][4] |
| PF-06447475 (PF-475) | Primary Cortical Neurons | 5, 30, 120 nM | 16 days | Prolonged inhibition of LRRK2 phosphorylation | [3][4] |
| PF-06685360 (PF-360) | Primary Cortical Neurons | 5, 30, 120 nM | 16 days | Prolonged inhibition of LRRK2 phosphorylation | [3][4] |
| GNE-7915 | Mouse Brain Slices | 1 µM | 30 minutes | No effect on dopamine release in WT mice | |
| GSK2578215A | Mouse Brain Slices | 1 µM | 30 minutes | No effect on dopamine release | |
| MLi-2 | hiPSC-derived Cholinergic Neurons | 200 nM | 3 days (in conditioned media) | Prevention of neuroinflammatory effects | [5] |
| MLi-2 | hiPSC-derived Dopaminergic Neurons | 200 nM | 7 days (in conditioned media) | Prevention of neuroinflammatory effects | [5] |
| G1023 | Primary Embryonic Hippocampal Neurons | 100 nM | Not specified | Amelioration of neurite outgrowth defects | [6] |
Experimental Protocols
Primary Neuronal Culture
This protocol describes the preparation and maintenance of primary hippocampal or cortical neurons for subsequent treatment with this compound.
Materials:
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-L-lysine or other appropriate coating substrate
-
Trypsin
-
Fetal Bovine Serum (FBS)
-
DNAse
-
This compound (and other inhibitors as required)
-
DMSO (vehicle control)
Procedure:
-
Coat Culture Vessels: Coat culture plates or coverslips with an appropriate substrate (e.g., 0.1 mg/mL poly-L-lysine) and incubate for at least 1 hour at 37°C. Rinse with sterile water and allow to dry.
-
Neuron Dissociation: Dissect hippocampi or cortices from embryonic (E16-E18) or early postnatal (P0-P1) rodents in a sterile dissection medium.
-
Mince the tissue and incubate in a trypsin solution (e.g., 0.25% trypsin-EDTA) at 37°C for 15-20 minutes.
-
Quench the trypsin reaction with a medium containing FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin), and count the viable cells.
-
Plate the neurons at the desired density (e.g., 1.5 x 10^5 cells/cm² for biochemical assays or 5 x 10^4 cells/cm² for immunocytochemistry).
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified incubator with 5% CO2. Perform partial media changes every 2-3 days.
This compound Treatment
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Treatment Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions by diluting the stock solution in pre-warmed neuronal culture medium to the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Carefully remove a portion of the old medium from the neuronal cultures and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 2 hours for acute effects, or for longer-term studies, perform media changes with freshly prepared inhibitor every 2-3 days).
Neurite Outgrowth Assay
This assay quantifies changes in neurite length and complexity following this compound treatment.
Procedure:
-
Culture primary neurons on coverslips as described in Protocol 1.
-
Treat the neurons with this compound or vehicle control at the desired concentrations and for the appropriate duration.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., βIII-tubulin or MAP2) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Mount the coverslips onto microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin or MetaMorph) to trace and measure the length of neurites from a sufficient number of neurons per condition.
-
Quantify parameters such as total neurite length per neuron, number of primary neurites, and number of branch points.
-
Mandatory Visualizations
LRRK2 Signaling Pathway and Inhibition by this compound
Caption: LRRK2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Effects on Neurite Outgrowth
Caption: Workflow for analyzing this compound's impact on neurite outgrowth.
References
- 1. Pathogenic LRRK2 requires secondary factors to induce cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant LRRK2 Toxicity in Neurons Depends on LRRK2 Levels and Synuclein But Not Kinase Activity or Inclusion Bodies | Journal of Neuroscience [jneurosci.org]
- 3. LRRK2 Kinase Activity Does Not Alter Cell-Autonomous Tau Pathology Development in Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LRRK2-Mediated Neuroinflammation-Induced Neuronal Dysfunctions in a Parkinson’s and Alzheimer’s Disease Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Lrrk2-IN-1 for the Study of LRRK2 Substrate Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1] The G2019S mutation, located within the kinase domain, leads to a hyperactive kinase, suggesting that aberrant phosphorylation of LRRK2 substrates is a key event in PD pathogenesis.[2][3] Consequently, LRRK2 has emerged as a critical therapeutic target, and potent and selective inhibitors are invaluable tools for elucidating its physiological and pathological functions.
Lrrk2-IN-1 is a potent and selective ATP-competitive inhibitor of LRRK2 kinase activity.[4][5] It serves as a crucial chemical probe to investigate LRRK2 signaling, validate its substrates, and assess the therapeutic potential of LRRK2 inhibition. These application notes provide detailed protocols for using this compound to study the phosphorylation of LRRK2 substrates, particularly Rab GTPases, in cellular and in vitro models.
LRRK2 Signaling Pathway
LRRK2 functions within a complex signaling network, regulating various cellular processes, including vesicular trafficking, autophagy, and immune responses.[6][7] A key breakthrough in understanding LRRK2 function was the identification of a subset of Rab GTPases, including Rab8A and Rab10, as bona fide physiological substrates.[6][8][9] LRRK2 phosphorylates these Rab proteins within their effector-binding domain, thereby modulating their function.[10] Pathogenic LRRK2 mutations enhance this phosphorylation, disrupting downstream cellular pathways.[11]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a reference for experimental design.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Conditions |
| LRRK2 (Wild-Type) | 13 | 0.1 mM ATP |
| LRRK2 (G2019S) | 6 | 0.1 mM ATP |
| LRRK2 (A2016T) | 2450 | 0.1 mM ATP |
| LRRK2 (A2016T+G2019S) | 3080 | 0.1 mM ATP |
Data compiled from references[4][5][12].
Table 2: Cellular Assay Potency
| Assay | Cell Line | IC50 (µM) |
| pSer935 LRRK2 Inhibition (WT) | HEK293 | ~1-3 |
| pSer935 LRRK2 Inhibition (G2019S) | HEK293 | ~0.3-1 |
| TR-FRET (WT LRRK2) | HEK293 | 0.08 |
| TR-FRET (G2019S LRRK2) | HEK293 | 0.03 |
Data compiled from references[4][5][10].
Experimental Protocols
The following protocols provide detailed methodologies for assessing LRRK2 substrate phosphorylation using this compound.
Protocol 1: Inhibition of LRRK2 Substrate Phosphorylation in Cultured Cells
This protocol describes the treatment of cultured cells with this compound to assess its effect on the phosphorylation of endogenous Rab10, a key LRRK2 substrate.
Materials:
-
HEK293 or SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Bradford assay reagent
-
SDS-PAGE gels and buffers
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Prepare working solutions of this compound in complete culture medium. A final concentration of 1 µM is often effective for significant inhibition.[4][12] Include a DMSO vehicle control.
-
Aspirate the old medium and add the medium containing this compound or DMSO.
-
Incubate the cells for 1-2 hours at 37°C.[12]
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 10-20 minutes.
-
Clarify the lysate by centrifugation at ~15,000 x g for 10 minutes at 4°C.[14]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford assay or a similar method.[15]
-
-
Western Blotting:
-
Normalize the protein concentrations of the lysates with lysis buffer and add Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel. For better separation of phosphorylated and non-phosphorylated forms of Rab10, a Phos-tag™ SDS-PAGE can be utilized.[8][15]
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000.[6]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: In Vitro LRRK2 Kinase Assay
This protocol outlines an in vitro kinase assay to directly measure the inhibitory effect of this compound on the phosphorylation of a substrate by recombinant LRRK2.
Materials:
-
Recombinant active LRRK2 (e.g., wild-type or G2019S mutant)
-
LRRK2 substrate (e.g., recombinant Rab8A or a peptide substrate like LRRKtide or Nictide)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2)[16]
-
This compound (serial dilutions in DMSO)
-
ATP solution
-
Detection reagents (choose one method):
Procedure (Radiometric Method Example):
-
Prepare Reaction Mix:
-
In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, recombinant LRRK2 (e.g., final concentration of 8 nM), and the peptide substrate (e.g., 20 µM Nictide).[16]
-
-
Add Inhibitor:
-
Aliquot the master mix into separate tubes.
-
Add serial dilutions of this compound or DMSO (vehicle control) to each tube.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP mix containing unlabeled ATP and [γ-³²P]ATP in kinase buffer.
-
Start the reaction by adding the ATP mix to each tube. A final ATP concentration of 0.1 mM is common.[4]
-
-
Incubation:
-
Incubate the reactions at 30°C for a set time (e.g., 15-30 minutes).[16] The incubation time should be within the linear range of the kinase reaction.
-
-
Stop Reaction and Quantify:
-
Terminate the reaction by spotting a portion of the reaction mix onto P81 phosphocellulose paper.[16]
-
Immediately immerse the paper in 50 mM phosphoric acid.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.[16]
-
Conclusion
This compound is an indispensable tool for investigating the role of LRRK2 kinase activity in health and disease. The protocols provided here offer a framework for utilizing this inhibitor to study LRRK2 substrate phosphorylation in both cellular and in vitro settings. By carefully applying these methods, researchers can further unravel the complexities of LRRK2 signaling and contribute to the development of novel therapeutic strategies for Parkinson's disease and other LRRK2-associated disorders.
References
- 1. revvity.com [revvity.com]
- 2. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Western blotting for LRRK2 signalling in macrophages â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 5. A guide to selecting high-performing antibodies for... | F1000Research [f1000research.com]
- 6. Video: Rab10 Phosphorylation Detection by LRRK2 Activity Using SDS-PAGE with a Phosphate-binding Tag [jove.com]
- 7. A guide to selecting high-performing antibodies for Rab10 (UniProt ID: P61026) for use in western blot, immunoprecipitation, and immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. In vitro LRRK2 kinase activity assay using mass-spectrometry as readout [protocols.io]
- 10. mesoscale.com [mesoscale.com]
- 11. Anti-RAB10 (phospho T73) antibody [MJF-R21] (ab230261) | Abcam [abcam.com]
- 12. protocols.io [protocols.io]
- 13. Rab10 Phosphorylation Detection by LRRK2 Activity Using SDS-PAGE with a Phosphate-binding Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TR-FRET Assay with Lrrk2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, complex protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its role in Parkinson's disease (PD). Mutations in the LRRK2 gene are a major genetic cause of both familial and sporadic PD. The kinase activity of LRRK2 is believed to be central to its pathological function, making it a key target for therapeutic intervention. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays provide a robust and high-throughput method for studying LRRK2 kinase activity and for screening potential inhibitors. This document provides a detailed protocol for performing a TR-FRET assay to measure the inhibitory activity of Lrrk2-IN-1, a potent and selective LRRK2 inhibitor.
LRRK2 Signaling Pathway
LRRK2 is a multi-domain protein with both kinase and GTPase activity, placing it at the intersection of several cellular signaling pathways. Its kinase activity is implicated in a range of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. Pathogenic mutations, such as the common G2019S mutation, lead to increased kinase activity, disrupting these cellular functions and contributing to neurodegeneration. This compound is a small molecule inhibitor that targets the ATP-binding pocket of the LRRK2 kinase domain, thereby blocking its phosphotransferase activity and downstream signaling.
LRRK2 Signaling and Inhibition by this compound
Principle of the TR-FRET Assay
This TR-FRET assay is designed to measure the phosphorylation of a specific LRRK2 substrate. In this cellular assay, LRRK2 is expressed as a Green Fluorescent Protein (GFP) fusion protein. The phosphorylation of LRRK2 at a specific site (e.g., Ser935) is detected using a specific antibody labeled with a long-lifetime terbium (Tb) cryptate donor fluorophore. When the antibody binds to the phosphorylated LRRK2-GFP, the terbium donor and the GFP acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is time-resolved, which minimizes background fluorescence and enhances assay sensitivity. Inhibition of LRRK2 kinase activity by a compound like this compound will prevent the phosphorylation of LRRK2-GFP, leading to a decrease in the TR-FRET signal.
Data Presentation
The inhibitory activity of this compound on LRRK2 kinase activity is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against wild-type (WT) LRRK2 and the common G2019S mutant.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | LRRK2 (WT) | Biochemical | 13 | [1] |
| This compound | LRRK2 (G2019S) | Biochemical | 6 | [1] |
| This compound | LRRK2 (WT) | Cellular (TR-FRET) | 80 | [1] |
| This compound | LRRK2 (G2019S) | Cellular (TR-FRET) | 30 | [1] |
| This compound | LRRK2 (WT) - SH-SY5Y cells | Cellular (TR-FRET) | 170 | [2] |
| This compound | LRRK2 (G2019S) - SH-SY5Y cells | Cellular (TR-FRET) | 40 | [2] |
Experimental Protocols
Materials and Reagents
-
Cell Line: U-2 OS, SH-SY5Y, or HEK293T cells
-
LRRK2 Expression: BacMam LRRK2-GFP (Wild-Type and/or G2019S mutant)
-
Inhibitor: this compound
-
Detection Reagents:
-
Terbium (Tb)-labeled anti-phospho-LRRK2 (e.g., pSer935) antibody
-
-
Assay Plate: 384-well, low-volume, white, solid bottom microplates
-
Cell Culture Medium: As appropriate for the chosen cell line
-
Lysis Buffer: TR-FRET compatible lysis buffer
-
Phosphate Buffered Saline (PBS)
-
TR-FRET Plate Reader: A plate reader capable of time-resolved fluorescence measurements with appropriate filters for Terbium-GFP FRET pair (e.g., excitation at ~340 nm, and emission at ~495 nm for Terbium and ~520 nm for GFP).
Experimental Workflow Diagram
TR-FRET Assay Experimental Workflow
Detailed Protocol
Day 1: Cell Seeding and Transduction
-
Culture your chosen cell line (e.g., U-2 OS) in the appropriate growth medium until they reach approximately 80% confluency.
-
Harvest the cells and resuspend them in fresh growth medium at the desired density.
-
Add the BacMam LRRK2-GFP reagent to the cell suspension. The optimal virus concentration should be determined empirically but is often in the range of 10-25% (v/v).[2]
-
Plate the cell/virus mixture into a suitable culture plate (e.g., a T175 flask) and incubate for 20-24 hours at 37°C in a humidified 5% CO2 incubator.
Day 2: Inhibitor Treatment
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical starting concentration for the highest dose might be 10 µM, followed by 1:3 or 1:5 serial dilutions. Include a vehicle control (e.g., DMSO).
-
Harvest the transduced cells and resuspend them in fresh growth medium.
-
Dispense the cell suspension into a 384-well white assay plate at a density of approximately 10,000 to 20,000 cells per well in a volume of 8 µL.
-
Add 4 µL of the this compound serial dilutions to the appropriate wells.
-
Incubate the plate for 90 minutes to 2 hours at 37°C in a humidified 5% CO2 incubator.[2]
Day 3: Cell Lysis, Reagent Addition, and Data Acquisition
-
Prepare the lysis buffer containing the Tb-labeled anti-phospho-LRRK2 antibody at the recommended concentration.
-
Add 4 µL of the lysis buffer with the antibody to each well of the 384-well plate.
-
Seal the plate and incubate at room temperature for 60 to 120 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader.[3] Recommended settings are typically:
-
Excitation: ~340 nm
-
Emission Donor (Terbium): ~495 nm
-
Emission Acceptor (GFP): ~520 nm
-
Delay Time: 50-100 µs
-
Integration Time: 100-400 µs
-
Data Analysis
-
Calculate the TR-FRET ratio for each well by dividing the acceptor emission signal (520 nm) by the donor emission signal (495 nm).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no-enzyme control (0% activity).
-
Plot the normalized response versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The TR-FRET assay described here provides a sensitive and high-throughput method for quantifying the kinase activity of LRRK2 and the potency of its inhibitors in a cellular context. The use of this compound as a reference compound allows for the validation of the assay and provides a benchmark for the discovery and characterization of novel LRRK2 inhibitors for potential therapeutic use in Parkinson's disease and other LRRK2-associated disorders.
References
Lrrk2-IN-1 Application Notes and Protocols for Peripheral Tissue Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Lrrk2-IN-1, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in peripheral tissue studies in mice. These guidelines are intended to assist researchers in designing and executing experiments to investigate the function of LRRK2 in tissues outside of the central nervous system, such as the kidney and lung.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are linked to an increased risk of Parkinson's disease (PD). While the role of LRRK2 in the brain has been a primary focus of research, this kinase is also highly expressed in peripheral tissues, including the kidneys, lungs, and immune cells.[1][2] Emerging evidence suggests that LRRK2 plays a crucial role in the homeostasis of these tissues, particularly in processes related to lysosomal and mitochondrial function.[1][2][3][4] Pharmacological inhibition of LRRK2 kinase activity is a promising therapeutic strategy for PD, making it essential to understand the on-target effects of LRRK2 inhibitors in peripheral organs.[5]
This compound is a potent and selective inhibitor of both wild-type and G2019S mutant LRRK2, with IC50 values of 13 nM and 6 nM, respectively.[6] It has demonstrated favorable pharmacokinetic properties in mice, with a half-life of 4.5 hours, making it a valuable tool for in vivo studies.[6]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo dosage of this compound and other relevant LRRK2 inhibitors used in mice for peripheral tissue studies.
Table 1: In Vitro Potency of LRRK2 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound | LRRK2 (WT) | 13 | [6] |
| This compound | LRRK2 (G2019S) | 6 | [6] |
Table 2: In Vivo Dosages of LRRK2 Inhibitors for Peripheral Tissue Studies in Mice
| Compound | Dosage | Administration Route | Study Duration | Key Peripheral Tissues Studied | Reference |
| This compound | 100 mg/kg | Intraperitoneal (i.p.) | Acute (1-2 hours) | Kidney, Brain | [7] |
| MLi-2 | 1, 3, 10, 30, 60, 90 mg/kg | Oral gavage | Acute (1 hour) | Brain, Kidney, Lung | [8] |
| MLi-2 | 10, 30, 60 mg/kg/day | In-diet | Chronic (10 days) | Brain, Kidney, Lung | [8] |
| MLi-2 | 10 mg/kg | Intraperitoneal (i.p.) | 10 consecutive days (twice daily) | Brain | [9] |
| PF-06447475 | 10 mg/kg | Intraperitoneal (i.p.) | 10 consecutive days (twice daily) | Brain | [9] |
| PF-360 | 175 mg/kg | In-diet | Chronic (1 month) | Lung | [10] |
| MLi-2 | 350 mg/kg | In-diet | Chronic (1 month) | Lung | [10] |
Signaling Pathways and Experimental Workflows
LRRK2 Signaling Pathway
LRRK2 is a complex protein with both kinase and GTPase activity. Its kinase activity has been shown to phosphorylate a subset of Rab GTPases, which are key regulators of vesicular trafficking. Inhibition of LRRK2 kinase activity leads to the dephosphorylation of these substrates. A key pharmacodynamic marker of LRRK2 inhibition is the dephosphorylation of LRRK2 at serine 935 (pS935), which is often used to assess target engagement in vivo.
Caption: LRRK2 kinase inhibition by this compound.
Experimental Workflow for Peripheral Tissue Analysis
The following diagram outlines a typical workflow for studying the effects of this compound on peripheral tissues in mice.
Caption: Workflow for this compound peripheral tissue studies.
Experimental Protocols
Protocol 1: Acute Administration of this compound for Pharmacodynamic Assessment in Peripheral Tissues
This protocol is based on a study that administered this compound to assess its acute effects on LRRK2 phosphorylation in the kidney.[7]
1. Materials:
-
This compound (powder)
-
Vehicle: Captisol® or 30% Hydroxypropyl-β-Cyclodextrin in saline
-
C57BL/6 mice (male, 8-12 weeks old)
-
Standard animal handling and surgical equipment
-
Liquid nitrogen
-
Protein extraction buffers and reagents
-
Antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, loading control (e.g., GAPDH, β-actin)
2. This compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution with the chosen vehicle to the final desired concentration. A common final concentration for a 100 mg/kg dose in a 10 mL/kg injection volume would be 10 mg/mL.
-
Ensure the final solution is clear and fully dissolved. Sonication may be required.
3. Animal Dosing:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Weigh each mouse to accurately calculate the injection volume.
-
Administer this compound at a dose of 100 mg/kg via intraperitoneal (i.p.) injection.
-
Administer an equal volume of the vehicle to the control group.
4. Tissue Collection and Processing:
-
At 1 and 2 hours post-injection, euthanize the mice by an approved method (e.g., cervical dislocation followed by decapitation).
-
Rapidly dissect the kidneys and other peripheral tissues of interest (e.g., lungs, spleen).
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until further analysis.
5. Western Blot Analysis:
-
Homogenize the frozen tissues in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membranes with primary antibodies against pS935-LRRK2, total LRRK2, pT73-Rab10, and total Rab10.
-
Use an appropriate loading control antibody to normalize the results.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Protocol 2: Chronic Administration of LRRK2 Inhibitor via In-Diet Formulation for Histological and Molecular Analysis of Peripheral Tissues
This protocol is adapted from studies using the LRRK2 inhibitor MLi-2 for chronic in-diet administration.[8][10] This method is suitable for assessing the long-term effects of LRRK2 inhibition on tissue morphology and function.
1. Materials:
-
This compound (or other LRRK2 inhibitor)
-
Custom rodent chow supplemented with the inhibitor at the desired concentration (e.g., to achieve a dose of 10-60 mg/kg/day). This is typically prepared by a specialized vendor.
-
Control rodent chow without the inhibitor.
-
C57BL/6 or LRRK2 mutant mouse models.
-
Equipment for tissue fixation (e.g., 4% paraformaldehyde), processing, and embedding.
-
Reagents for histological staining (e.g., Hematoxylin and Eosin - H&E).
-
Immunohistochemistry (IHC) reagents and antibodies.
2. Study Design:
-
House mice individually to monitor food intake and calculate the actual drug dosage received.
-
Provide mice with either the inhibitor-supplemented chow or control chow for the desired study duration (e.g., 10 days to several months).
-
Monitor animal health and body weight regularly.
3. Tissue Collection and Histological Processing:
-
At the end of the treatment period, euthanize the mice.
-
For histology, perfuse the animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the kidneys, lungs, and other peripheral tissues.
-
Post-fix the tissues in 4% PFA overnight at 4°C.
-
Process the tissues through a series of graded ethanol and xylene solutions and embed in paraffin.
-
Cut 5-10 µm thick sections using a microtome.
4. Histological and Immunohistochemical Analysis:
-
H&E Staining: Stain sections with H&E to assess general tissue morphology, looking for any changes such as vacuolation in type II pneumocytes in the lung or alterations in the kidney tubules.[1][2]
-
Immunohistochemistry (IHC):
-
Perform antigen retrieval on the tissue sections.
-
Block non-specific binding sites.
-
Incubate with primary antibodies against markers of interest (e.g., lysosomal markers like LAMP1, markers of cellular stress, or specific cell type markers).
-
Incubate with a labeled secondary antibody.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Mount the slides and acquire images using a microscope.
-
Quantify the staining intensity or the number of positive cells as appropriate.
-
Concluding Remarks
The protocols and data presented here provide a framework for investigating the role of LRRK2 in peripheral tissues using the inhibitor this compound. Researchers should optimize these protocols based on their specific experimental goals and animal models. Careful consideration of dosage, administration route, and study duration is critical for obtaining meaningful and reproducible results. Understanding the peripheral effects of LRRK2 inhibition is paramount for the safe and effective development of LRRK2-targeted therapies for Parkinson's disease and other potential indications.
References
- 1. LRRK2 mutant knock-in mouse models: therapeutic relevance in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRRK2 protein levels are determined by kinase function and are crucial for kidney and lung homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The G2019S Mutation in LRRK2 Imparts Resiliency to Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phospho-LRRK2 (pLRRK2) Western Blotting with Lrrk2-IN-1
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed protocol for the preparation of cell lysates to analyze the phosphorylation status of Leucine-rich repeat kinase 2 (LRRK2) via Western blotting, particularly focusing on the use of the LRRK2 kinase inhibitor, Lrrk2-IN-1.
Application Notes
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein, and mutations in its gene are linked to an increased risk of developing Parkinson's disease (PD).[1] The kinase activity of LRRK2 is central to its pathological function, and therefore, monitoring its phosphorylation status is a critical readout for both basic research and drug development.[1][2] Autophosphorylation at sites like Serine 935 (pS935) is a widely used biomarker for LRRK2 kinase activity.[2][3]
This compound is a potent and selective inhibitor of LRRK2 kinase activity.[4] By treating cells with this compound, researchers can effectively block LRRK2 autophosphorylation. This inhibitory effect is typically measured as a significant reduction in the pS935 LRRK2 signal in a Western blot, providing a robust method to quantify the efficacy of LRRK2 inhibition.
A critical component of a successful pLRRK2 Western blot is the cell lysis procedure. The lysis buffer must be formulated not only to efficiently solubilize proteins but also to preserve their post-translational modifications.[5] This is achieved by supplementing the lysis buffer with a cocktail of protease and phosphatase inhibitors.[6] Phosphatase inhibitors are particularly crucial as they prevent the removal of phosphate groups from LRRK2, ensuring that the phosphorylation state at the time of cell harvesting is accurately reflected in the final analysis.[7][8] Radioimmunoprecipitation assay (RIPA) buffer is a reliable choice for lysing cultured mammalian cells for this purpose as it effectively extracts cytoplasmic, membrane, and nuclear proteins.[9]
Quantitative Data: Effect of this compound on LRRK2 Phosphorylation
The following table summarizes the quantitative effect of this compound on the phosphorylation of LRRK2 at Serine 935 in Peripheral Blood Mononuclear Cells (PBMCs).
| Treatment | Target | Result | Reference |
| 1 µM this compound | pSer935 LRRK2 | >75% reduction in phosphorylation | [3] |
| 1 µM this compound | Total LRRK2 | ~20% reduction in total protein levels | [3] |
LRRK2 Signaling and Inhibition Pathway
The diagram below illustrates the kinase activity of LRRK2, leading to autophosphorylation, and how this compound intervenes to block this process.
Caption: LRRK2 autophosphorylation and its inhibition by this compound.
Experimental Protocols
Cell Lysis Buffer Composition
Proper lysis buffer composition is critical for preserving LRRK2 phosphorylation. A modified RIPA buffer is recommended. Prepare the base buffer and add inhibitors fresh just before use.
| Component | Stock Concentration | Final Concentration | Purpose |
| Base RIPA Buffer | |||
| Tris-HCl, pH 7.4 | 1 M | 20-50 mM | Buffering agent to maintain pH.[5] |
| NaCl | 5 M | 150 mM | Maintains ionic strength.[5] |
| EDTA | 0.5 M | 1 mM | Chelating agent, inhibits metalloproteases.[10] |
| Triton X-100 or NP-40 | 10% | 1% | Non-ionic detergent for protein extraction.[10][11] |
| Sodium Deoxycholate | 10% | 0.5% - 1% | Ionic detergent for protein extraction.[10][11] |
| SDS | 10% | 0.1% | Ionic detergent to denature proteins.[10] |
| Protease Inhibitors | (Add fresh) | ||
| PMSF | 200 mM | 1 mM | Serine protease inhibitor.[11] |
| Aprotinin | 1 mg/mL | 5 µg/mL | Serine protease inhibitor.[10] |
| Leupeptin | 1 mg/mL | 5 µg/mL | Serine and cysteine protease inhibitor.[10] |
| Phosphatase Inhibitors | (Add fresh) | ||
| Sodium Fluoride (NaF) | 200 mM | 10-50 mM | Serine/threonine phosphatase inhibitor.[7][12] |
| Sodium Orthovanadate (Na3VO4) | 200 mM (activated) | 1-2 mM | Tyrosine phosphatase inhibitor.[7][11] |
| β-glycerophosphate | 1 M | 10 mM | Serine/threonine phosphatase inhibitor.[7] |
| Sodium Pyrophosphate | 100 mM | 5 mM | Serine/threonine phosphatase inhibitor.[7] |
Note: Commercially available protease and phosphatase inhibitor cocktails can be used as an alternative.[13][8] Follow the manufacturer's instructions for dilution (typically 1:100).
Experimental Workflow
The following diagram outlines the complete workflow from cell culture to the final Western blot analysis.
Caption: Workflow for pLRRK2 Western blotting with this compound.
Step-by-Step Protocol
-
Cell Culture and Treatment
-
Culture cells (e.g., HEK293T or SH-SY5Y overexpressing LRRK2) in appropriate media until they reach ~80% confluency.[10]
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).[3] Including an inhibitor-treated sample is recommended to verify antibody specificity for the phosphorylated target.[14]
-
-
Cell Lysis and Protein Extraction [9]
-
Place the culture dish on ice and aspirate the media.
-
Wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold complete RIPA Lysis Buffer (with freshly added protease and phosphatase inhibitors) to the plate (e.g., 200 µL for a 6-well plate).[14]
-
Use a cell scraper to scrape the adherent cells into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15-20 minutes with occasional vortexing to ensure complete lysis.[10]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube. Store at -80°C or proceed to the next step.
-
-
Protein Quantification
-
Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. RIPA buffer is compatible with the BCA assay.[9]
-
-
Western Blotting
-
Sample Preparation: Dilute the cell lysates with 4X Laemmli sample buffer to a final concentration of 1X. For LRRK2 analysis, a final protein load of 10-40 µg per lane is recommended.[14][15] Heat the samples at 95-100°C for 5-8 minutes.[10][15]
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker onto a low percentage Tris-acetate or Bis-Tris polyacrylamide gel (e.g., 4-12%) suitable for resolving high molecular weight proteins like LRRK2 (~286 kDa).[1][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for pLRRK2 (e.g., pS935) and total LRRK2. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities for pLRRK2 and normalize them to the total LRRK2 signal to determine the relative change in phosphorylation upon treatment with this compound.
-
References
- 1. LRRK2 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. documents.thermofisher.cn [documents.thermofisher.cn]
- 3. mesoscale.com [mesoscale.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 6. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 7. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - US [thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. nsjbio.com [nsjbio.com]
- 11. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 12. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 14. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 15. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
Control Experiments for Lrrk2-IN-1 Treatment in Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for essential control experiments when utilizing the LRRK2 kinase inhibitor, Lrrk2-IN-1, in cell lines. Adherence to these guidelines will ensure the generation of robust and reproducible data by validating on-target activity, assessing off-target effects, and confirming the specificity of the observed cellular phenotypes.
Introduction to this compound
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein, and mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[1][2] Many of these pathogenic mutations, such as G2019S, lead to increased kinase activity, making LRRK2 a prime therapeutic target.[1][3][4] this compound is a potent and selective ATP-competitive inhibitor of LRRK2 kinase activity.[5][6] It effectively reduces the phosphorylation of LRRK2 substrates, such as Rab10, both in vitro and in cellular models.[7] Understanding the cellular consequences of LRRK2 inhibition is crucial for developing therapies for Parkinson's disease and other LRRK2-associated conditions.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize key quantitative data for this compound, providing a reference for expected potency and cellular effects.
Table 1: In Vitro Kinase Inhibition by this compound
| LRRK2 Variant | IC50 (nM) | Assay Conditions |
| LRRK2 (WT) | 13 | 0.1 mM ATP |
| LRRK2 (G2019S) | 6 | 0.1 mM ATP |
| LRRK2 (A2016T) | ~2400 | Resistant Mutant |
| LRRK2 (A2016T+G2019S) | ~2400 | Resistant Mutant |
Data compiled from Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2.[5]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Readout | IC50 / EC50 (µM) |
| HEK293 (overexpressing LRRK2-GFP WT) | TR-FRET | pSer935 LRRK2 | 0.08 |
| HEK293 (overexpressing LRRK2-GFP G2019S) | TR-FRET | pSer935 LRRK2 | 0.03 |
| HepG2 | Cytotoxicity | Cell Viability | 49.3 |
| MM1.S | Cell Growth Inhibition | Cell Viability | 0.53 |
| U-87 MG | IL-6 Secretion | ELISA | 0.66 |
Data compiled from MedChemExpress product information and Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation.[6][8]
Mandatory Visualizations
Signaling Pathway of LRRK2 Inhibition
Caption: LRRK2 signaling and inhibition by this compound.
Experimental Workflow for Validating this compound Effects
Caption: Workflow for this compound control experiments.
Experimental Protocols
Western Blot for LRRK2 Substrate Phosphorylation (pRab10)
This protocol is essential for demonstrating target engagement by assessing the phosphorylation status of a direct LRRK2 substrate, Rab10, at Threonine 73.
a. Materials:
-
Cell lines: Wild-type, LRRK2 knockout (KO), and/or cells expressing LRRK2 variants (e.g., G2019S).
-
This compound (and vehicle control, e.g., DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer system (e.g., Bio-Rad Trans-Blot Turbo).
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-Rab10 (Thr73) (e.g., Abcam ab230261).
-
Mouse anti-Rab10 (e.g., NanoTools clone 605B11).
-
Rabbit anti-LRRK2 (e.g., Abcam ab133474).
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
b. Protocol:
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle (DMSO) for a specified time (e.g., 90 minutes).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein (e.g., 20-40 µg) per lane.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pRab10 and anti-total Rab10) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply chemiluminescent substrate. Image the blot using a suitable imaging system.
-
Analysis: Quantify band intensities and normalize the pRab10 signal to total Rab10 and the loading control.
c. Expected Results and Controls:
-
Vehicle Control: Should show a basal level of pRab10.
-
This compound Treatment: A dose-dependent decrease in the pRab10/total Rab10 ratio is expected.[7]
-
LRRK2 KO Cells: These cells should have undetectable or significantly reduced basal pRab10 levels, and this compound should have no further effect, confirming antibody specificity and the on-target action of the inhibitor.[3]
Immunocytochemistry for LRRK2 and pRab10 Localization
This method visualizes the subcellular localization of LRRK2 and its phosphorylated substrate, providing spatial context to the biochemical findings.
a. Materials:
-
Cells cultured on coverslips.
-
This compound and vehicle control.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibodies (as for Western Blot).
-
Fluorophore-conjugated secondary antibodies.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Confocal microscope.
b. Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate.[9][10] Treat with this compound or vehicle as described for Western blotting.
-
Fixation: Fix cells with 4% PFA for 20 minutes at room temperature.[9][10]
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Stain nuclei with DAPI and mount coverslips onto microscope slides.
-
Imaging: Acquire images using a confocal microscope.
c. Expected Results and Controls:
-
Vehicle Control: Diffuse cytoplasmic or punctate staining for LRRK2 and pRab10.
-
This compound Treatment: A decrease in pRab10 staining intensity is expected. This compound treatment may also alter the subcellular localization of LRRK2, causing it to form filamentous structures.[8]
-
LRRK2 KO Cells: Should show no specific LRRK2 staining and minimal pRab10 signal, serving as a crucial negative control for antibody specificity.[11]
Cell Viability Assay
This assay is critical for determining the cytotoxic effects of this compound and establishing a therapeutic window where the inhibitor affects LRRK2 activity without causing significant cell death.
a. Materials:
-
Cells seeded in a 96-well plate.
-
This compound and vehicle control.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue).
-
Plate reader.
b. Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate.
-
Treatment: The following day, treat cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) for a prolonged period (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions and incubate.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 for cytotoxicity.
c. Expected Results and Controls:
-
Vehicle Control: Represents 100% cell viability.
-
This compound Treatment: A dose-dependent decrease in cell viability is expected at higher concentrations. This compound is reported to have an IC50 for cytotoxicity of 49.3 µM in HepG2 cells.[6]
-
Positive Control (Optional): A known cytotoxic compound (e.g., staurosporine) can be used to ensure the assay is working correctly.
By implementing these detailed protocols and control experiments, researchers can confidently assess the specific effects of this compound on cellular signaling pathways, paving the way for a deeper understanding of LRRK2 biology and the development of novel therapeutics for Parkinson's disease.
References
- 1. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases | eLife [elifesciences.org]
- 8. scienceopen.com [scienceopen.com]
- 9. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay [bio-protocol.org]
- 11. LRRK2 Immunofluorescent staining [protocols.io]
Application Notes and Protocols: Lrrk2-IN-1 for High-Throughput Screening of LRRK2 Pathway Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation within the kinase domain of LRRK2, for instance, leads to increased kinase activity and is a frequent determinant of PD.[1][2] This has positioned LRRK2 as a key therapeutic target, with a focus on discovering and developing potent and selective kinase inhibitors.[3] Lrrk2-IN-1 is a well-characterized, potent, and selective inhibitor of LRRK2 kinase activity, making it an invaluable tool for assay development, validation, and as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of the LRRK2 pathway.[4] These application notes provide an overview of the LRRK2 signaling pathway, the role of this compound, and detailed protocols for utilizing it in HTS applications.
LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein with both kinase and GTPase activities.[1] It is implicated in a wide array of cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[5][6] The LRRK2 signaling pathway is complex, involving autophosphorylation and the phosphorylation of downstream substrates, such as a subset of Rab GTPases (e.g., Rab10).[7] Pathogenic mutations often result in hyperactive kinase activity, leading to excessive phosphorylation of its targets and contributing to cellular dysfunction and neurodegeneration.[3] LRRK2 activity is also regulated by its interaction with other proteins, such as 14-3-3 proteins, which is dependent on the phosphorylation status of LRRK2 at sites like Ser910 and Ser935.[7][8] Inhibition of LRRK2 kinase activity with compounds like this compound leads to the dephosphorylation of these sites.[8]
This compound: A Key Tool for HTS
This compound is a potent inhibitor of both wild-type (WT) and mutant LRRK2 kinase activity.[4] Its well-defined mechanism of action and cellular activity make it an essential positive control for HTS assays designed to identify novel LRRK2 inhibitors. It can be used to establish assay windows, calculate Z' factors, and validate hit compounds.
Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Comments | Reference |
| IC50 (WT LRRK2) | 13 nM | In vitro kinase assay | Potent inhibition of wild-type LRRK2. | [4] |
| IC50 (G2019S LRRK2) | 6 nM | In vitro kinase assay | Shows slightly higher potency against the common G2019S mutant. | [4] |
| Cellular IC50 (pSer935) | Varies by cell type (nM range) | U-2 OS, SH-SY5Y, HEK293T | Demonstrates cell permeability and target engagement. | [9] |
| Binding IC50 (Rat Kidney) | 40 ± 4 nM | Radioligand binding assay | Confirms direct binding to LRRK2 in tissue. | [4] |
| Binding IC50 (Rat Striatum) | 65 ± 3 nM | Radioligand binding assay | Shows binding in brain tissue. | [4] |
| Binding IC50 (Human Striatum) | 73 ± 6 nM | Radioligand binding assay | Relevant for human disease studies. | [4] |
High-Throughput Screening Workflow
A typical HTS workflow for identifying LRRK2 pathway modulators involves several stages, from primary screening of a large compound library to subsequent confirmation and characterization of hits.
Experimental Protocols
TR-FRET Cellular Assay for LRRK2 pSer935
This protocol is adapted from a high-throughput cellular assay for monitoring the phosphorylation of LRRK2 at Ser935 using Time-Resolved Förster Resonance Energy Transfer (TR-FRET) technology.[10][11]
Objective: To quantify the inhibition of LRRK2 kinase activity in a cellular context by measuring the phosphorylation status of Ser935.
Materials:
-
U-2 OS cells (or other suitable cell line)
-
BacMam LRRK2-GFP (Wild-Type or G2019S mutant)
-
Assay medium: Opti-MEM or equivalent
-
384-well assay plates (white, solid bottom)
-
This compound (for positive control)
-
Test compounds
-
Lysis buffer with Terbium-labeled anti-pSer935 antibody
-
TR-FRET-compatible plate reader
Procedure:
-
Cell Transduction:
-
Plate U-2 OS cells in a suitable culture flask.
-
Transduce cells with BacMam LRRK2-GFP at a predetermined optimal concentration (e.g., 20% v/v).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Cell Plating:
-
Harvest the transduced cells and resuspend in assay medium.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 3-5 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in assay medium.
-
Add 5 µL of the compound dilutions to the respective wells. For control wells, add medium with DMSO.
-
Incubate for 90 minutes at 37°C, 5% CO2.[12]
-
-
Cell Lysis and TR-FRET Reaction:
-
Prepare the lysis buffer containing the Terbium-labeled anti-pSer935 antibody.
-
Add 25 µL of the lysis buffer to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at 520 nm (GFP) and 490/495 nm (Terbium).
-
Calculate the emission ratio (520 nm / 495 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the compound concentration.
-
Determine the IC50 values for this compound and hit compounds using a suitable curve-fitting software.
-
In Vitro LRRK2 Kinase Activity Assay (ADP-Glo™)
This protocol describes a luminescent ADP-detecting assay to measure LRRK2 kinase activity in vitro. It is suitable for HTS and profiling of inhibitors.[13]
Objective: To measure the kinase activity of purified LRRK2 by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant LRRK2 enzyme (e.g., GST-tagged fragment)
-
LRRK2 Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[13]
-
LRRKtide or other suitable substrate
-
ATP solution
-
384-well low-volume plates
-
This compound (for positive control)
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Reagent Preparation:
-
Prepare the LRRK2 enzyme and substrate/ATP mix in LRRK2 Kinase Buffer. The final concentrations should be optimized based on enzyme activity and desired assay window.
-
Prepare serial dilutions of this compound and test compounds in 5% DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add:
-
1 µL of inhibitor or 5% DMSO (control).
-
2 µL of LRRK2 enzyme.
-
2 µL of substrate/ATP mix.
-
-
Incubate at room temperature for 60-120 minutes.[13]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes. This step depletes the remaining ATP.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes. This step converts the generated ADP to ATP and produces a luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine IC50 values by plotting percent inhibition against compound concentration.
-
Conclusion
This compound is an indispensable pharmacological tool for the study of LRRK2 biology and the development of novel therapeutics for Parkinson's disease. The protocols and data presented here provide a framework for the implementation of robust and reliable high-throughput screening assays to identify and characterize new modulators of the LRRK2 signaling pathway. The use of this compound as a reference compound will ensure the quality and reproducibility of screening data, ultimately accelerating the discovery of new drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are LRRK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synthesis and In Vitro and In Vivo Evaluation of [3H]this compound as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. A Central Role for LRRK2 in Idiopathic Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 13. promega.com [promega.com]
Measuring the Potency of Lrrk2-IN-1: Application Notes and Protocols for Biochemical IC50 Determination
For Immediate Release
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease, making it a key target for therapeutic intervention. The development of potent and selective inhibitors of LRRK2 is a primary focus for researchers in both academia and the pharmaceutical industry. Lrrk2-IN-1 is a well-characterized, potent, and selective inhibitor of LRRK2 kinase activity.[1][2][3] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various biochemical assay formats. These protocols are intended for researchers, scientists, and drug development professionals engaged in the characterization of LRRK2 inhibitors.
Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease.[4] The G2019S mutation, located within the kinase domain, is the most prevalent of these and leads to increased kinase activity.[2] Therefore, assays are often performed on both wild-type (WT) and G2019S mutant LRRK2. This compound has been shown to inhibit both wild-type and G2019S mutant LRRK2 with high potency.[1][2][3]
LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein that participates in a complex array of cellular signaling pathways.[5][6][7] Its kinase activity is central to its function and pathological effects. LRRK2 has been shown to interact with and phosphorylate a number of substrates, including Rab GTPases, which are key regulators of vesicular trafficking.[8] The kinase activity of LRRK2 can also influence mitogen-activated protein kinase (MAPK) pathways and processes such as autophagy and cytoskeletal dynamics.[6] Understanding this pathway is crucial for interpreting the effects of inhibitors like this compound.
LRRK2 Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data Summary
The IC50 values for this compound can vary depending on the specific assay conditions, including the source and concentration of the enzyme, the substrate used, and the ATP concentration. Below is a summary of reported IC50 values for this compound against both wild-type and G2019S mutant LRRK2.
| LRRK2 Variant | Assay Type | ATP Concentration | Substrate | Reported IC50 (nM) | Reference |
| LRRK2 (WT) | Biochemical | 0.1 mM | Not Specified | 13 | [2] |
| LRRK2 (G2019S) | Biochemical | 0.1 mM | Not Specified | 6 | [2] |
| LRRK2 (WT) | TR-FRET (cellular) | N/A | LRRK2-GFP | 80 | [1] |
| LRRK2 (G2019S) | TR-FRET (cellular) | N/A | LRRK2-GFP | 30 | [1] |
| LRRK2 (WT) | Radiometric | Not Specified | Not Specified | 13 | [9] |
| LRRK2 (G2019S) | Radiometric | Not Specified | Not Specified | 6 | [9] |
| LRRK2 (WT) | Invitrogen Biochemical Assay | Not Specified | Not Specified | 13 | [10] |
| LRRK2 (G2019S) | Invitrogen Biochemical Assay | Not Specified | Not Specified | 4 | [10] |
Experimental Protocols
Several robust methods can be employed to determine the biochemical IC50 of this compound. The choice of assay will depend on available instrumentation, throughput requirements, and the specific research question. Below are detailed protocols for three common biochemical assays: a traditional radiometric assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and an AlphaLISA assay.
Experimental Workflow Overview
General experimental workflow for determining this compound IC50.
Radiometric [γ-³²P]ATP Filter Binding Assay
This classic method measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate peptide.
Materials:
-
Recombinant human LRRK2 (WT or G2019S)[11]
-
This compound
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Kinase Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate[4]
-
Reaction Buffer: Kinase Assay Buffer with 10 mM MgCl2
-
5x Laemmli sample buffer[4]
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter and fluid
Protocol:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM. Further dilute in Reaction Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Recombinant LRRK2 enzyme (final concentration ~5-10 nM)
-
LRRKtide substrate (final concentration ~100 µM)
-
This compound at various concentrations (or DMSO for control)
-
Reaction Buffer to a final volume of 20 µl.[4]
-
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 30°C.[4]
-
Initiate Kinase Reaction: Start the reaction by adding 5 µl of a solution containing non-radiolabeled ATP (to the desired final concentration, e.g., 100 µM) and [γ-³²P]ATP (~1 µCi).[4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 30°C with gentle agitation.[4]
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay format uses a lanthanide-labeled antibody to detect the phosphorylation of a fluorescently tagged substrate.
Materials:
-
Recombinant LRRK2 (WT or G2019S)
-
Biotinylated LRRKtide substrate
-
This compound
-
ATP
-
TR-FRET Kinase Assay Buffer (e.g., from Invitrogen or Cisbio)
-
Europium-labeled anti-phospho-LRRKtide antibody
-
Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor fluorophore
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
Protocol:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO and then dilute in TR-FRET Kinase Assay Buffer.
-
Assay Plate Preparation: Add 2 µL of the this compound dilutions or DMSO control to the wells of a 384-well plate.
-
Add Enzyme and Substrate: Add 4 µL of a mixture containing LRRK2 enzyme and biotinylated LRRKtide substrate in TR-FRET Kinase Assay Buffer.
-
Initiate Kinase Reaction: Add 4 µL of ATP solution in TR-FRET Kinase Assay Buffer to each well to start the reaction. The final ATP concentration should be close to the Km for LRRK2.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop and Detect: Stop the reaction by adding 10 µL of a detection mixture containing EDTA, Europium-labeled anti-phospho-LRRKtide antibody, and SA-APC in TR-FRET detection buffer.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the percent inhibition (calculated from the ratio) against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based, no-wash assay measures the phosphorylation of a biotinylated substrate through the generation of a chemiluminescent signal.
Materials:
-
Recombinant LRRK2 (WT or G2019S)
-
Biotinylated LRRKtide substrate
-
This compound
-
ATP
-
AlphaLISA Kinase Buffer
-
Streptavidin-coated Donor beads
-
Anti-phospho-LRRKtide antibody conjugated to an Acceptor bead
-
384-well ProxiPlate
-
AlphaLISA-compatible plate reader
Protocol:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, followed by dilution in AlphaLISA Kinase Buffer.
-
Assay Plate Preparation: To the wells of a 384-well ProxiPlate, add 2.5 µL of the this compound dilutions or DMSO control.
-
Add Enzyme and Substrate: Add 2.5 µL of a mixture of LRRK2 enzyme and biotinylated LRRKtide substrate in AlphaLISA Kinase Buffer.
-
Initiate Kinase Reaction: Start the reaction by adding 5 µL of ATP solution in AlphaLISA Kinase Buffer.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stop and Detect: Add 5 µL of a mixture of Streptavidin-Donor beads and anti-phospho-LRRKtide Acceptor beads in AlphaLISA detection buffer. This will stop the kinase reaction due to the presence of EDTA in the buffer.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Read Plate: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: Plot the AlphaLISA signal against the log of the inhibitor concentration and perform a non-linear regression analysis to determine the IC50 value.
Conclusion
The protocols outlined in this document provide robust and reliable methods for determining the biochemical IC50 of this compound against LRRK2 kinase. The choice of assay will depend on the specific needs and resources of the laboratory. Consistent and accurate determination of inhibitor potency is essential for the development of novel therapeutics for Parkinson's disease and related neurodegenerative disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | LRRK2 Inhibitors: R&D Systems [rndsystems.com]
- 4. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 7. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 9. Synthesis and In Vitro and In Vivo Evaluation of [3H]this compound as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graylab.stanford.edu [graylab.stanford.edu]
- 11. LRRK2 Kinase Enzyme System [promega.com]
- 12. Substrate specificity and inhibitors of LRRK2, a protein kinase mutated in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Lrrk2-IN-1 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Lrrk2-IN-1, particularly its insolubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous experimental buffer?
This compound is a highly lipophilic molecule with poor aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the DMSO concentration decreases significantly. This change in the solvent environment can cause the compound to crash out of solution and form a precipitate.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing a high-concentration stock solution of this compound.[1][2][3][4] It is soluble in DMSO up to 100 mM.[1][3][4] For best results, use anhydrous (dry) DMSO to prevent degradation of the compound.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based or enzymatic assays?
To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: Can I sonicate my this compound solution to help it dissolve?
Yes, sonication can be used to aid in the dissolution of this compound in the initial solvent (e.g., DMSO) and can also help to break up small precipitates that may form upon dilution into an aqueous buffer.[2] However, be cautious with sonication as excessive energy can potentially degrade the compound. Use brief pulses and keep the sample on ice to minimize heating.
Q5: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[5] To avoid repeated freeze-thaw cycles which can lead to degradation and precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound when diluting it into aqueous buffers for in vitro experiments.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Potential Cause: The aqueous solubility limit of this compound has been exceeded due to a rapid change in solvent polarity.
Solutions:
-
Serial Dilution in DMSO: Before diluting into your final aqueous buffer, perform one or more intermediate dilutions of your high-concentration DMSO stock in pure DMSO. This will lower the concentration of this compound in the aliquot added to the aqueous buffer, which can help it to stay in solution.
-
Stepwise Addition and Mixing: Add the this compound DMSO stock to your aqueous buffer dropwise while vortexing or stirring continuously. This gradual addition can prevent the formation of localized high concentrations of the compound that are more prone to precipitation.
-
Pre-warm the Aqueous Buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. Ensure that the temperature is compatible with the stability of the compound and other components in your assay.
-
Reduce the Final Concentration: If possible, lower the final desired concentration of this compound in your experiment. The precipitation issue may be resolved by working at a concentration that is below its aqueous solubility limit under your specific buffer conditions.
Problem: The solution is cloudy or a precipitate forms over time.
Potential Cause: The compound is not fully dissolved or is slowly precipitating out of the supersaturated solution. The stability of the compound in the aqueous buffer may also be a factor.
Solutions:
-
Incorporate a Surfactant: The addition of a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01% to 0.1% v/v), to your aqueous buffer can help to maintain the solubility of hydrophobic compounds like this compound by forming micelles.
-
Optimize Buffer pH: The solubility of ionizable compounds can be pH-dependent.[6][7][8] Although this compound is not strongly ionizable, slight adjustments to the buffer pH may have an impact on its solubility. If your experimental system allows, you can test a range of pH values to see if solubility improves.
-
Use of Co-solvents: For some applications, particularly for in vivo studies, co-solvents are used to improve solubility. Formulations for this compound have been described that include PEG300 and Tween-80 in addition to DMSO and saline.[9] While high concentrations of these co-solvents may not be suitable for all in vitro assays, lower concentrations could be tested for their solubilizing effect.
Quantitative Data on this compound Solubility
The following table summarizes the known solubility of this compound in various solvents. Note that the solubility in aqueous buffers is very low and not well-quantified in the literature.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 57.01 | 100 | [3][4] |
| Ethanol | 57 | 99.88 | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 570.69 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.71 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound into an Aqueous Buffer for an In Vitro Kinase Assay
Objective: To prepare a 1 µM final concentration of this compound in a kinase assay buffer with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Anhydrous DMSO
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)[2][10]
Procedure:
-
Prepare an Intermediate Dilution: Dilute the 10 mM this compound stock solution 1:10 in DMSO to make a 1 mM intermediate stock. To do this, mix 1 µL of the 10 mM stock with 9 µL of DMSO.
-
Final Dilution into Assay Buffer: Add 1 µL of the 1 mM intermediate stock to 999 µL of the Kinase Assay Buffer. This will result in a final this compound concentration of 1 µM and a final DMSO concentration of 0.1%.
-
Mix the final solution thoroughly by gentle vortexing or inversion.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your assay.
Visualizations
LRRK2 Signaling Pathway
Caption: A simplified diagram of the LRRK2 signaling pathway.
Troubleshooting Workflow for this compound Insolubility
Caption: A workflow for troubleshooting this compound precipitation.
References
- 1. [PDF] Insights into the cellular consequences of LRRK2-mediated Rab protein phosphorylation | Semantic Scholar [semanticscholar.org]
- 2. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.hi.is [iris.hi.is]
- 4. researchgate.net [researchgate.net]
- 5. A feed-forward pathway drives LRRK2 kinase membrane recruitment and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. Rab GTPases as Physiological Substrates of LRRK2 Kinase [en-journal.org]
- 10. researchgate.net [researchgate.net]
Lrrk2-IN-1 Technical Support Center: Optimizing Concentration and Avoiding Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Lrrk2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This guide focuses on optimizing the inhibitor's concentration to achieve effective LRRK2 inhibition while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of LRRK2 kinase activity. It binds to the ATP-binding site of both wild-type (WT) and mutant LRRK2, preventing the phosphorylation of its substrates. A key indicator of successful LRRK2 inhibition in a cellular context is the dephosphorylation of LRRK2 at serine 935 (pS935). This dephosphorylation event leads to the dissociation of 14-3-3 proteins from LRRK2.
Q2: What are the recommended concentrations for this compound?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, based on published data, a starting point for achieving significant LRRK2 inhibition in cell culture is between 1-3 µM. Cytotoxicity is generally observed at higher concentrations.
Q3: At what concentration does this compound become cytotoxic?
A3: The cytotoxic concentration of this compound varies between cell lines. For example, the IC50 for cytotoxicity in HepG2 cells is reported to be 49.3 µM.[1] It is crucial to perform a dose-response experiment to determine the toxicity threshold in your specific cell model.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO up to 100 mM.[2] For in vitro experiments, prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For cell-based assays, dilute the stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls.
Data Summary Tables
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| LRRK2 (WT) | 13 nM |
| LRRK2 (G2019S) | 6 nM |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data from MedChemExpress.[1]
Table 2: Cellular Activity and Cytotoxicity of this compound
| Cell Line | Assay | Effective Concentration | Cytotoxic Concentration (IC50) |
| HEK293 | LRRK2 pS935 Inhibition | 1-3 µM | Not reported |
| HepG2 | Cytotoxicity (MTT) | Not applicable | 49.3 µM[1] |
Troubleshooting Guides
Issue 1: No inhibition of LRRK2 phosphorylation (pS935) is observed.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 10 µM). |
| Inhibitor degradation | Use a fresh aliquot of the this compound stock solution. Ensure proper storage at -20°C or -80°C. |
| Cell permeability issues | While this compound is generally cell-permeable, incubation time might need optimization. Try increasing the incubation time (e.g., 2, 4, 6 hours). |
| Low LRRK2 expression in the cell model | Confirm LRRK2 expression in your cell line by Western blot. Consider using a cell line with higher endogenous LRRK2 expression or an overexpression system. |
| Antibody issues (for Western blot) | Use a validated antibody for pS935-LRRK2. Include positive and negative controls in your Western blot experiment. A positive control could be a cell lysate known to have high pS935-LRRK2 levels, and a negative control could be a lysate from LRRK2 knockout cells or cells treated with a different, validated LRRK2 inhibitor. |
Issue 2: Unexpected cytotoxicity at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line | Your cell line may be particularly sensitive to LRRK2 inhibition or potential off-target effects. Perform a careful dose-response cytotoxicity assay (e.g., MTT or LDH assay) starting from very low concentrations (e.g., nanomolar range). |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration is consistent and non-toxic across all wells. Run a vehicle control with the highest concentration of DMSO used in the experiment. |
| Off-target effects | This compound has been reported to have some off-target activities.[3] Consider using a structurally different LRRK2 inhibitor as a control to confirm that the observed cytotoxicity is due to LRRK2 inhibition. |
| Incorrect compound concentration | Double-check the calculations for your stock solution and dilutions. |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for LRRK2 pS935 Inhibition
This protocol outlines the steps to assess the inhibition of LRRK2 kinase activity by measuring the phosphorylation status of Serine 935.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pS935-LRRK2 and anti-total-LRRK2
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-pS935-LRRK2, anti-total-LRRK2, and loading control) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal and the loading control.
Visualizations
Caption: LRRK2 signaling and inhibition by this compound.
Caption: Workflow for optimizing this compound concentration.
References
Lrrk2-IN-1 off-target kinase profiling and interpretation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Lrrk2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that potently targets the kinase activity of LRRK2.[1][2][3] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the LRRK2 kinase domain, preventing the phosphorylation of its substrates.[4] It is effective against both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant.[1][4]
Q2: What are the known off-target kinases for this compound?
While this compound is highly selective, it has been shown to inhibit a small number of other kinases.[4] Profiling against a panel of 442 kinases revealed that at a concentration of 10 µM, only 12 kinases were significantly inhibited.[4] Key off-targets with notable potency include DCLK2 and MAPK7.[1][4][5] It is important to consider these off-targets when interpreting experimental results.
Q3: How can I confirm that the observed cellular effects are due to LRRK2 inhibition and not off-target activity?
To validate that the effects of this compound are mediated by LRRK2 inhibition, a key experiment is to use a drug-resistant LRRK2 mutant, such as LRRK2[A2016T].[4] This mutant is significantly less sensitive to this compound.[4] If the observed phenotype is rescued or absent in cells expressing the LRRK2[A2016T] mutant upon treatment with this compound, it strongly suggests the effect is on-target.[6] Comparing results with other structurally distinct LRRK2 inhibitors can also help differentiate on-target from off-target effects.[7]
Q4: What happens to LRRK2 protein within the cell after treatment with this compound?
Treatment with this compound induces a characteristic dephosphorylation of LRRK2 at several key sites, including Ser910 and Ser935.[1][2] This dephosphorylation is often accompanied by a change in LRRK2's subcellular localization, causing it to accumulate in cytoplasmic aggregate-like structures.[2][8] This change in localization and phosphorylation status is a reliable marker of target engagement in cellular assays.[8]
Q5: What are potential liabilities or side effects associated with LRRK2 inhibition?
Preclinical studies with LRRK2 inhibitors, including compounds developed after this compound, have revealed potential on-target effects in peripheral tissues, particularly the lungs and kidneys.[7][9][10] While some observed changes in lung tissue were found to be reversible and not associated with functional impairment, it is a critical aspect to monitor in preclinical safety assessments.[9][10]
Data Presentation
Table 1: Kinase Selectivity and Potency of this compound
| Target Kinase | IC50 (nM) | Binding Affinity (Kd, nM) | Cellular EC50 (nM) |
| LRRK2 (WT) | 13[1][4] | 20[5] | - |
| LRRK2 (G2019S) | 6[1][4] | 11[5] | 30 (TR-FRET)[1] |
| DCLK2 | 45[1][4] | 16[5] | - |
| MAPK7 (ERK5) | >1000[4] | 28[5] | 160[1][4] |
| AURKB | >1000[1][4] | - | - |
| CHEK2 | >1000[1][4] | - | - |
| MYLK | >1000[1][4] | - | - |
| PLK1 | >1000[1][4] | - | - |
IC50, Kd, and EC50 values are compiled from multiple assay types and sources, which can lead to variations. Researchers should use these as a guide.
Troubleshooting Guides
Problem 1: No inhibition of LRRK2 kinase activity is observed in my assay.
-
Possible Cause: Sub-optimal inhibitor concentration.
-
Possible Cause: Inactive this compound compound.
-
Solution: Ensure the compound has been stored correctly, typically at -20°C or -80°C as a stock solution in DMSO.[1] Avoid repeated freeze-thaw cycles. If in doubt, use a fresh aliquot or lot-test the compound.
-
-
Possible Cause: Assay conditions are not optimal for an ATP-competitive inhibitor.
Problem 2: An unexpected or inconsistent cellular phenotype is observed after treatment.
-
Possible Cause: The phenotype is due to an off-target effect.
-
Solution: As detailed in the FAQs, the gold standard for ruling out off-target effects is to use a drug-resistant mutant like LRRK2[A2016T].[4] If the phenotype persists in cells expressing this mutant, it is likely an off-target effect. Additionally, some cellular effects of this compound, such as on neurite outgrowth, have been reported to occur even in LRRK2 knockout cells, indicating off-target activity.[7]
-
-
Possible Cause: The observed effect is related to cellular stress or toxicity.
-
Solution: this compound has been reported to be moderately cytotoxic at higher concentrations (IC50 of 49.3 µM in HepG2 cells).[1] Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary experiment to ensure the observed phenotype is not a secondary consequence of toxicity.
-
Problem 3: Difficulty detecting a decrease in LRRK2 Ser935 phosphorylation.
-
Possible Cause: Insufficient inhibitor concentration or treatment time.
-
Possible Cause: Poor antibody performance.
-
Solution: Western blotting for phosphoproteins can be challenging. Ensure your anti-pSer935-LRRK2 antibody is validated for the application. Run appropriate controls, including lysates from cells treated with a positive control compound (another LRRK2 inhibitor) and a negative control (DMSO).
-
-
Possible Cause: The specific LRRK2 inhibitor type does not induce dephosphorylation.
-
Solution: this compound is a Type I kinase inhibitor. These inhibitors stabilize a "closed" conformation of the kinase domain, which promotes the dephosphorylation of N-terminal sites like Ser935.[6] In contrast, Type II inhibitors do not cause this dephosphorylation.[6] This is an important consideration when comparing this compound with other classes of LRRK2 inhibitors.
-
Experimental Protocols
Protocol 1: In Vitro LRRK2 Kinase Assay
This protocol provides a general framework for measuring LRRK2 kinase activity using a radioactive or luminescence-based method.
-
Reaction Setup: Prepare kinase reactions on ice. In a final volume of 25-50 µL, combine:
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[11]
-
Recombinant LRRK2 enzyme (e.g., GST-LRRK2, 10 nM final concentration).[12]
-
Kinase substrate (e.g., Myelin Basic Protein (MBP) at 0.5 µg/µL or a peptide substrate like LRRKtide at 20 µM).[12][13]
-
This compound (or DMSO vehicle control) at desired concentrations.
-
-
Initiate Reaction: Add ATP to initiate the reaction. A common concentration is 100 µM ATP, often spiked with [γ-32P]ATP for radioactive detection.[4]
-
Incubation: Incubate the reaction mixture at 30°C for a set time, typically ranging from 30 to 120 minutes.[11][14]
-
Stop Reaction & Detection:
-
For Radioactive Assay: Stop the reaction by adding SDS-PAGE loading buffer. Separate proteins by SDS-PAGE, transfer to a membrane, and detect incorporated radioactivity using autoradiography or a phosphorimager.[15]
-
For Luminescence Assay (e.g., ADP-Glo™): After incubation, add ADP-Glo™ Reagent to deplete remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated into a luminescent signal, which is read on a plate reader.[11]
-
-
Data Analysis: Quantify the signal and calculate the percentage of kinase activity relative to the DMSO control to determine IC50 values.
Protocol 2: Cellular Assay for LRRK2 Target Engagement (pSer935 Western Blot)
This protocol verifies that this compound is engaging LRRK2 within a cellular context.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 cells stably expressing LRRK2) and allow them to adhere. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or DMSO for 90 minutes.[4]
-
Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against pSer935-LRRK2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis and Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total LRRK2 or a loading control protein (e.g., β-actin or GAPDH). Quantify the pSer935 signal and normalize it to the total LRRK2 or loading control signal.
Visualizations
Caption: Simplified LRRK2 signaling pathway showing activation by mutations, substrate phosphorylation, and inhibition by this compound.
Caption: Experimental workflow to validate that a cellular phenotype observed with this compound is an on-target effect.
Caption: A logical flowchart for troubleshooting unexpected experimental results when using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a selective in ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graylab.stanford.edu [graylab.stanford.edu]
- 6. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 9. LRRK2 Safety Initiative | Parkinson's Disease [michaeljfox.org]
- 10. drughunter.com [drughunter.com]
- 11. promega.com [promega.com]
- 12. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro kinase activity [protocols.io]
- 15. youtube.com [youtube.com]
LRRK2 Technical Support Center: Control Strategies for Lrrk2-IN-1 Experiments
Welcome to the technical support center for researchers utilizing Lrrk2-IN-1 and kinase-dead LRRK2 controls. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the success and proper interpretation of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound and kinase-dead LRRK2 controls.
| Problem | Possible Causes | Solutions |
| No decrease in pS935-LRRK2 signal after this compound treatment in cells expressing wild-type LRRK2. | 1. Inactive this compound: The compound may have degraded. 2. Insufficient inhibitor concentration or treatment time: The concentration or duration of treatment may be suboptimal for your cell type. 3. Antibody issues: The pS935-LRRK2 antibody may not be specific or sensitive enough. | 1. Verify compound activity: Test a fresh batch of this compound. 2. Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration. A common starting point is 3 µM for 90 minutes.[1] 3. Validate antibody: Use a well-characterized antibody for pS935-LRRK2 and ensure your Western blot protocol is optimized. |
| This compound shows the same cellular effect in both wild-type and LRRK2 knockout/kinase-dead cells. | Off-target effects: this compound is known to have off-target activities that can produce cellular effects independent of LRRK2 kinase inhibition.[2] | 1. Acknowledge and report: Note the potential for off-target effects in your findings. 2. Use additional controls: Employ a structurally distinct LRRK2 inhibitor to see if the same effect is observed. 3. Utilize resistant mutants: The LRRK2[A2016T] mutant shows resistance to some Type I inhibitors and can be used to distinguish on-target from off-target effects.[3] |
| Kinase-dead LRRK2 (e.g., D1994A or D2017A) still shows a band for pS935-LRRK2. | Basal phosphorylation: Kinase-dead LRRK2 can still be partially phosphorylated at Ser910 and Ser935 by an upstream kinase.[4][5] | This is an expected observation. The key control is to show that this compound treatment does not lead to the dephosphorylation of this basally phosphorylated kinase-dead LRRK2.[4] This demonstrates that the inhibitor's effect on pS935 is dependent on LRRK2's own kinase activity. |
| No thermal shift observed in CETSA with this compound. | 1. Suboptimal assay conditions: The heating temperature or duration may not be appropriate for LRRK2. 2. Low target engagement: The inhibitor concentration may be too low to cause a detectable stabilization of LRRK2. 3. Insensitive detection method: The method used to quantify soluble LRRK2 after heating may lack sensitivity. | 1. Optimize CETSA protocol: Perform a temperature gradient to determine the optimal heating temperature for LRRK2 in your cellular system.[6] 2. Increase inhibitor concentration: Use a higher concentration of this compound, ensuring it is within a reasonable range to avoid off-target effects. 3. Enhance detection: Use a high-sensitivity detection method like AlphaScreen or HTRF for readout.[7][8] |
| Reduced total LRRK2 protein levels after this compound treatment. | Inhibitor-induced destabilization: Inhibition of LRRK2 kinase activity can lead to its destabilization and subsequent degradation.[9] | This can be an expected outcome of LRRK2 inhibition. Document this change and consider its implications for your experimental interpretation. It is important to normalize pS935-LRRK2 levels to total LRRK2 levels. |
Frequently Asked Questions (FAQs)
What is the primary purpose of using a kinase-dead LRRK2 mutant (e.g., D1994A, D2017A) in experiments with this compound?
Why is monitoring the phosphorylation of LRRK2 at Ser935 a good readout for this compound activity?
Phosphorylation at Ser935 is not an autophosphorylation site but is dependent on LRRK2's kinase activity to maintain its phosphorylated state.[4][10] Inhibition of LRRK2 kinase activity leads to a rapid dephosphorylation of Ser935, making it a reliable pharmacodynamic biomarker for target engagement of LRRK2 inhibitors like this compound in cellular assays.[1][11]
Can this compound be used for in vivo experiments in animal models?
This compound has poor brain penetrance, limiting its utility for in vivo studies targeting the central nervous system.[2] However, it can be active in peripheral tissues. For brain-specific LRRK2 inhibition in vivo, newer generation, brain-penetrant inhibitors such as MLi-2 are recommended.[9][12]
What are some known downstream substrates of LRRK2 that can be monitored to assess the effect of this compound?
Several Rab GTPases are well-validated substrates of LRRK2.[12][13] Monitoring the phosphorylation of Rab10 at Thr73 (pT73-Rab10) is a common method to assess LRRK2 kinase activity in cells.[11] Inhibition of LRRK2 with this compound should lead to a decrease in pT73-Rab10 levels.
How do I interpret results if this compound affects a cellular process that is also influenced by LRRK2's non-kinase functions?
LRRK2 is a large, multi-domain protein with functions beyond its kinase activity, such as GTPase activity and protein-protein interactions.[12] If you suspect a process is influenced by non-kinase functions, the kinase-dead mutant is an essential control. If both wild-type and kinase-dead LRRK2 rescue a phenotype, or if this compound has no effect, it suggests the process is independent of kinase activity.
Quantitative Data Summary
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | LRRK2 (G2019S) | 8 nM | Biochemical | Deng et al., 2011 |
| MLi-2 | LRRK2 (WT) | 0.75 nM | Biochemical | Fell et al., 2015 |
| GZD-824 | LRRK2 (WT) | 3 nM | Biochemical | Rudenko et al., 2021 |
| Rebastinib | LRRK2 (WT) | 1.5 nM | Biochemical | Rudenko et al., 2021 |
Experimental Protocols
Protocol 1: Western Blotting for LRRK2 Phosphorylation
This protocol describes the detection of pS935-LRRK2 and total LRRK2 in cell lysates following treatment with this compound.
Materials:
-
Cells expressing wild-type LRRK2 and kinase-dead LRRK2 (e.g., D1994A).
-
This compound (and vehicle control, e.g., DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH or anti-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle for the specified time (e.g., 3 µM for 90 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pS935-LRRK2 and anti-total LRRK2) overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the pS935-LRRK2 signal to total LRRK2.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for LRRK2 Target Engagement
This protocol outlines a method to assess the binding of this compound to LRRK2 in intact cells.
Materials:
-
Cells expressing the target protein (LRRK2).
-
This compound (and vehicle control, e.g., DMSO).
-
PBS and lysis buffer with protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermocycler.
-
Centrifuge.
-
Method for protein detection (e.g., Western blot, ELISA, AlphaScreen).
Procedure:
-
Cell Treatment: Treat cells in suspension or adherent cells with this compound or vehicle at the desired concentration for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes/plate. Heat the samples at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermocycler. Include a non-heated control (room temperature).
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction).
-
Detection: Quantify the amount of soluble LRRK2 in each sample using your chosen detection method (e.g., Western blot).
-
Data Analysis: Plot the percentage of soluble LRRK2 against the temperature for both vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Experimental workflow for this compound studies.
References
- 1. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 2. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Frontiers | LRRK2 Phosphorylation, More Than an Epiphenomenon [frontiersin.org]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. oncodesign-services.com [oncodesign-services.com]
- 9. Inhibition of LRRK2 or Casein Kinase 1 Results in LRRK2 Protein Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 12. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Lrrk2-IN-1 Technical Support Center: Interpreting Unexpected Phenotypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with Lrrk2-IN-1, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2).
Frequently Asked Questions (FAQs) & Troubleshooting
My cells are showing toxicity or reduced viability at concentrations expected to be specific for LRRK2 inhibition. What could be the cause?
Answer:
While this compound is a potent LRRK2 inhibitor, it can exhibit off-target effects and cytotoxicity at higher concentrations. It is crucial to determine the optimal concentration for your specific cell type and experimental duration.
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 for LRRK2 inhibition (e.g., by measuring dephosphorylation of a LRRK2 substrate like Rab10) and the CC50 (50% cytotoxic concentration) in your cell line.
-
Use the lowest effective concentration: Once the IC50 for LRRK2 inhibition is established, use the lowest concentration that achieves the desired level of inhibition to minimize potential off-target effects.
-
Consider the solvent: Ensure that the final concentration of the solvent (e.g., DMSO) is not contributing to cytotoxicity. Run a vehicle-only control.
-
Monitor cell morphology and confluence: Observe cells for any morphological changes or reductions in cell number compared to vehicle-treated controls.
Quantitative Data Summary: this compound In Vitro Potency and Cytotoxicity
| Parameter | Value | Cell Line | Reference |
| LRRK2 (WT) IC50 | 13 nM | In vitro kinase assay | [1][2] |
| LRRK2 (G2019S) IC50 | 6 nM | In vitro kinase assay | [1][2] |
| Cytotoxicity (IC50) | 49.3 µM | HepG2 cells | [3] |
| Genotoxicity (in presence of S9) | 15.6 µM | Not specified | [3] |
| Genotoxicity (in absence of S9) | 3.9 µM | Not specified | [3] |
I'm observing changes in neurite outgrowth, but I'm not sure if it's an on-target LRRK2 effect.
Answer:
Effects on neurite outgrowth are a known phenotype associated with LRRK2 modulation. However, this compound has been reported to influence neurite characteristics independently of LRRK2, suggesting potential off-target effects in this assay.[3]
Troubleshooting Steps:
-
Use a LRRK2 knockout/knockdown model: The most definitive way to determine if the observed phenotype is LRRK2-dependent is to treat LRRK2 knockout or knockdown cells with this compound. If the effect persists in the absence of LRRK2, it is likely an off-target effect.
-
Rescue experiment: In cells expressing a mutant, active form of LRRK2 that affects neurite outgrowth, determine if this compound can rescue this phenotype.
-
Test other LRRK2 inhibitors: Compare the effects of this compound with other structurally different LRRK2 inhibitors. If multiple inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Consider the cellular context: The role of LRRK2 in neurite outgrowth can be complex and may depend on the specific neuronal type and developmental stage.[4][5][6]
Experimental Workflow: Investigating Neurite Outgrowth Effects
Caption: A logical workflow to determine if an observed neurite outgrowth phenotype is an on-target or off-target effect of this compound.
I've read about lung and kidney abnormalities in animal models with LRRK2 inhibition. Should I be concerned about this in my cell culture experiments?
Answer:
The pulmonary and renal phenotypes, such as the accumulation of lamellar bodies in type II pneumocytes, are primarily a concern for in vivo studies, particularly in non-human primates.[7][8][9][10] These effects are thought to be on-target and related to LRRK2's role in lysosomal and autophagic pathways. While direct translation to most in vitro models is unlikely, if you are working with primary lung or kidney cells, or organoid models, it is a relevant consideration.
Troubleshooting for Relevant In Vitro Models:
-
Monitor lysosomal morphology: Use lysosomal markers (e.g., LAMP1/2) to assess any changes in lysosome size, number, or distribution.
-
Assess autophagic flux: Inhibition of LRRK2 can impact autophagy. Measuring autophagic flux can provide insights into the functional consequences of LRRK2 inhibition in your model system.
-
Cell-type specific considerations: Be aware that the expression and function of LRRK2 can vary significantly between different cell types.
My in vitro kinase assay results with this compound are inconsistent. What are some common pitfalls?
Answer:
In vitro kinase assays can be sensitive to a variety of factors. Inconsistency with this compound could stem from issues with the enzyme, substrate, or assay conditions.
Troubleshooting Steps:
-
Enzyme quality and concentration: Ensure you are using a high-quality, active LRRK2 enzyme preparation. The concentration of the enzyme should be in the linear range of the assay.
-
Substrate choice: Different substrates can have varying affinities for LRRK2. Myelin basic protein (MBP) is a commonly used generic substrate, while peptides derived from known LRRK2 substrates (e.g., Rab10) can provide more specific readouts.
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ATP concentration: this compound is an ATP-competitive inhibitor.[1] Therefore, the IC50 value will be dependent on the ATP concentration in your assay. Ensure you are using a consistent and reported ATP concentration, typically around the Km for LRRK2.
-
Incubation time and temperature: Optimize the incubation time and temperature to ensure the reaction is in the linear phase.
-
Inhibitor solubility: Ensure this compound is fully dissolved in the assay buffer to achieve the desired concentration.
LRRK2 Kinase Assay Troubleshooting Flowchart
Caption: A troubleshooting flowchart for common issues encountered during in vitro LRRK2 kinase assays with this compound.
Experimental Protocols
In Vitro LRRK2 Kinase Assay
This protocol is adapted from methodologies used to characterize LRRK2 inhibitors.
Materials:
-
Recombinant LRRK2 protein (WT or mutant)
-
LRRK2 substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a master mix of the kinase reaction components (buffer, substrate, and LRRK2 enzyme) on ice.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction tubes.
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP mix (containing both unlabeled and radiolabeled ATP). The final ATP concentration should be close to the Km of LRRK2.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively in phosphoric acid to remove unincorporated radiolabeled ATP.
-
Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Assessment of Mitochondrial Membrane Potential
This protocol describes a common method to assess mitochondrial health following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
JC-1 or TMRE dye
-
FCCP (positive control for mitochondrial depolarization)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle for the specified duration. Include a positive control group treated with FCCP.
-
After treatment, incubate the cells with JC-1 or TMRE dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Analyze the cells using a flow cytometer or visualize them with a fluorescence microscope.
-
JC-1: Healthy mitochondria with high membrane potential will exhibit red fluorescence (J-aggregates), while unhealthy mitochondria with low membrane potential will show green fluorescence (J-monomers). A shift from red to green fluorescence indicates depolarization.
-
TMRE: The fluorescence intensity of TMRE is proportional to the mitochondrial membrane potential. A decrease in fluorescence intensity indicates depolarization.
-
-
Quantify the fluorescence intensity or the ratio of red to green fluorescence to assess changes in mitochondrial membrane potential.
Measurement of Autophagic Flux
This protocol outlines a method to measure autophagic flux using a lysosomal inhibitor in combination with this compound treatment.
Materials:
-
Cells of interest (e.g., stably expressing GFP-LC3)
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-LC3, anti-p62/SQSTM1, and a loading control like anti-actin)
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound or vehicle. In the final hours of the this compound treatment, add a lysosomal inhibitor to a subset of the wells. This will block the degradation of autophagosomes, allowing for the measurement of autophagosome accumulation.
-
Lyse the cells and collect the protein lysates.
-
Perform Western blotting for LC3 and p62.
-
LC3: An increase in the amount of LC3-II (the lipidated form of LC3) in the presence of the lysosomal inhibitor compared to treatment with this compound alone indicates an increase in autophagic flux.
-
p62: p62 is a cargo receptor that is degraded during autophagy. A decrease in p62 levels suggests an increase in autophagic flux. The accumulation of p62 in the presence of a lysosomal inhibitor can also be used to assess flux.
-
-
Quantify the band intensities to determine the relative changes in LC3-II and p62 levels.
Signaling Pathways and Logical Relationships
LRRK2 Signaling and the Impact of this compound
LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes. This compound, as a kinase inhibitor, primarily targets the kinase activity of LRRK2, leading to downstream consequences.
References
- 1. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoproteomic evaluation of pharmacological inhibition of leucine-rich repeat kinase 2 reveals significant off-target effects of LRRK-2-IN-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short- and Long-Term Effects of LRRK2 on Axon and Dendrite Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adult neurogenesis and neurite outgrowth are impaired in LRRK2 G2019S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coordinate Regulation of Neurite Outgrowth by LRRK2 and Its Interactor, Rab5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. drughunter.com [drughunter.com]
- 9. LRRK2 Kinase Inhibitors of Different Structural Classes Induce Abnormal Accumulation of Lamellar Bodies in Type II Pneumocytes in Non-Human Primates but are Reversible and Without Pulmonary Functional Consequences | Parkinson's Disease [michaeljfox.org]
- 10. LRRK2 kinase inhibitors induce a reversible effect in the lungs of non-human primates with no measurable pulmonary defi… [ouci.dntb.gov.ua]
Lrrk2-IN-1 precipitation in cell culture media and how to prevent it
Welcome to the technical support center for Lrrk2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a specific focus on addressing and preventing precipitation issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] It inhibits both the wild-type and G2019S mutant forms of LRRK2 with IC50 values of 13 nM and 6 nM, respectively.[1] Its mechanism of action involves binding to the ATP pocket of the LRRK2 kinase domain, which in turn inhibits the phosphorylation of LRRK2 substrates.[3] Inhibition of LRRK2 kinase activity by this compound leads to dephosphorylation of LRRK2 at key sites like Ser910 and Ser935, disruption of 14-3-3 protein binding, and altered cytoplasmic localization of LRRK2.[4]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][5] It is soluble in DMSO up to 100 mM.[2] Some suppliers also report solubility in ethanol.[5] For optimal dissolution, sonication is recommended.[1][5] It is crucial to use newly opened or anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact its solubility.[1][6]
Q3: How should I prepare and store this compound stock solutions?
A3: To prepare a stock solution, dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.[1][5] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store the stock solution at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1-2 years).[1][5][6]
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture media should not exceed 0.1%.[5] If higher concentrations are necessary, it is essential to include a vehicle control (media with the same concentration of DMSO) in your experiment to assess any potential effects of the solvent on the cells.[5]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue due to its hydrophobic nature. The following guide provides systematic steps to troubleshoot and prevent this problem.
Issue 1: Precipitate forms immediately upon adding this compound stock to media.
| Potential Cause | Troubleshooting Steps |
| Poor initial dissolution of stock solution | Ensure your this compound is fully dissolved in DMSO. Use sonication to aid dissolution.[1][5] Visually inspect the stock solution for any undissolved particles before use. |
| High final concentration of this compound | This compound has limited solubility in aqueous solutions. Try using a lower final concentration in your experiment. Effective concentrations for inhibiting LRRK2 phosphorylation in cells are often in the low micromolar or even nanomolar range.[1] |
| "Salting out" effect | When adding the DMSO stock directly to a large volume of media, the rapid change in solvent polarity can cause the compound to crash out of solution. To mitigate this, try a serial dilution approach. First, dilute the DMSO stock in a small volume of media, vortex or pipette vigorously to mix, and then add this intermediate dilution to the final volume of media. |
| Media components | High concentrations of salts or proteins in the cell culture media can reduce the solubility of hydrophobic compounds. Consider using a serum-free or low-serum media for the initial treatment period, if your experimental design allows. |
Issue 2: Precipitate forms over time during incubation.
| Potential Cause | Troubleshooting Steps |
| Compound instability or aggregation | While this compound is generally stable, prolonged incubation in aqueous media at 37°C can lead to aggregation. Minimize the incubation time as much as your experimental protocol allows. |
| Interaction with media components | Components in the media, especially serum proteins, can bind to the compound and contribute to precipitation over time. Consider using a different type of serum or a serum-free formulation. |
| Temperature fluctuations | Moving plates between the incubator and the microscope can cause temperature changes that may affect solubility. Try to maintain a constant temperature as much as possible. |
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 30 - 57.01[1][5] | 52.57 - 100[1][2][5] | Sonication and use of anhydrous DMSO are recommended.[1][5] |
| Ethanol | 57[5] | 99.88[5] | Sonication is recommended.[5] |
Note: The molar mass of this compound is 570.69 g/mol .[2]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution to Minimize Precipitation
This protocol outlines a method for preparing a working solution of this compound in cell culture media designed to reduce the likelihood of precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Perform an Intermediate Dilution Step:
-
Warm your cell culture medium to 37°C.
-
Prepare an intermediate dilution of this compound by adding a small volume of the 10 mM DMSO stock to a larger volume of pre-warmed medium. For example, to make a 100 µM intermediate solution, add 1 µL of 10 mM stock to 99 µL of medium.
-
Immediately after adding the DMSO stock, vortex the solution gently or pipette up and down rapidly to ensure quick and thorough mixing. This step is critical to prevent localized high concentrations of the compound that can lead to precipitation.
-
-
Prepare the Final Working Concentration:
-
Add the freshly prepared intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration.
-
For example, to make 10 mL of media with a final concentration of 1 µM, add 100 µL of the 100 µM intermediate solution to 9.9 mL of media.
-
Gently swirl the flask or plate to mix.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium. For the example above, this would be 0.1% DMSO.
-
Visualizations
Signaling Pathway: LRRK2 Inhibition by this compound
Caption: LRRK2 inhibition by this compound.
Experimental Workflow: Preventing this compound Precipitation
Caption: Recommended workflow for preparing this compound working solutions.
Logical Relationship: Troubleshooting Precipitation
Caption: Logical steps for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LRRK2 Inhibitors: R&D Systems [rndsystems.com]
- 3. Synthesis and In Vitro and In Vivo Evaluation of [3H]this compound as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser910/Ser935, disruption of 14-3-3 binding and altered cytoplasmic localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Apoptosis | LRRK2 | CDK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
Navigating Vehicle Control Selection for Lrrk2-IN-1 In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate vehicle control for in vitro experiments using Lrrk2-IN-1, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Addressing common challenges in experimental design, this resource offers troubleshooting advice and frequently asked questions to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro use?
A1: Dimethyl sulfoxide (DMSO) is the most widely recommended and used solvent for preparing stock solutions of this compound for in vitro applications.[1][2][3][4][5] this compound is highly soluble in DMSO, allowing for the preparation of high-concentration stock solutions.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A2: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically well below 0.5% (v/v), and ideally at or below 0.1%. While DMSO is a versatile solvent, it can exert biological effects and induce cytotoxicity at higher concentrations.[6][7] The exact tolerance will be cell-line dependent, so it is best to perform a vehicle toxicity test.
Q3: Can I use other solvents like ethanol or PBS to dissolve this compound?
A3: While some sources indicate solubility in ethanol, DMSO is generally preferred for achieving high concentration stock solutions.[3][4] this compound is poorly soluble in aqueous solutions like PBS.[3][4] Therefore, for most in vitro applications, DMSO is the solvent of choice.
Q4: What are the known off-target effects of this compound that I should be aware of?
A4: this compound is a selective inhibitor of LRRK2, however, some off-target activities have been reported. It has been shown to inhibit MAPK7 and DCLK2 with an EC50 of 160 nM and an IC50 of 45 nM, respectively.[2][8] Additionally, some studies have suggested potential off-target effects in cellular readouts like neurite outgrowth in primary neurons, where identical effects were observed in normal and LRRK2 knockout cells.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background or unexpected results in vehicle control group | The final DMSO concentration may be too high, causing cellular stress or off-target effects. | 1. Determine the maximum tolerable DMSO concentration for your specific cell line by performing a dose-response experiment with DMSO alone. 2. Ensure the final DMSO concentration is consistent across all experimental conditions, including the untreated control.[10] |
| Precipitation of this compound in culture medium | The final concentration of this compound exceeds its solubility limit in the aqueous culture medium. | 1. Prepare a higher concentration stock solution in DMSO. 2. Use a smaller volume of the stock solution to achieve the desired final concentration. 3. Ensure thorough mixing when diluting the DMSO stock into the aqueous medium. |
| Inconsistent results between experiments | 1. Variability in the final DMSO concentration. 2. Degradation of this compound stock solution. | 1. Maintain a consistent final DMSO concentration in all assays.[10] 2. Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2] |
| Observed effects are not LRRK2-dependent | The observed phenotype may be due to off-target effects of this compound or the vehicle (DMSO). | 1. Include a negative control compound that is structurally similar but inactive against LRRK2. 2. Use a secondary, structurally distinct LRRK2 inhibitor to confirm that the observed phenotype is due to LRRK2 inhibition. 3. If available, utilize LRRK2 knockout or knockdown cells to verify the on-target effect.[9] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (57.01 mg/mL) | [1][5] |
| DMSO | 30 mg/mL (52.57 mM; with sonication) | [2] |
| DMSO | 16 mg/mL | [4] |
| Ethanol | 25 mg/mL | [4] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
| Water | Insoluble | [3] |
Table 2: Inhibitory Activity of this compound
| Target | IC50/EC50 | Reference |
| LRRK2 (WT) | 13 nM | [1][2][3][5][8] |
| LRRK2 (G2019S) | 6 nM | [1][2][3][5][8] |
| DCLK2 | 45 nM | [2][8] |
| MAPK7 | 160 nM | [2][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.[2]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Protocol 2: Vehicle Control Toxicity Assay
-
Materials: Your cell line of interest, complete cell culture medium, DMSO, 96-well plates, and a cell viability reagent (e.g., MTT, PrestoBlue).
-
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for a 24-48 hour incubation.
-
Prepare serial dilutions of DMSO in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%).
-
Include a "medium only" control with no DMSO.
-
Replace the existing medium in the wells with the medium containing the different DMSO concentrations.
-
Incubate for the intended duration of your this compound experiment (e.g., 24 or 48 hours).
-
Assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Determine the highest concentration of DMSO that does not significantly impact cell viability compared to the "medium only" control. This will be your maximum tolerated vehicle concentration.
-
Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro studies using this compound.
Caption: A logical troubleshooting guide for this compound experiments.
References
- 1. This compound | LRRK2 Inhibitors: R&D Systems [rndsystems.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | LRRK2 | Tocris Bioscience [tocris.com]
- 6. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Lrrk2-IN-1 and GNE-7915: Selectivity and Cellular Effects
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the complex biology of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This guide provides a comprehensive, data-driven comparison of two widely used LRRK2 inhibitors, Lrrk2-IN-1 and GNE-7915, focusing on their kinase selectivity, cellular activity, and the experimental methodologies used for their characterization.
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the reported biochemical and cellular potencies of this compound and GNE-7915 against LRRK2 and key off-target kinases. This data is crucial for assessing the selectivity profile of each inhibitor.
Table 1: Biochemical Potency against LRRK2
| Inhibitor | Target | Assay Type | IC50 / Ki | Citation(s) |
| This compound | LRRK2 (WT) | Kinase Assay | 13 nM (IC50) | [1] |
| LRRK2 (G2019S) | Kinase Assay | 6 nM (IC50) | [1] | |
| GNE-7915 | LRRK2 | Kinase Assay | 1 nM (Ki) | [2] |
| LRRK2 | Function Assay | 9 nM (IC50) | [2] |
Table 2: Cellular Potency against LRRK2
| Inhibitor | Cell Line | Assay Type | IC50 | Citation(s) |
| This compound | HEK293 | TR-FRET (pSer935) | 80 nM (WT), 30 nM (G2019S) | |
| GNE-7915 | HEK293 | Inhibition of autophosphorylation | 9 nM | [2] |
Table 3: Off-Target Kinase Selectivity
| Inhibitor | Off-Target Kinase | Assay Type | IC50 / % Inhibition @ concentration | Citation(s) |
| This compound | DCLK2 | Biochemical Assay | 45 nM (IC50) | |
| MAPK7 | Biochemical Assay | 160 nM (EC50) | ||
| 12 kinases out of 442 | KinomeScan | <10% of DMSO control @ 10 µM | ||
| GNE-7915 | TTK | KinomeScan | >65% probe displacement @ 100 nM | [3] |
| ALK | KinomeScan | >65% probe displacement @ 100 nM | [3] | |
| 10 kinases out of 392 | KinomeScan | >50% probe displacement @ 100 nM | [3] | |
| 5-HT2B | Receptor Profiling | >70% inhibition @ 10 µM | [3] |
Mechanism of Action and Cellular Effects
Both this compound and GNE-7915 are ATP-competitive, Type I kinase inhibitors.[4][5] Their binding to the ATP pocket of the LRRK2 kinase domain prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.
A key cellular consequence of LRRK2 inhibition by both compounds is the dephosphorylation of LRRK2 at serine residues 910 and 935.[6] These sites are crucial for the binding of 14-3-3 proteins, which regulate LRRK2's subcellular localization and activity.[7] Inhibition of LRRK2 kinase activity leads to the dissociation of 14-3-3, causing a shift in LRRK2's localization from a diffuse cytoplasmic pattern to filamentous structures, often associated with microtubules.[8]
Furthermore, LRRK2 is known to phosphorylate a subset of Rab GTPases, with Rab10 being a prominent substrate.[9] Both this compound and GNE-7915 have been shown to reduce the phosphorylation of Rab10 at Threonine 73, a key biomarker for assessing LRRK2 kinase activity in cellular and in vivo models.[10]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize LRRK2 inhibitors.
LRRK2 Kinase Assay (In Vitro)
This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor against LRRK2.
-
Reagents and Materials:
-
Recombinant active LRRK2 enzyme (WT or mutant)
-
LRRKtide or Nictide peptide substrate
-
ATP (at Km concentration for LRRK2)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA)
-
Test inhibitor (this compound or GNE-7915) dissolved in DMSO
-
Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
96- or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In each well of the assay plate, add the kinase assay buffer, the peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding the LRRK2 enzyme.
-
Start the phosphorylation reaction by adding ATP (and [γ-³²P]ATP if using radioactivity).
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a specific stop solution).
-
Detect the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For ADP-Glo™, the amount of ADP produced is measured via a luminescence-based assay.
-
Calculate the percentage of kinase activity relative to a DMSO control and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Western Blotting for Phospho-LRRK2 (pSer935) in Cells
This protocol describes the detection of LRRK2 phosphorylation at Serine 935 in cultured cells following inhibitor treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T cells overexpressing LRRK2) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound, GNE-7915, or DMSO (vehicle control) for a specified time (e.g., 90 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-LRRK2 (Ser935) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against total LRRK2 or a housekeeping protein like GAPDH or β-actin.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement of an inhibitor in a cellular context.
-
Cell Treatment and Heating:
-
Treat intact cells with the test inhibitor or vehicle control for a specific duration.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
-
Detection of Soluble LRRK2:
-
Collect the supernatant.
-
Analyze the amount of soluble LRRK2 in the supernatant by Western blotting or other protein detection methods (e.g., ELISA, mass spectrometry).
-
-
Data Analysis:
-
Plot the amount of soluble LRRK2 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization of LRRK2.
-
Visualizing LRRK2 Signaling and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the LRRK2 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: LRRK2 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for LRRK2 Inhibitor Characterization.
Conclusion
Both this compound and GNE-7915 are potent inhibitors of LRRK2 kinase activity with distinct selectivity profiles. This compound was one of the first selective inhibitors to be developed and has been instrumental in elucidating LRRK2 biology. GNE-7915 exhibits high potency and good brain penetrance, making it a valuable tool for in vivo studies.[11] The choice between these inhibitors will depend on the specific experimental context, with careful consideration of their respective off-target profiles. The experimental protocols and workflows detailed in this guide provide a robust framework for the rigorous evaluation of these and other LRRK2 inhibitors, ultimately advancing our understanding of Parkinson's disease and facilitating the development of novel therapeutics.
References
- 1. Synthesis and In Vitro and In Vivo Evaluation of [3H]this compound as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EMDB-41982: Cryo-EM structure of LRRK2 bound to type I inhibitor GNE-7915 - Yorodumi [pdbj.org]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. LRRK2 in Parkinson's disease: upstream regulation and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Lrrk2-IN-1 vs. Brain-Penetrant LRRK2 Inhibitors: A Comparative Guide for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target for Parkinson's disease (PD), largely due to the discovery that mutations in the LRRK2 gene are the most common genetic cause of the disease.[1][2] The G2019S mutation, in particular, leads to increased kinase activity, which is thought to contribute to neurodegeneration.[3][4][5] This has spurred the development of small molecule inhibitors to dampen this hyperactivity.
This guide provides an objective comparison between the pioneering inhibitor, Lrrk2-IN-1, and a new generation of brain-penetrant LRRK2 inhibitors, focusing on their suitability for in vivo studies targeting the central nervous system (CNS). While this compound was a foundational tool for in vitro research, its utility in animal models of neurodegeneration is limited by its poor brain penetration.[4][6] In contrast, newer compounds such as MLi-2, PFE-360, GNE-7915, and DNL201 have been specifically designed for CNS activity, enabling more robust preclinical evaluation of LRRK2 inhibition as a therapeutic strategy.
Quantitative Data Comparison
The performance and pharmacokinetic properties of LRRK2 inhibitors are critical for the design and interpretation of in vivo experiments. The following tables summarize key quantitative data for this compound and several brain-penetrant alternatives.
Table 1: Potency and Selectivity of LRRK2 Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| This compound | LRRK2 (Wild-Type) | 13[6][7] | First potent and selective LRRK2 inhibitor.[6][7] |
| LRRK2 (G2019S) | 6[6][7] | Higher affinity for the pathogenic mutant.[7] | |
| MLi-2 | LRRK2 | 0.76[8][9] | Highly potent and selective with CNS activity.[8][9] |
| Cellular pSer935 LRRK2 | 1.4[9] | Demonstrates potent target engagement in cells.[9] | |
| PFE-360 | LRRK2 (in vivo) | 2.3[10][11] | Potent, selective, and orally active brain-penetrant inhibitor.[10][11] |
| GNE-7915 | LRRK2 | 9 (IC50), 1 (Ki)[12] | Highly potent, selective, and brain-penetrable.[12] |
| DNL201 | LRRK2 | Not specified | First-in-class, CNS-penetrant, selective LRRK2 inhibitor.[2][13] |
Table 2: Pharmacokinetics and Brain Penetration
| Compound | Key Feature | Administration Route | Brain Penetration |
| This compound | Poor brain penetration | Intraperitoneal (i.p.) | No significant LRRK2 inhibition observed in the brain at 100 mg/kg.[4][6][14] |
| MLi-2 | Excellent CNS penetration | Oral (in-diet) | Achieves central and peripheral target inhibition.[8][9] |
| PFE-360 | Orally active | Oral gavage | Brain-penetrant, achieves full LRRK2 kinase inhibition in the brain.[10][15] |
| GNE-7915 | High passive permeability | i.p. or oral | Results in concentration-dependent LRRK2 inhibition in the brain.[12][16] |
| DNL201 | Robust CSF penetration | Oral | Demonstrated robust cerebrospinal fluid penetration in humans.[2][13] |
LRRK2 Signaling and Inhibitor Action
Mutations in LRRK2, such as G2019S, enhance its kinase activity, leading to the hyperphosphorylation of downstream substrates, including a subset of Rab GTPases (e.g., Rab10).[5][13] This aberrant activity is linked to impaired lysosomal and vesicular trafficking functions, contributing to neuronal pathology.[13][17] LRRK2 inhibitors act by competing with ATP in the kinase domain, thereby blocking the phosphorylation of its substrates and mitigating the downstream pathological effects.
Caption: LRRK2 signaling pathway and point of inhibitor intervention.
Comparative Analysis of LRRK2 Inhibitors
This compound
This compound was instrumental as a first-generation selective inhibitor, demonstrating high affinity for both wild-type and G2019S mutant LRRK2.[6][7] However, its utility is largely confined to in vitro and peripheral tissue studies. In vivo experiments have shown that even at high doses (100 mg/kg), this compound fails to inhibit LRRK2 in the brain, making it an unsuitable tool for investigating the neurological consequences of LRRK2 inhibition.[4][14]
Brain-Penetrant Inhibitors
-
MLi-2: This compound is a highly potent and selective LRRK2 kinase inhibitor with excellent CNS penetration.[8][9] It is often considered a gold-standard tool compound for preclinical studies.[18] In vivo studies using MLi-2 administered through diet have shown significant and sustained LRRK2 inhibition in both the brain and peripheral tissues.[8][19] Long-term treatment has been associated with reversible morphological changes in the lungs (enlarged type II pneumocytes) of animal models, a finding that is monitored in the development of LRRK2 inhibitors for clinical use.[8][9]
-
PFE-360 (PF-06685360): PFE-360 is another potent, selective, and orally active LRRK2 inhibitor designed for brain penetration.[10][11] Studies in rats have shown that oral administration of PFE-360 effectively decreases the ratio of phosphorylated LRRK2 (pSer935) to total LRRK2 in the brain, indicating successful target engagement.[10][15] Similar to other LRRK2 inhibitors, chronic administration has been linked to reversible, non-adverse morphological changes in the kidneys of rats.[20]
-
GNE-7915: GNE-7915 is a highly potent, selective, and brain-penetrable inhibitor with good oral exposure and high passive permeability.[12][16] In vivo studies in transgenic mice expressing human LRRK2 G2019S demonstrated a concentration-dependent reduction of phosphorylated LRRK2 in the brain following oral or intraperitoneal administration.[12]
-
DNL201: Developed by Denali Therapeutics, DNL201 is a first-in-class, CNS-penetrant LRRK2 inhibitor that has advanced into human clinical trials.[2][13] Preclinical studies showed that DNL201 inhibits LRRK2 kinase activity, as measured by reduced phosphorylation of LRRK2 (pS935) and its substrate Rab10 (pT73), and improves lysosomal function in cellular models.[13][21] In Phase 1 and 1b clinical trials, DNL201 was well-tolerated and demonstrated LRRK2 pathway engagement in both healthy volunteers and Parkinson's disease patients.[13][22]
Experimental Methodologies
Accurate assessment of inhibitor efficacy in vivo requires robust and reproducible experimental protocols. Below are methodologies for key experiments cited in the evaluation of LRRK2 inhibitors.
General In Vivo Study Workflow
The diagram below outlines a typical workflow for evaluating a brain-penetrant LRRK2 inhibitor in a preclinical animal model.
Caption: Standard experimental workflow for in vivo LRRK2 inhibitor testing.
Protocol 1: In Vivo LRRK2 Target Engagement Assay
Objective: To measure the inhibition of LRRK2 kinase activity in brain tissue by quantifying the phosphorylation status of LRRK2 (pSer935) and its substrate Rab10 (pT73).
Methodology:
-
Animal Dosing: Administer the LRRK2 inhibitor (e.g., PFE-360 at 7.5 mg/kg, twice daily by oral gavage) to the animal model (e.g., Sprague Dawley rats) for the specified duration.[10][15] A vehicle-treated group serves as the control.
-
Tissue Collection: At defined time points post-dosing (e.g., 6-8 hours), euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum).[15] Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Protein Extraction: Homogenize the frozen brain tissue in a lysis buffer containing protease and phosphatase inhibitors to create a total protein lysate.
-
Western Blotting:
-
Separate the protein lysates via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membranes with primary antibodies specific for pSer935-LRRK2, total LRRK2, pT73-Rab10, and total Rab10.[13][21] A loading control antibody (e.g., GAPDH) should also be used.
-
Incubate with the appropriate secondary antibodies conjugated to a reporter (e.g., HRP or a fluorescent dye).
-
Visualize the protein bands using a suitable detection system.
-
-
Quantification: Densitometrically quantify the band intensities. Calculate the ratio of the phosphorylated protein to the total protein (e.g., pSer935/total LRRK2) to determine the degree of LRRK2 inhibition relative to the vehicle-treated controls.[15][19]
Protocol 2: Pharmacokinetic (PK) Analysis
Objective: To determine the concentration of the LRRK2 inhibitor in plasma and brain tissue over time.
Methodology:
-
Dosing and Sampling: Following administration of a single dose of the inhibitor, collect blood samples (for plasma) and brain tissue at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).[23]
-
Sample Preparation:
-
Plasma: Process blood samples to separate plasma.
-
Brain: Homogenize brain tissue.
-
Perform a protein precipitation or liquid-liquid extraction on plasma and brain homogenates to isolate the drug.
-
-
LC-MS/MS Analysis: Quantify the concentration of the inhibitor in the prepared samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the concentration-time profiles for both plasma and brain. Calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and the brain-to-plasma concentration ratio to assess CNS penetration.[23]
Conclusion
The development of potent, selective, and brain-penetrant LRRK2 inhibitors represents a significant advancement in the preclinical study of Parkinson's disease. While this compound remains a valuable tool for in vitro assays, its lack of brain penetration renders it unsuitable for in vivo studies aimed at understanding the neurological roles of LRRK2 or testing its potential as a neuroprotective target.
For researchers conducting in vivo studies, brain-penetrant compounds such as MLi-2 , PFE-360 , GNE-7915 , and DNL201 are the clear and necessary choice. These inhibitors have demonstrated robust target engagement in the CNS of various animal models and have provided crucial insights into the potential benefits and risks of LRRK2 kinase inhibition. When selecting an inhibitor, researchers should consider the specific experimental goals, the desired pharmacokinetic profile, and the extensive preclinical data available for these advanced compounds.
References
- 1. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 2. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]
- 3. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro and In Vivo Evaluation of [3H]this compound as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PFE-360 | LRRK2 | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Long-Term Exposure to PFE-360 in the AAV-α-Synuclein Rat Model: Findings and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. frontlinegenomics.com [frontlinegenomics.com]
- 18. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. PFE-360-induced LRRK2 inhibition induces reversible, non-adverse renal changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 23. Brain-penetrant LRRK2 inhibitor could fight Parkinson’s disease | BioWorld [bioworld.com]
Unraveling LRRK2 Function: A Comparative Analysis of Lrrk2-IN-1 and LRRK2 Knockout Cells
A critical evaluation of the selective LRRK2 kinase inhibitor, Lrrk2-IN-1, benchmarked against LRRK2 knockout cells to dissect its on-target and potential off-target effects. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, including quantitative data, detailed experimental protocols, and visual signaling pathways to aid in the interpretation of experimental outcomes.
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in a variety of cellular processes, and mutations in the LRRK2 gene are a major genetic cause of Parkinson's disease. The development of potent and selective LRRK2 kinase inhibitors, such as this compound, has been a key strategy for both therapeutic intervention and for elucidating the physiological and pathophysiological roles of LRRK2. However, the interpretation of data from chemical inhibitors requires careful cross-validation to distinguish on-target effects from potential off-target activities. The use of LRRK2 knockout (KO) cells provides a clean genetic model to assess the direct consequences of LRRK2 absence. This guide presents a comparative analysis of findings obtained using this compound and LRRK2 KO cells, focusing on key cellular phenotypes.
Quantitative Comparison of Cellular Phenotypes
To facilitate a direct comparison, the following tables summarize quantitative data from key studies investigating the effects of this compound and LRRK2 knockout on neurite outgrowth and autophagy, two well-established LRRK2-associated cellular processes.
Table 1: Comparison of Effects on Neurite Outgrowth
| Condition | Cell Type | Parameter Measured | Effect of this compound | Effect of LRRK2 Knockout | Reference |
| Basal | Primary Neurons | Neurite Length | No significant change or slight increase | Increased neurite length | [1][2] |
| Overexpression of WT LRRK2 | PC12 cells | Neurite Length | Rescue of LRRK2-induced neurite shortening | N/A | [3] |
| Overexpression of G2019S LRRK2 | Primary Hippocampal Neurons | Total Neurite Length | Amelioration of neurite outgrowth defects | N/A | [4] |
Table 2: Comparison of Effects on Autophagy
| Condition | Cell Type | Parameter Measured | Effect of this compound | Effect of LRRK2 Knockout | Reference |
| Basal | Mouse Astrocyte Primary Cultures | LC3-II Levels | Increased | Increased autophagic flux in neurons | [5][6] |
| Starvation | LRRK2-G2019S Fibroblasts | Autophagic Flux | Decreased | Decreased in some neuronal models | [6] |
| Basal | HEK293 cells | Autophagic Flux | Increased | Increased in neuronal and macrophage models | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in this guide.
LRRK2 Knockout Cell Line Generation (CRISPR/Cas9)
This protocol outlines the generation of LRRK2 knockout cell lines using the CRISPR/Cas9 system, a common method for creating clean genetic deletions.[9][10][11][12][13]
-
Guide RNA (gRNA) Design and Cloning: Design gRNAs targeting an early exon of the LRRK2 gene to induce a frameshift mutation. Clone the gRNAs into a Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA plasmid into the desired cell line (e.g., SH-SY5Y, iPSCs) using an appropriate method like electroporation.
-
Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates.
-
Clonal Expansion and Genotyping: Expand individual clones and extract genomic DNA. Screen for LRRK2 knockout by PCR and Sanger sequencing to identify clones with biallelic frameshift mutations.
-
Validation: Confirm the absence of LRRK2 protein expression by Western blotting.
Neurite Outgrowth Assay
This protocol describes a common method for quantifying neurite outgrowth in cultured neurons.[3][14][15]
-
Cell Plating: Plate primary neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) onto coated coverslips (e.g., with poly-L-lysine or laminin) at a low density.
-
Treatment: Treat the cells with this compound or vehicle control. For knockout studies, compare wild-type and LRRK2 KO cells.
-
Fixation and Staining: After a defined period of differentiation (e.g., 24-72 hours), fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100. Stain for a neuronal marker (e.g., β-III tubulin) using immunofluorescence.
-
Image Acquisition: Capture images of fluorescently labeled neurons using a fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to trace and measure the length of neurites from a sufficient number of cells for each condition.
Autophagy Flux Assay (LC3 Turnover)
This protocol measures autophagic flux by monitoring the degradation of LC3-II, a marker of autophagosomes.[5][6][8][16]
-
Cell Treatment: Treat cells with this compound or vehicle. In parallel, treat cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to block the degradation of autophagosomes.
-
Lysate Preparation: After the treatment period, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against LC3 and a loading control (e.g., GAPDH or β-actin).
-
Quantification: Quantify the band intensities for LC3-I and LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor.
Visualizing LRRK2 Signaling and Experimental Logic
To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams were generated using the Graphviz DOT language.
Caption: LRRK2 signaling pathway overview.
Caption: Experimental workflow for cross-validation.
Caption: Logic for discerning on- and off-target effects.
Discussion and Interpretation
The comparative data reveals that in many instances, the effects of this compound mimic the phenotype of LRRK2 knockout, supporting its on-target activity. For example, both this compound treatment and LRRK2 knockout can lead to an increase in autophagic flux under basal conditions.[5][6][7] Similarly, this compound can rescue neurite outgrowth defects caused by the overexpression of pathogenic LRRK2 mutants.[4]
However, discrepancies exist that highlight the potential for off-target effects of this compound. A key finding is that for certain cellular readouts, such as neurite outgrowth in primary neurons under basal conditions, this compound has been observed to have identical effects in both wild-type and LRRK2 KO cells, strongly suggesting an off-target mechanism.[1] This underscores the critical importance of utilizing LRRK2 knockout cells as a fundamental control in experiments involving LRRK2 inhibitors.
The phosphorylation of Rab GTPases has emerged as a robust biomarker for LRRK2 kinase activity.[17][18][19] In LRRK2 KO cells, there is a complete loss of phosphorylation of these substrates.[17] this compound effectively reduces the phosphorylation of Rab proteins in wild-type cells, confirming its on-target engagement.[17] Assessing the effect of this compound on Rab phosphorylation in LRRK2 KO cells serves as a powerful negative control to rule out off-target kinase inhibition.
References
- 1. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short- and long-term effects of LRRK2 on axon and dendrite growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coordinate Regulation of Neurite Outgrowth by LRRK2 and Its Interactor, Rab5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | “LRRK2: Autophagy and Lysosomal Activity” [frontiersin.org]
- 6. “LRRK2: Autophagy and Lysosomal Activity” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Autophagy and LRRK2 in the Aging Brain [frontiersin.org]
- 8. Membrane recruitment of endogenous LRRK2 precedes its potent regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of two LRRK2 homozygous knockout human induced pluripotent stem cell lines using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Generation of Leucine-Rich Repeat Kinase 2 (LRRK2) Knockout Neuroblastoma Cells SH-SY5Y by CRISPR/Cas9-Mediated Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Adult neurogenesis and neurite outgrowth are impaired in LRRK2 G2019S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Interplay of LRRK2 with chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases | eLife [elifesciences.org]
- 19. pnas.org [pnas.org]
A Head-to-Head Battle of Precision: Comparing the Off-Target Profiles of Lrrk2-IN-1 and PF-06447475
In the quest for potent and specific inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research, two small molecules have emerged as critical tools: Lrrk2-IN-1 and PF-06447475. While both effectively inhibit LRRK2, their off-target profiles dictate their suitability for various research applications and therapeutic development. This guide provides an objective comparison of their selectivity, supported by experimental data, to aid researchers in making informed decisions for their studies.
Executive Summary
This compound is a potent and selective inhibitor of LRRK2, demonstrating minimal off-target effects in broad kinase panels. However, it does exhibit activity against a small number of other kinases, most notably DCLK2 and MAPK7. PF-06447475 is described as a highly potent, selective, and brain-penetrant LRRK2 inhibitor with a favorable off-target profile, although detailed public data on its full kinome scan is less extensive compared to this compound. This comparison aims to consolidate the available data to provide a clearer picture of their respective selectivity.
Potency and On-Target Activity
Both inhibitors exhibit low nanomolar potency against LRRK2 and its common pathogenic mutant, G2019S.
| Compound | LRRK2 (WT) IC50 | LRRK2 (G2019S) IC50 | Reference |
| This compound | 13 nM | 6 nM | [1][2] |
| PF-06447475 | 3 nM | 11 nM | [3][4] |
Table 1: On-Target Potency of this compound and PF-06447475. IC50 values represent the concentration of the inhibitor required to reduce LRRK2 kinase activity by 50%.
Off-Target Kinase Profiles
The selectivity of a kinase inhibitor is paramount to ensure that observed biological effects are due to the inhibition of the intended target. Kinome scanning is a widely used method to assess the off-target profile of inhibitors against a large panel of kinases.
This compound
A kinome scan of this compound against a panel of 442 kinases revealed a high degree of selectivity. At a concentration of 10 µM, only 12 kinases were inhibited by more than 90%.[5] Further characterization identified specific off-targets.
| Off-Target Kinase | IC50 / EC50 | Reference |
| DCLK2 | 45 nM (IC50) | [2][5] |
| MAPK7 (ERK5) | 160 nM (EC50) | [2][5] |
Table 2: Known Off-Targets of this compound.
It is also noteworthy that several kinases were evaluated and showed significantly less inhibition, with IC50 values greater than 1 µM, including AURKB, CHEK2, MKNK2, MYLK, NUAK1, and PLK1.[2]
PF-06447475
Signaling Pathways and Experimental Workflows
To understand the functional consequences of LRRK2 inhibition and the experimental approaches to quantify it, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for assessing inhibitor activity.
Caption: LRRK2 Signaling Pathway. This diagram illustrates the upstream regulation, activation, and downstream substrates of LRRK2, as well as the points of intervention for this compound and PF-06447475.
Caption: Experimental Workflow for Inhibitor Profiling. This diagram outlines the general steps for both biochemical and cellular assays used to determine the potency and efficacy of LRRK2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound and PF-06447475.
Biochemical LRRK2 Kinase Activity Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified LRRK2.
-
Reagents and Materials:
-
Recombinant human LRRK2 (Wild-Type or G2019S mutant)
-
LRRK2 substrate peptide (e.g., LRRKtide or Nictide)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods
-
Test inhibitors (this compound, PF-06447475) dissolved in DMSO
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture method for phosphorylated substrate
-
Scintillation counter or luminescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing recombinant LRRK2 enzyme and the substrate peptide in kinase buffer.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP). The final ATP concentration should be close to the Michaelis-Menten constant (Km) for LRRK2.
-
Incubate the reaction for a specific time (e.g., 60-120 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P in the substrate peptide using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular LRRK2 Target Engagement Assay (In Situ)
This assay measures the ability of an inhibitor to block LRRK2 activity within a cellular context by monitoring the phosphorylation of LRRK2 itself (autophosphorylation at Ser935) or a downstream substrate (e.g., Rab10).
-
Reagents and Materials:
-
Human cell line expressing endogenous or over-expressed LRRK2 (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and supplements
-
Test inhibitors (this compound, PF-06447475) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-LRRK2 (total), anti-phospho-LRRK2 (pSer935), anti-Rab10 (total), anti-phospho-Rab10 (pThr73)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence substrate and imaging system
-
-
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified duration (e.g., 90 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total LRRK2, pSer935-LRRK2, total Rab10, and pThr73-Rab10 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Determine the IC50 value for the inhibition of cellular LRRK2 activity.
-
Conclusion
Both this compound and PF-06447475 are invaluable tools for the study of LRRK2 biology. This compound has a well-documented and highly selective off-target profile, with known interactions with a small number of other kinases. PF-06447475 is reported to be exceptionally selective, a critical attribute for its use in preclinical in vivo models. The choice between these inhibitors will depend on the specific experimental context. For cellular pathway-focused studies where potential off-target effects on kinases like DCLK2 or MAPK7 could be confounding, careful consideration and potentially counter-screening are advised when using this compound. For in vivo studies, particularly those involving the central nervous system, the brain-penetrant nature and high selectivity of PF-06447475 make it a compelling choice. Ultimately, the data presented here should serve as a guide for researchers to select the most appropriate tool to achieve their scientific objectives with the highest degree of confidence.
References
- 1. 4.11. DiscoverX Kinase Panel [bio-protocol.org]
- 2. Type-II kinase inhibitors that target Parkinson’s Disease-associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Function and Downstream Targets of LRRK2 | Parkinson's Disease [michaeljfox.org]
- 7. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Lrrk2-IN-1: Still a Relevant Tool for LRRK2 Research? A Comparative Guide
Once a pioneering tool, the first-generation LRRK2 inhibitor, Lrrk2-IN-1, faces increasing competition from a suite of more potent, selective, and brain-penetrant compounds. This guide provides a comprehensive comparison of this compound with key alternatives, offering researchers the data and methodologies needed to select the optimal tool for their LRRK2 investigations.
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, and small molecule inhibitors are invaluable tools for dissecting its physiological and pathological functions. This compound was a landmark discovery, being one of the first potent and selective inhibitors of LRRK2 kinase activity.[1][2] It effectively inhibits both wild-type LRRK2 and the common pathogenic G2019S mutant, primarily by competing with ATP for the kinase's binding site.[1][3] Early studies using this compound were instrumental in demonstrating that inhibition of LRRK2 kinase activity could reverse cellular phenotypes associated with the G2019S mutation, such as deficits in neurite outgrowth.[4] However, the utility of this compound in preclinical in vivo studies targeting the central nervous system has been hampered by its principal limitation: a lack of brain penetrance.[4][5][6]
This guide will compare this compound to a selection of more recently developed LRRK2 inhibitors, including MLi-2, GNE-7915, and PF-06447475, focusing on their potency, selectivity, pharmacokinetic properties, and demonstrated utility in preclinical models.
Comparative Analysis of LRRK2 Inhibitors
The following tables summarize the key characteristics of this compound and its more advanced successors.
Table 1: In Vitro Potency of LRRK2 Inhibitors
| Compound | LRRK2 WT IC₅₀ (nM) | LRRK2 G2019S IC₅₀ (nM) | Notes |
| This compound | 13[1][7] | 6[1][7] | One of the first potent and selective LRRK2 inhibitors. |
| MLi-2 | ~1 | ~1 | Highly potent and selective, considered a gold standard tool compound.[8] |
| GNE-7915 | 37[4] | 194[4] | Brain-penetrant inhibitor. |
| PF-06447475 | 3[4] | 25[4] | Brain-penetrant inhibitor. |
Table 2: Selectivity and Pharmacokinetic Properties
| Compound | Kinase Selectivity | Brain Penetrant | Key Limitations |
| This compound | High (inhibited 12 of >470 kinases)[1][6] | No[4][5][6] | Lack of CNS exposure limits in vivo studies of the brain. |
| MLi-2 | Very High | Yes[9] | Has been associated with reversible lung and kidney abnormalities in preclinical models.[6] |
| GNE-7915 | High (inhibited 2 of 451 kinases)[4] | Yes[4][9] | Also associated with lung morphology changes in non-human primates.[6] |
| PF-06447475 | High (inhibited 3 of 39 kinases)[4] | Yes[9] | Showed poor oral pharmacokinetic profile in some species.[9] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of LRRK2 inhibitors and the experimental approaches to characterize them, the following diagrams illustrate the LRRK2 signaling pathway and common experimental workflows.
Caption: LRRK2 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Characterizing LRRK2 Inhibitors.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of LRRK2 inhibitors.
LRRK2 In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on LRRK2 kinase activity.
-
Objective: To determine the IC₅₀ value of an inhibitor against purified LRRK2.
-
Materials:
-
Recombinant human LRRK2 (WT or G2019S mutant).
-
LRRKtide peptide substrate.
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega).
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM EGTA).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
-
Procedure (Radiometric):
-
Prepare a reaction mixture containing LRRK2 enzyme, LRRKtide substrate, and kinase buffer.
-
Add the test inhibitor at a range of concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.[10][11]
-
-
Procedure (Luminescence-based using ADP-Glo™):
-
Set up the kinase reaction as above but with non-radiolabeled ATP.
-
After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus to kinase activity.[12]
-
Western Blot for LRRK2 and Rab10 Phosphorylation
This cellular assay assesses the ability of an inhibitor to block LRRK2-mediated phosphorylation in a cellular context.
-
Objective: To measure the levels of phosphorylated LRRK2 (pS935) and phosphorylated Rab10 (pT73) in cells treated with an inhibitor.
-
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or a cell line with endogenous LRRK2 expression like A549).
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-pLRRK2 (S935), anti-LRRK2 (total), anti-pRab10 (T73), anti-Rab10 (total), and a loading control (e.g., anti-GAPDH).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with the test inhibitor at various concentrations for a specified time (e.g., 1-2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[13][14][15]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement of an inhibitor with LRRK2 in a cellular environment.
-
Objective: To determine if an inhibitor binds to and stabilizes LRRK2 in intact cells.
-
Materials:
-
Cells expressing LRRK2.
-
Test inhibitor.
-
PBS and lysis buffer.
-
Equipment for heating samples (e.g., PCR cycler).
-
Western blot or other protein detection method.
-
-
Procedure:
-
Treat cells with the test inhibitor or vehicle control.
-
Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cool the samples and lyse the cells.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble LRRK2 in each sample by Western blot or another protein quantification method.
-
A stabilizing ligand (inhibitor) will result in more LRRK2 remaining in the soluble fraction at higher temperatures compared to the vehicle control.[16][17][18][19]
-
Conclusion: The Evolving Role of this compound
This compound remains a historically significant and valuable tool for specific applications in LRRK2 research. Its high potency and well-characterized selectivity make it a reliable choice for in vitro kinase assays and for cellular studies where brain penetrance is not a factor. The development of a radiolabeled version, [³H]this compound, further extends its utility for in vitro binding and autoradiography studies.[2]
However, for in vivo studies aimed at understanding the role of LRRK2 in the central nervous system, this compound is no longer the optimal choice due to its inability to cross the blood-brain barrier.[4][5][6] Researchers seeking to investigate the consequences of LRRK2 inhibition in the brain should turn to the newer generation of brain-penetrant inhibitors such as MLi-2, GNE-7915, or other recently developed compounds. While these advanced tools offer significant advantages in terms of CNS exposure, it is crucial to be aware of their potential off-target effects and associated safety liabilities, such as the observed changes in lung and kidney morphology in preclinical models.[6]
References
- 1. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro and In Vivo Evaluation of [3H]this compound as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 14. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LRRK2 thermal shift assay [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
A Comparative Guide to the Cellular Effects of LRRK2 Kinase Inhibitors: Lrrk2-IN-1 vs. GSK2578215A
For Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target for Parkinson's disease (PD), largely due to the discovery of pathogenic mutations that augment its kinase activity. The development of small molecule inhibitors of LRRK2 is a key focus of research aimed at mitigating the neurodegenerative processes associated with the disease. This guide provides a detailed comparison of two widely used, first-generation LRRK2 inhibitors, Lrrk2-IN-1 and GSK2578215A, focusing on their cellular effects, potency, and selectivity.
Introduction to this compound and GSK2578215A
This compound was one of the first potent and selective inhibitors of LRRK2 to be developed, serving as a valuable tool for investigating the cellular functions of the kinase. GSK2578215A is another potent and highly selective LRRK2 inhibitor, a 2-arylmethyloxy-5-substitutent-N-arylbenzamide, that has been extensively characterized and used as a benchmark for newer generations of inhibitors. Both compounds act by competing with ATP for binding to the kinase domain of LRRK2, thereby inhibiting its phosphotransferase activity.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro and cellular potency of this compound and GSK2578215A against wild-type (WT) LRRK2 and the common pathogenic G2019S mutant.
| Inhibitor | Target | Biochemical IC50 (nM) |
| This compound | LRRK2 (WT) | 13[1][2] |
| LRRK2 (G2019S) | 6[1][2] | |
| GSK2578215A | LRRK2 (WT) | 10.9[3][4][5] |
| LRRK2 (G2019S) | 8.9[3][4][5] |
Table 1: Biochemical Potency of this compound and GSK2578215A. IC50 values represent the concentration of inhibitor required to reduce the enzymatic activity of purified LRRK2 by 50%.
| Inhibitor | Cell Line | Target | Cellular IC50 (µM) |
| This compound | HEK293 | LRRK2 (WT) | ~0.1-0.3 |
| HEK293 | LRRK2 (G2019S) | ~0.1-0.3 | |
| GSK2578215A | HEK293 | LRRK2 (WT) | 0.3-1.0[3][6] |
| HEK293 | LRRK2 (G2019S) | 0.3-1.0[3][6] |
Table 2: Cellular Potency of this compound and GSK2578215A. Cellular IC50 values are based on the inhibition of LRRK2-mediated phosphorylation of Ser910 and Ser935 in stably transfected HEK293 cells.
Cellular Effects: A Head-to-Head Comparison
Both this compound and GSK2578215A have been shown to modulate a range of cellular processes by inhibiting LRRK2 kinase activity.
LRRK2 Autophosphorylation and Substrate Phosphorylation
A primary cellular effect of both inhibitors is the reduction of LRRK2 autophosphorylation and the phosphorylation of its downstream substrates. LRRK2 undergoes autophosphorylation at several serine residues, including Ser910 and Ser935, which is a widely used biomarker for LRRK2 kinase activity in cells.[3] Both this compound and GSK2578215A effectively reduce the phosphorylation of these sites in a dose-dependent manner in various cell lines, including HEK293 and SH-SY5Y.[3][5] Furthermore, they inhibit the LRRK2-mediated phosphorylation of Rab GTPases, such as Rab10, which are key substrates involved in vesicular trafficking.[4]
Autophagy and Mitochondrial Dynamics
LRRK2 has been implicated in the regulation of autophagy and mitochondrial function. Studies have shown that GSK2578215A induces mitochondrial fragmentation, which precedes an increase in the number of autophagosomes in SH-SY5Y cells.[7][8] This effect is attributed to the inhibition of the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.[7] This response is considered a cytoprotective mechanism to clear damaged mitochondria.[7][8] Similar effects on autophagy have been observed with this compound, suggesting a common mechanism of action related to LRRK2 kinase inhibition.[7]
Neuronal Viability and Neurite Outgrowth
Mutant LRRK2 has been shown to induce toxicity and reduce neurite length in neuronal cell models.[9][10][11] The inhibition of LRRK2 kinase activity by compounds like this compound can rescue these phenotypes. For instance, a related GSK compound has been shown to significantly promote neurite outgrowth in primary cortical cultures.[12] While both inhibitors are expected to have similar protective effects by blocking the pathogenic kinase activity of mutant LRRK2, direct comparative studies on neuronal viability and neurite outgrowth are less common.
Selectivity and Off-Target Effects
While both inhibitors are highly selective for LRRK2, GSK2578215A has been reported to have a superior selectivity profile across the kinome compared to this compound.[3] At a concentration of 10 µM, GSK2578215A showed greater than 50% inhibition of only one other kinase (smMLCK) out of a panel of 131 kinases.[3] In contrast, this compound has been noted to have some off-target activities that may confound the interpretation of experimental data.[12] A significant difference between the two inhibitors is their sensitivity to the A2016T mutation in the LRRK2 kinase domain. This mutation confers significant resistance to this compound, while GSK2578215A is much less affected.[3]
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare this compound and GSK2578215A.
In Vitro LRRK2 Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified LRRK2.
-
Reagents: Recombinant human LRRK2 (WT or G2019S mutant), LRRKtide (a synthetic peptide substrate), ATP (with [γ-³²P]ATP for radioactive detection), kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM EGTA, 0.1 mg/ml BSA), this compound and GSK2578215A.
-
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a 96-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular LRRK2 Phosphorylation Assay
This assay assesses the ability of the inhibitors to block LRRK2 kinase activity within a cellular context.
-
Cell Culture: Stably transfect HEK293 cells with a plasmid expressing FLAG-tagged LRRK2 (WT or G2019S). Culture the cells in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Inhibitor Treatment:
-
Plate the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or GSK2578215A (or DMSO as a vehicle control) for a specified duration (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease and phosphatase inhibitors).
-
Clarify the lysates by centrifugation.
-
-
Immunoblotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-LRRK2 (Ser935), total LRRK2, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phospho-LRRK2 signal to the total LRRK2 signal.
-
Signaling Pathways and Experimental Workflows
LRRK2 Signaling Pathway
Caption: LRRK2 signaling pathway and points of intervention by inhibitors.
Experimental Workflow for Cellular LRRK2 Inhibition
Caption: Workflow for assessing cellular LRRK2 kinase inhibition.
Conclusion
Both this compound and GSK2578215A are potent inhibitors of LRRK2 kinase activity with similar efficacy against the wild-type and G2019S mutant forms of the enzyme in both biochemical and cellular assays. They modulate key cellular processes such as autophagy and mitochondrial dynamics, and can reverse pathological phenotypes associated with mutant LRRK2. GSK2578215A exhibits a more favorable selectivity profile and is less susceptible to resistance from the A2016T mutation, making it a more specific tool for probing LRRK2 biology. The choice between these inhibitors will depend on the specific experimental context, with careful consideration of their respective pharmacological properties. This guide provides a foundation for researchers to make informed decisions when selecting a LRRK2 inhibitor for their studies.
References
- 1. Synthesis and In Vitro and In Vivo Evaluation of [3H]this compound as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK2578215A; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK2578215A; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The LRRK2 inhibitor GSK2578215A induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The LRRK2 inhibitor GSK2578215A induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular effects of LRRK2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular effects of LRRK2 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. karger.com [karger.com]
LRRK2 Inhibitors: A Head-to-Head Comparison of First and Second-Generation Compounds
A comprehensive guide for researchers and drug development professionals on the evolution and performance of LRRK2 inhibitors, supported by experimental data and detailed methodologies.
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The resulting hyperactive LRRK2 kinase is a prime therapeutic target, leading to the development of small molecule inhibitors. The journey from initial hits to clinical candidates has seen a clear progression from first to second-generation compounds, marked by significant improvements in potency, selectivity, and pharmacokinetic properties. This guide provides a detailed head-to-head comparison of these two generations of LRRK2 inhibitors, presenting key performance data, experimental protocols, and visual representations of the underlying biology and methodologies.
First-Generation LRRK2 Inhibitors: The Trailblazers
The first wave of LRRK2 inhibitors, such as LRRK2-IN-1 and GW5074, were instrumental in validating LRRK2 as a druggable target.[1] These early compounds were crucial for initial proof-of-concept studies, demonstrating that inhibiting LRRK2 kinase activity could have a protective effect in preclinical models of Parkinson's disease.[2][3] However, their utility was often limited by factors such as off-target effects and poor brain penetration.[4]
Second-Generation LRRK2 Inhibitors: Precision and Potency
Building on the lessons learned from their predecessors, second-generation LRRK2 inhibitors were designed with a focus on enhanced selectivity and improved drug-like properties, particularly central nervous system (CNS) penetration.[5][6] This generation includes compounds like Denali Therapeutics' DNL201 and DNL151 (BIIB122), as well as highly potent research tools like MLi-2 and GNE-7915.[4][5][7] These inhibitors have demonstrated robust target engagement in both preclinical models and human clinical trials, showing a significant reduction in LRRK2 kinase activity.[7][8][9][10]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for representative first and second-generation LRRK2 inhibitors, providing a clear comparison of their biochemical potency, cellular activity, and pharmacokinetic profiles.
Table 1: Biochemical Potency of LRRK2 Inhibitors
| Inhibitor | Generation | Target | IC50 / Ki (nM) | Reference |
| This compound | First | LRRK2 (WT) | 13 | [1][4] |
| LRRK2 (G2019S) | 6 | [1][4] | ||
| GW5074 | First | LRRK2 (G2019S) | ~200 | [2] |
| DNL201 | Second | LRRK2 | Potent Inhibition | [7][9][10] |
| MLi-2 | Second | LRRK2 (G2019S) | 0.76 | [4] |
| GNE-7915 | Second | LRRK2 | 1 (Ki) | [4] |
| Compound 22 | Second | LRRK2 (G2019S) | 0.6 | [4] |
Table 2: Cellular Potency of LRRK2 Inhibitors
| Inhibitor | Generation | Assay | IC50 (nM) | Reference |
| This compound | First | pS935 LRRK2 dephosphorylation | ~100-200 | [1][11] |
| MLi-2 | Second | pS935 LRRK2 dephosphorylation | 1.4 | [4] |
| GNE-7915 | Second | pLRRK2 | 9 | [4] |
| Compound 22 | Second | G2019S LRRK2 cellular assay | 0.57 | [4] |
Table 3: Kinase Selectivity of LRRK2 Inhibitors
| Inhibitor | Generation | Kinome Scan Panel Size | Off-targets with >50% Inhibition at 1µM | Reference |
| This compound | First | >442 | 12 | [1][4] |
| GNE-7915 | Second | 187 | 1 (TTK) | [4] |
| MLi-2 | Second | 308 | >295-fold selectivity | [4] |
Table 4: Pharmacokinetic Properties of LRRK2 Inhibitors
| Inhibitor | Generation | Brain Penetration | Bioavailability | Key Findings | Reference |
| This compound | First | Poor | 49.3% (mouse) | Limited CNS exposure.[4][12] | [4][12] |
| GNE-7915 | Second | Good | - | Highly selective and brain penetrant.[4] | [4] |
| DNL201 | Second | Yes | - | Well-tolerated in Phase 1 trials with demonstrated CNS target engagement.[7][9][10][13] | [7][9][10][13] |
| DNL151 (BIIB122) | Second | Yes | - | Selected over DNL201 for further clinical studies due to a better pharmacokinetic profile.[8] | [8] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for assessing inhibitor activity.
Caption: LRRK2 Signaling Pathway.
References
- 1. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of LRRK2 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting LRRK2 in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson’s disease | Scilit [scilit.com]
- 10. frontlinegenomics.com [frontlinegenomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
The Evolution of LRRK2 Inhibition: A Comparative Guide to Specificity and Potency Beyond Lrrk2-IN-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation LRRK2 inhibitor, Lrrk2-IN-1, with more recent, highly specific inhibitors. We present supporting experimental data, detailed protocols for key assays, and visual representations of the LRRK2 signaling pathway and experimental workflows to facilitate a comprehensive understanding of the advancements in LRRK2-targeted therapeutic strategies.
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic Parkinson's disease. The discovery of LRRK2's role in pathogenesis spurred the development of kinase inhibitors, with this compound being a pioneering tool compound. While instrumental in early research, this compound's limitations, including off-target effects and poor brain penetrance, have driven the development of more specific and potent inhibitors. This guide will compare this compound with newer alternatives, such as MLi-2 and DNL201, highlighting their improved characteristics.
Data Presentation: Inhibitor Performance at a Glance
The following tables summarize the quantitative data on the potency and selectivity of this compound compared to the more recent and specific LRRK2 inhibitors, MLi-2 and DNL201.
| Table 1: Biochemical Potency of LRRK2 Inhibitors | ||
| Inhibitor | LRRK2 (WT) IC₅₀ (nM) | LRRK2 (G2019S) IC₅₀ (nM) |
| This compound | 13[1][2] | 6[1][2] |
| MLi-2 | - | 0.76[2] |
| DNL201 | - | 47 (pS935 IC₅₀)[2] |
| GSK2578215A | 10.9[2] | 8.9[2] |
| Table 2: Cellular Potency of LRRK2 Inhibitors | ||
| Inhibitor | Cellular Assay | IC₅₀ (nM) |
| This compound | pSer935 LRRK2 (HEK293T, G2019S) | 50[3] |
| MLi-2 | pSer935 LRRK2 | 1.4[2] |
| DNL201 | pS935 LRRK2 (HEK293, G2019S) | 47[2] |
| GSK2578215A | pSer910/S935 LRRK2 (HEK293) | 300-1000[2] |
| Table 3: Kinase Selectivity Profile | |
| Inhibitor | Off-Target Kinases Inhibited (at 1-10 µM) |
| This compound | DCLK2, MAPK7, and at least 10 other kinases[1] |
| MLi-2 | Highly selective (over 295-fold for 308 kinases)[2] |
| DNL201 | High selectivity (>167-fold over JAK2 and TTK)[4] |
| GSK2578215A | smMLCK, ALK, FLT3[2] |
Experimental Protocols: Methodologies for Key Experiments
Detailed protocols are crucial for replicating and building upon published findings. Below are methodologies for key assays used to characterize LRRK2 inhibitors.
In Vitro LRRK2 Kinase Assay (Radiometric)
This protocol measures the direct inhibition of LRRK2 kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Recombinant LRRK2 protein (WT or mutant)
-
Myelin Basic Protein (MBP) as a generic substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
LRRK2 inhibitor of interest
-
5x Laemmli sample buffer
-
SDS-PAGE gels
-
Phosphorimager screen
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant LRRK2 protein, and the desired concentration of the LRRK2 inhibitor.
-
Initiate the kinase reaction by adding a solution containing ATP, MgCl₂, MBP, and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-60 minutes).
-
Stop the reaction by adding 5x Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen.
-
Quantify the radiolabel incorporation into MBP to determine LRRK2 kinase activity.
Cell-Based LRRK2 pSer935 Phosphorylation Assay (TR-FRET)
This high-throughput assay measures the phosphorylation of LRRK2 at Serine 935 in a cellular context.
Materials:
-
Cells expressing LRRK2 (e.g., HEK293T, SH-SY5Y)
-
LRRK2 inhibitor of interest
-
Lysis buffer
-
TR-FRET detection reagents (e.g., terbium-labeled anti-pSer935 LRRK2 antibody and a fluorescently labeled anti-LRRK2 antibody)
Procedure:
-
Plate cells in a multi-well plate and treat with a dose-range of the LRRK2 inhibitor for a specified time (e.g., 90 minutes).
-
Lyse the cells directly in the wells.
-
Add the TR-FRET antibody detection mix to the cell lysates.
-
Incubate to allow for antibody binding to the target proteins.
-
Measure the time-resolved fluorescence resonance energy transfer signal on a compatible plate reader. The signal is proportional to the level of LRRK2 pSer935.[3]
Endogenous Rab10 Phosphorylation Assay (Phos-tag™ SDS-PAGE)
This assay assesses the phosphorylation of a direct downstream substrate of LRRK2, Rab10, in cells or tissues.
Materials:
-
Cell or tissue lysates
-
Phos-tag™ acrylamide
-
MnCl₂
-
Standard SDS-PAGE reagents
-
Anti-Rab10 antibody
-
Western blotting equipment
Procedure:
-
Prepare polyacrylamide gels containing Phos-tag™ acrylamide and MnCl₂. The Phos-tag™ specifically retards the mobility of phosphorylated proteins.
-
Run the cell or tissue lysates on the Phos-tag™ SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Perform a standard Western blot using an antibody against Rab10.
-
The phosphorylated form of Rab10 will appear as a slower-migrating band compared to the non-phosphorylated form, allowing for the quantification of LRRK2 activity.[5][6]
Mandatory Visualization: Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) to illustrate key concepts.
Caption: LRRK2 Signaling Pathway and Points of Inhibition.
Caption: Workflow for Characterizing Novel LRRK2 Inhibitors.
References
- 1. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the Selectivity Mechanism of Type-I LRRK2 Inhibitors by Computational Methods: Insights from Binding Thermodynamics and Kinetics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. files.core.ac.uk [files.core.ac.uk]
Comparative Guide to Lrrk2-IN-1 and Other Kinase Inhibitors: A Researcher's Handbook
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lrrk2-IN-1 with other key Leucine-rich repeat kinase 2 (LRRK2) inhibitors. By presenting supporting experimental data, detailed protocols, and clear visual diagrams, we aim to equip researchers with the necessary information to select the appropriate tool compound for their specific research needs in the context of Parkinson's disease and other LRRK2-related pathologies.
Introduction to LRRK2 Inhibition
Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease (PD).[1][2] The G2019S mutation, in particular, is the most common variant and leads to an increase in the kinase activity of the LRRK2 protein.[1][3] This has established LRRK2 as a key therapeutic target, with major efforts focused on developing potent and selective kinase inhibitors.[2][4]
This compound was a first-generation, potent LRRK2 inhibitor that proved instrumental in the initial validation of LRRK2 as a druggable target.[5][6] However, its utility is limited by significant off-target effects and poor brain penetrance.[7][8] Subsequent research has yielded next-generation inhibitors, such as GNE-7915 and MLi-2, which offer vastly improved selectivity and pharmacokinetic profiles, enabling more precise interrogation of LRRK2 biology in both peripheral and central nervous systems.[1][6][9][10]
This guide will delve into the divergent effects of these inhibitors, comparing their biochemical potency, selectivity, cellular activity, and in vivo properties.
LRRK2 Signaling and Mechanism of Inhibition
LRRK2 is a large, multi-domain protein that includes a GTPase (ROC) domain and a kinase domain.[6][11][12] Its activation is a complex process involving GTP binding, dimerization, and recruitment to membranes by Rab GTPases.[13][14][15] Once active, LRRK2 phosphorylates a subset of Rab proteins, impacting downstream pathways like vesicular trafficking, autophagy, and cytoskeletal dynamics.[8][13] Most LRRK2 inhibitors, including this compound, are ATP-competitive, binding to the kinase domain's ATP pocket to block its phosphotransferase activity.[5]
Figure 1. LRRK2 activation pathway and point of inhibitor intervention.
A key distinction among kinase inhibitors is their binding mode. Type I inhibitors , like this compound and GNE-7915, bind to the active conformation of the kinase.[16] In contrast, Type II inhibitors , such as Ponatinib and GZD-824, target the inactive "DYG-out" conformation, exploiting an allosteric site adjacent to the ATP pocket.[1][11][16] This difference in binding can lead to distinct conformational changes in the LRRK2 protein and potentially different biological outcomes.
Figure 2. Comparison of Type I and Type II kinase inhibitor binding modes.
Quantitative Comparison of LRRK2 Inhibitors
The following tables summarize the quantitative data for this compound and other notable inhibitors.
Table 1: In Vitro Biochemical Potency (IC₅₀)
| Inhibitor | LRRK2 (WT) | LRRK2 (G2019S) | Inhibitor Type | Reference(s) |
| This compound | 13 nM | 6 nM | Type I | [5][12] |
| GNE-7915 | ~11 nM | ~3 nM | Type I | [9] |
| MLi-2 | ~0.75 nM | ~1.6 nM | Type I | [1][9] |
| Ponatinib | ~31 nM | ~15 nM | Type II | [16] |
| GZD-824 | ~28 nM | ~17 nM | Type II | [16] |
Note: IC₅₀ values can vary based on assay conditions (e.g., ATP concentration).
Table 2: Kinase Selectivity and Off-Target Profiles
| Inhibitor | Primary Target | Key Off-Targets (>80-90% inhibition at tested conc.) | Reference(s) |
| This compound | LRRK2 | MAPK7 (ERK5), DCLK2, AURKA, DCK, PLK1/4, RSK3/4 | [7][17] |
| GNE-7915 | LRRK2 | High selectivity, specific off-targets less reported | [9] |
| MLi-2 | LRRK2 | Considered the "gold standard" for selectivity; very clean profile | [1][10] |
| "Compound 1" | LRRK2 | Reported to have a better selectivity profile than this compound |
Table 3: Cellular Activity and Effects
| Inhibitor | Effect on pS910/S935 | Disruption of 14-3-3 Binding | LRRK2 Degradation | Reference(s) |
| This compound | Dose-dependent dephosphorylation | Yes | Yes (induces ubiquitination) | [5] |
| GNE-7915 | Robust dephosphorylation | Yes | Yes | [9] |
| MLi-2 | Potent dephosphorylation | Yes | Yes | [10][18] |
Table 4: Pharmacokinetic and In Vivo Properties
| Inhibitor | Brain Penetrant | Caco-2 Efflux Ratio | In Vivo Effects / Toxicity Notes | Reference(s) |
| This compound | No | High (27x greater than "Compound 1") | Active in peripheral tissues (kidney); not suitable for CNS studies.[8] Genotoxicity observed.[19] | |
| GNE-7915 | Yes | Low | Robust LRRK2 inhibition in rodent and NHP brain.[9] Associated with phospholipidosis and lung changes in NHPs.[9] | [9] |
| MLi-2 | Yes | Low | Highly potent and selective in vivo; considered a superior tool for preclinical CNS studies.[9][10] | [9][10] |
Divergent Effects: Beyond On-Target Potency
Off-Target Consequences of this compound
A primary drawback of this compound is its lack of selectivity.[7] It potently inhibits several other kinases, including ERK5 (MAPK7), which can confound experimental results.[7] Cellular effects observed with this compound, such as impacts on neurite outgrowth, have been shown to occur even in LRRK2 knockout cells, confirming significant off-target activity.[8] For validating that an observed effect is truly LRRK2-mediated, researchers using this compound are advised to use a drug-resistant LRRK2[A2016T] mutant as a control.[5]
Pharmacokinetics and Suitability for In Vivo Studies
This compound's poor brain penetration and high efflux liability render it unsuitable for investigating the central nervous system functions of LRRK2.[7][8] In contrast, inhibitors like GNE-7915 and MLi-2 were specifically developed to cross the blood-brain barrier, demonstrating robust target engagement in the brains of rodents and non-human primates.[6][9] This makes them far superior tools for preclinical studies aimed at modeling Parkinson's disease.
Cellular Fate of LRRK2
Inhibition of LRRK2 kinase activity leads to a common cascade of cellular events: rapid dephosphorylation at key serine residues (S910/S935), which disrupts the binding of 14-3-3 chaperone proteins.[5][11] This unchaperoned state often leads to the ubiquitination and subsequent degradation of the LRRK2 protein. This effect on protein stability is an important consideration, as chronic LRRK2 kinase inhibition can lead to a significant reduction in total LRRK2 protein levels.[4][18] Interestingly, this compound treatment also alters the subcellular localization of LRRK2, causing it to form filamentous structures.[5][15]
Experimental Protocols
In Vitro LRRK2 Kinase Assay
This protocol is adapted from standard methods used to assess LRRK2 kinase activity.[20]
Objective: To measure the ability of an inhibitor to block LRRK2-mediated phosphorylation of a substrate in vitro.
Materials:
-
Recombinant LRRK2 protein (WT or mutant, e.g., from Invitrogen).
-
Kinase Buffer (10x): 250 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM β-glycerophosphate, 5 mM DTT.
-
Substrate: Myelin Basic Protein (MBP) at 0.5 mg/mL.
-
ATP: [γ-³²P]ATP and 10 mM cold ATP stock.
-
Inhibitor stock solutions (e.g., in DMSO).
-
Reaction tubes and ice.
-
P81 phosphocellulose paper, phosphoric acid, and scintillation counter.
Procedure:
-
Thaw recombinant LRRK2 protein on ice.
-
Prepare reaction mixtures in 1.5 mL tubes on ice. For a 50 µL final volume:
-
5 µL of 10x Kinase Buffer
-
10 nM LRRK2 protein
-
0.5 µg/µL MBP
-
Desired concentration of inhibitor (or DMSO for control)
-
Nuclease-free water to bring the volume to 45 µL.
-
-
Pre-incubate the reactions for 10 minutes at 30°C.
-
Initiate the reaction by adding 5 µL of ATP mix (containing [γ-³²P]ATP and cold ATP to a final concentration of 100 µM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Stop the reaction by spotting 40 µL of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 10 minutes each in 0.5% phosphoric acid.
-
Air dry the papers and measure incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value.
Cellular Assay for LRRK2 Ser935 Phosphorylation
This protocol is based on methods to assess LRRK2 activity within a cellular context.[5][19]
Objective: To measure the effect of inhibitors on the phosphorylation status of LRRK2 at Ser935 in cultured cells.
Materials:
-
HEK293 cells stably expressing GFP-LRRK2 (WT or G2019S).
-
Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics.
-
Inhibitor stock solutions (e.g., this compound in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-GAPDH (loading control).
-
Secondary antibodies (HRP-conjugated).
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents.
Procedure:
-
Plate HEK293-GFP-LRRK2 cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with increasing concentrations of the LRRK2 inhibitor (e.g., 0.1, 0.3, 1, 3 µM this compound) or DMSO vehicle for 90 minutes.
-
Wash cells with ice-cold PBS and lyse them directly in the plate with 100 µL of lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% milk in TBST) for 1 hour.
-
Incubate with primary antibodies (anti-pS935-LRRK2 and anti-total LRRK2) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the pS935 signal to the total LRRK2 signal.
Figure 3. General experimental workflow for evaluating novel LRRK2 inhibitors.
Conclusion
The study of LRRK2 kinase inhibitors offers a clear example of the evolution of chemical tools in drug discovery. This compound, as a first-generation inhibitor, was pivotal for confirming that LRRK2's kinase activity is a viable therapeutic target. Its limitations, namely poor selectivity and lack of brain penetrance, highlighted the precise characteristics needed for a clinical candidate.
The development of subsequent inhibitors like GNE-7915 and especially MLi-2 has provided the research community with highly selective, potent, and brain-penetrant tools. These advanced compounds allow for a more accurate dissection of LRRK2's role in the central nervous system and are essential for preclinical validation of LRRK2 inhibition as a therapeutic strategy for Parkinson's disease. When selecting an inhibitor, researchers must carefully consider the experimental system (in vitro, peripheral, or CNS) and the potential for confounding off-target effects to ensure the generation of robust and translatable data.
References
- 1. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRRK2: Cause, Risk, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Inhibition of LRRK2 or Casein Kinase 1 Results in LRRK2 Protein Destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perspective on the current state of the LRRK2 field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and In Vitro and In Vivo Evaluation of [3H]this compound as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Allosteric inhibition of LRRK2, where are we now - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. graylab.stanford.edu [graylab.stanford.edu]
- 18. Inhibition of LRRK2 or Casein Kinase 1 Results in LRRK2 Protein Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Justifying the use of Lrrk2-IN-1 in grant proposals over newer compounds
For researchers applying for grants, the choice of chemical tools is critical and requires rigorous justification. While numerous novel Leucine-rich repeat kinase 2 (LRRK2) inhibitors have been developed since its discovery, the first-generation inhibitor, Lrrk2-IN-1, remains a relevant and valuable tool for specific research applications. This guide provides an objective comparison between this compound and newer compounds, offering supporting data and protocols to help researchers justify its use in their proposals.
LRRK2 Inhibitors: A Comparative Overview
The primary argument for using this compound hinges on its role as a well-characterized, foundational tool for LRRK2 research, especially for initial, cost-effective, or peripheral studies where blood-brain barrier penetration is not a requirement.
Quantitative Comparison of LRRK2 Inhibitors
The selection of an inhibitor often depends on a balance of potency, selectivity, and suitability for the experimental model. This compound is a potent inhibitor of both wild-type and the common G2019S mutant LRRK2.[1][2][3] However, its utility in in vivo central nervous system (CNS) studies is limited by its poor blood-brain barrier (BBB) permeability.[4][5] Newer compounds, such as MLi-2, offer improvements in potency and, crucially, brain penetrance.[2][4]
| Compound | Target | Biochemical IC₅₀ | Cellular IC₅₀ (pSer935) | Kinase Selectivity | BBB Penetrant | Key Limitations |
| This compound | WT LRRK2 | 13 nM[1][2] | ~100-200 nM | High; inhibits 13 of 442 kinases tested[1][6] | No[4][5] | Poor BBB permeability, potential for cytotoxicity at higher concentrations.[5] |
| G2019S LRRK2 | 6 nM[1][2] | ~50-100 nM | ||||
| MLi-2 | WT LRRK2 | ~1 nM | ~1.4 nM[2] | High; >295-fold selectivity over 308 kinases[2] | Yes[4] | Potential for lung morphology changes in preclinical models with chronic use.[7] |
| G2019S LRRK2 | 0.76 nM[2] | ~1-5 nM | ||||
| GNE-7915 | WT LRRK2 | ~3 nM | 9 nM[8] | High | Yes | Identified liabilities led to further optimization.[8] |
| G2019S LRRK2 | ~3 nM | ~10 nM |
Strategic Justification for this compound
Despite the advantages of newer inhibitors, this compound can be successfully justified in grant proposals for specific contexts:
| Use Case | Rationale | Key Consideration |
| In Vitro Proof-of-Concept | This compound is a well-documented and widely used tool.[1][9] Its effects on LRRK2 cellular biology, such as inducing dephosphorylation of Ser910/Ser935, are thoroughly characterized, making it an excellent benchmark compound.[1][9] | Acknowledge its limitations and propose newer compounds for subsequent in vivo studies. |
| Peripheral LRRK2 Biology | For studies focused on LRRK2 function in peripheral tissues (e.g., kidney, lung, immune cells), where BBB penetration is irrelevant, this compound is a cost-effective and potent option.[3][7] | Justify the focus on peripheral tissues based on the grant's objectives. |
| Assay Development | When developing new biochemical or cellular assays for LRRK2 activity, using a foundational inhibitor like this compound provides a reliable positive control and allows for comparison with a large body of existing literature. | Explain why a well-characterized but less "state-of-the-art" tool is advantageous for validation purposes. |
| Initial Compound Screening | In high-throughput screens to identify novel LRRK2 pathway modulators, this compound can serve as a reference compound to validate screen performance. | Its use as a control compound is a standard and accepted practice. |
Visualizing Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental designs in a grant proposal.
Caption: LRRK2 signaling and point of inhibition.
Caption: Workflow for testing LRRK2 inhibitor efficacy.
Key Experimental Protocols
Providing detailed protocols demonstrates feasibility and methodological rigor to grant reviewers.
LRRK2 Kinase Activity Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant LRRK2 protein.
A. Introduction: This protocol describes a luminescence-based kinase assay using the ADP-Glo™ system, which quantifies the amount of ADP produced during the kinase reaction.[10] The luminescent signal is directly proportional to kinase activity.
B. Materials:
-
Recombinant LRRK2 protein (WT or G2019S)
-
LRRKtide or MBP as a substrate
-
LRRK2 Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT[10]
-
ATP solution (10 µM)
-
This compound or other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
C. Step-by-Step Procedure:
-
Prepare inhibitor dilutions in DMSO and then dilute into the Kinase Buffer.
-
In a 384-well plate, add 1 µl of the inhibitor solution (or 5% DMSO for control).[10]
-
Add 2 µl of recombinant LRRK2 enzyme solution.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.[10]
-
Incubate the plate at room temperature for 60-120 minutes.[10]
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader. The signal correlates with ADP produced and thus LRRK2 activity.
Western Blotting for LRRK2 Phosphorylation (Cell-Based)
This assay assesses the target engagement of an inhibitor in a cellular context by measuring the phosphorylation status of LRRK2 at Serine 935 (pSer935), a key biomarker of kinase activity.[11][12]
A. Introduction: This protocol details the detection of LRRK2 pSer935 in cell lysates via immunoblotting following treatment with an inhibitor. A decrease in the pSer935 signal relative to total LRRK2 indicates successful target inhibition.[11][13]
B. Materials:
-
HEK293T or SH-SY5Y cells
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
NuPAGE LDS sample buffer and reducing agent[11]
-
Primary Antibodies: Rabbit anti-pLRRK2 (Ser935), Mouse anti-total LRRK2.
-
HRP-conjugated secondary antibodies
-
Nitrocellulose membranes (0.2 µm)[14]
-
Enhanced Chemiluminescence (ECL) substrate
C. Step-by-Step Procedure:
-
Plate cells in a 6-well or 12-well plate.
-
Treat cells with this compound (e.g., 100-1000 nM) or vehicle (DMSO) for 1-2 hours.[11][14]
-
Wash cells with ice-cold PBS and add 100-200 µl of ice-cold lysis buffer.[11]
-
Incubate on ice for 10 minutes, then scrape and collect the lysate.[11]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare lysates for electrophoresis by adding LDS sample buffer and reducing agent, then heat at 70-95°C for 5-10 minutes.[14]
-
Load 10-15 µg of total protein per lane on an SDS-PAGE gel.[11]
-
Transfer proteins to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[14]
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system. Quantify band intensities to determine the ratio of pSer935 to total LRRK2.
MTT Assay for Cell Viability
This assay is used to assess the potential cytotoxicity of the inhibitor, an important parameter for interpreting cellular data.
A. Introduction: The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[15][16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15][17]
B. Materials:
-
Cells of interest plated in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[16]
-
Solubilization Solution: e.g., SDS-HCl or DMSO.[18]
-
Culture medium
C. Step-by-Step Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[18]
-
Treat cells with a concentration range of this compound for the desired duration (e.g., 24-48 hours).
-
After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[15]
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[15][18]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18][19]
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[17]
-
Read the absorbance at 570 nm using a microplate reader.[18][19] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
References
- 1. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro and In Vivo Evaluation of [3H]this compound as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LRRK2 inhibitors and their potential in the treatment of Parkinson’s disease: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Characterization of a selective in ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Inhibition of LRRK2 or Casein Kinase 1 Results in LRRK2 Protein Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 12. Phospho-LRRK2 (Ser935) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Počítání buněk a analýza zdraví [sigmaaldrich.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Lrrk2-IN-1: A Guide to Safe Laboratory Practices
IMMEDIATE SAFETY NOTICE: A specific Safety Data Sheet (SDS) for Lrrk2-IN-1 is not publicly available. However, product information from suppliers indicates that This compound should be considered hazardous. Researchers and laboratory personnel must consult the complete SDS provided by their chemical supplier for detailed handling and disposal instructions. The following information provides general guidance for the disposal of hazardous laboratory chemicals and should be adapted to the specific recommendations outlined in the manufacturer's SDS for this compound.
General Procedures for Hazardous Chemical Waste Disposal
The proper disposal of hazardous chemical waste is crucial for laboratory safety and environmental protection. The following step-by-step procedure outlines a general workflow for managing chemical waste. This process must be superseded by the specific instructions provided in the Safety Data Sheet for this compound.
Step 1: Waste Identification and Segregation
-
Consult the SDS: The SDS for this compound is the primary source for identifying its specific hazards (e.g., ignitability, corrosivity, reactivity, toxicity).
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan and the compound's SDS. Incompatible chemicals can react dangerously.
Step 2: Use of Appropriate Waste Containers
-
Container Selection: Use only approved, chemically resistant containers for collecting this compound waste. The container must be in good condition with a secure, leak-proof lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Include the date when the first waste was added to the container.
Step 3: Accumulation and Storage
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
Step 4: Request for Waste Pickup
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EH&S) department.
-
Do Not Dispose Down the Drain: Never dispose of this compound or other hazardous chemicals down the sink.
This compound Properties and Handling
The following table summarizes key quantitative data for this compound based on available information.
| Property | Value | Source |
| Molecular Weight | 570.69 g/mol | --INVALID-LINK-- |
| Formula | C₃₁H₃₈N₈O₃ | --INVALID-LINK-- |
| Solubility in DMSO | ≥ 28.55 mg/mL | --INVALID-LINK-- |
| Storage Temperature | Store at -20°C | --INVALID-LINK-- |
Experimental Protocols Cited
Detailed experimental protocols involving this compound can be found in the following publications:
-
Kinase Assays: For protocols on assessing the inhibitory activity of this compound on LRRK2 kinase, refer to the supplementary methods in Deng et al., Nat. Chem. Biol. 7, 203–205 (2011).
-
Cell-Based Assays: Methodologies for evaluating the effects of this compound on cells, including proliferation and apoptosis assays, are described in Weygant et al., Mol Cancer. 2014 May 6;13:103.[1]
-
In Vivo Administration: Procedures for the administration of this compound to animal models are detailed in Deng et al., Nat. Chem. Biol. 7, 203–205 (2011).
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of hazardous laboratory chemicals like this compound.
By adhering to the specific guidance provided in the manufacturer's Safety Data Sheet and following general best practices for hazardous waste management, researchers can ensure the safe and compliant disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
